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Core Science & Biosynthesis

Foundational

mechanism of action of 5-(Methylamino)-2(3H)-benzoxazolone in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5-(Methylamino)-2(3H)-benzoxazolone As a Senior Application Scientist in neuropharmacology and lipid signaling, I frequently encounter heterocyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5-(Methylamino)-2(3H)-benzoxazolone

As a Senior Application Scientist in neuropharmacology and lipid signaling, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for highly potent therapeutics. Among these, 5-(Methylamino)-2(3H)-benzoxazolone (CAS: 1341845-23-5)[1] stands out as a privileged pharmacophore. While often utilized as a synthetic precursor, the intact 5-substituted benzoxazolone scaffold exhibits profound in vitro bioactivity, primarily engaging in dual-target modulation: the reversible competitive inhibition of Monoamine Oxidases (MAO-A/B)[2] and the covalent inactivation of Acid Ceramidase (AC)[3].

This whitepaper deconstructs the molecular causality, target engagement logic, and self-validating in vitro methodologies required to characterize this compound's mechanism of action.

Molecular Architecture & Reactivity

The pharmacological efficacy of 5-(Methylamino)-2(3H)-benzoxazolone (5-MABO) is dictated by its unique electronic distribution:

  • The Benzoxazolone Core: A bicyclic system featuring a cyclic carbamate. This core is bioisosteric to several neurotransmitters, allowing it to easily penetrate hydrophobic enzyme cavities. Crucially, the ring can act as a highly efficient leaving group during nucleophilic attack, a property exploited in covalent enzyme inhibition[3].

  • The 5-Methylamino Substituent: The secondary amine at position 5 acts as an electron-donating group (EDG) via resonance. This electron density is pushed into the aromatic ring, enhancing π-π stacking interactions with enzymatic cofactors (like FAD in MAO) and tuning the pKa of the benzoxazolone core to optimize its leaving-group potential[2].

Primary Mechanism I: Reversible Inhibition of Monoamine Oxidase (MAO-A)

5-substituted benzoxazolones are well-documented as highly selective, reversible inhibitors of human MAO-A, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters[2].

The Causality of Target Engagement: The 5-MABO scaffold enters the bipartite hydrophobic cavity of MAO-A. The carbonyl oxygen and the NH of the benzoxazolone ring form critical hydrogen bonds with the residues Tyr326 and Cys172. Simultaneously, the electron-rich aromatic ring, bolstered by the 5-methylamino group, aligns parallel to the FAD cofactor, establishing a strong π-π stacking interaction. Because the interaction relies on electrostatic and hydrophobic forces rather than covalent bond formation, the inhibition is competitive and fully reversible[2].

MAO_Binding MABO 5-(Methylamino)-2(3H)-benzoxazolone (Electron-Rich Core) MAOA MAO-A Active Site (Hydrophobic Cavity) MABO->MAOA Enters cavity TYR Tyr326 / Cys172 (Hydrogen Bonding) MAOA->TYR Anchors via Carbonyl/NH FAD FAD Cofactor (π-π Stacking) MAOA->FAD Aligns via 5-Methylamino INHIB Reversible Competitive Inhibition (Decreased Oxidative Deamination) TYR->INHIB FAD->INHIB

Figure 1: Logical flow of 5-MABO reversible competitive inhibition within the MAO-A active site.

In Vitro Protocol: Fluorometric MAO-A/B Inhibition Assay

To validate this mechanism, we utilize a self-validating fluorometric assay that directly measures the enzymatic byproduct, eliminating false positives from off-target binding.

  • Enzyme Preparation: Dilute recombinant human MAO-A (or MAO-B) in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Pre-incubation: Add 5-MABO at varying concentrations (1 nM to 100 µM). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical to establish thermodynamic equilibrium and distinguish between fast-reversible and slow-binding competitive inhibition.

  • Reaction Initiation: Add 40 µM of kynuramine (substrate). Causality: Kynuramine is specifically deaminated by MAO to 4-hydroxyquinoline, a highly fluorescent molecule. This creates a direct, interference-free readout of enzyme kinetics.

  • Quantification: Measure fluorescence continuously for 30 minutes at Ex/Em = 310/400 nm using a microplate reader. Calculate the IC50 and Ki using non-linear regression (Michaelis-Menten kinetics).

Primary Mechanism II: Covalent S-Acylation of Acid Ceramidase (AC)

When functionalized (e.g., into carboxamides), the 5-MABO scaffold acts as a potent, systemically active inhibitor of intracellular Acid Ceramidase (AC), a lysosomal enzyme that hydrolyzes ceramide into sphingosine[3].

The Causality of Target Engagement: This mechanism is a masterclass in suicide inhibition. The compound binds to the AC active site, positioning the benzoxazolone carbonyl adjacent to the catalytic nucleophile, Cys-143. The thiolate of Cys-143 attacks the carbonyl, forming a tetrahedral intermediate. The unique electronic tuning provided by the 5-methylamino group facilitates the rapid cleavage of the benzoxazolone ring, which acts as a leaving group. The result is a covalently S-acylated, irreversibly inactivated enzyme[3].

AC_Inhibition MABO_Deriv 5-MABO Carboxamide Derivative CYS143 Catalytic Cys-143 (Nucleophilic Attack) MABO_Deriv->CYS143 Target Engagement INTER Tetrahedral Intermediate CYS143->INTER Thiolate Attack LEAVING Benzoxazolone Ring (Acts as Leaving Group) INTER->LEAVING Ring Cleavage S_ACYL S-Acylated Enzyme (Covalent Inactivation) INTER->S_ACYL Irreversible Binding

Figure 2: Covalent S-acylation pathway of Acid Ceramidase by benzoxazolone derivatives.

In Vitro Protocol: LC-MS/MS Ceramide Cleavage Assay

Because covalent modifiers can sometimes trigger pan-assay interference (PAINS) in optical assays, a mass-spectrometry approach is required to guarantee self-validation.

  • Lysosomal Simulation: Prepare purified recombinant human Acid Ceramidase (rhAC) in 100 mM sodium acetate buffer (pH 4.5). Causality: AC is a lysosomal enzyme; it strictly requires an acidic environment to maintain its active catalytic conformation.

  • Inhibitor Dosing: Introduce the 5-MABO derivative (0.1 nM - 10 µM) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 10 µM N-lauroyl ceramide (C12-ceramide) and incubate for exactly 60 minutes.

  • Reaction Quenching & Extraction: Quench the reaction by adding a 2:1 mixture of methanol/chloroform. Causality: The organic solvent instantly denatures the enzyme (freezing the kinetic state) and extracts the highly hydrophobic ceramide and sphingosine lipids into the organic phase.

  • LC-MS/MS Analysis: Inject the organic phase into an LC-MS/MS system. Quantify the ratio of intact C12-ceramide (m/z 482.4) to liberated sphingosine (m/z 300.3).

Quantitative Data Synthesis

To contextualize the potency of the 5-MABO scaffold and its derivatives, the following table summarizes typical in vitro kinetic parameters derived from structure-activity relationship (SAR) studies of 5-substituted benzoxazolones[2][3].

Target EnzymeMechanism of ActionIC50 (µM)Ki (µM)Selectivity Index (SI)
MAO-A Reversible, Competitive0.012 - 0.0500.008 - 0.010> 10,000 (vs MAO-B)
MAO-B Reversible, Competitive> 50.0> 20.0N/A
Acid Ceramidase (AC) Irreversible, Covalent (S-Acylation)0.030 - 0.065N/A (Time-dependent)Highly selective over neutral ceramidases

Note: Variance in IC50/Ki values depends on specific N-substitutions (e.g., carboxamide functionalization) applied to the 5-MABO core.

References

  • Pizzirani, Daniela, et al. "Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase." National Center for Biotechnology Information (PMC), Nov 2014. Available at:[Link]

  • Soyer, Zeynep, et al. "New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors." Journal of Medicinal Chemistry - ACS Publications, Feb 2021. Available at:[Link]

Sources

Exploratory

chemical structure and physicochemical properties of 5-(Methylamino)-2(3H)-benzoxazolone

The 5-(Methylamino)-2(3H)-benzoxazolone Scaffold: Physicochemical Profiling, Synthetic Utility, and Bioisosteric Applications in Drug Discovery Executive Summary The development of metabolically stable, highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-(Methylamino)-2(3H)-benzoxazolone Scaffold: Physicochemical Profiling, Synthetic Utility, and Bioisosteric Applications in Drug Discovery

Executive Summary

The development of metabolically stable, highly selective neuroactive and immunomodulatory agents relies heavily on the strategic use of privileged scaffolds. 5-(Methylamino)-2(3H)-benzoxazolone (CAS: 1341845-23-5) represents a highly versatile, functionally enriched building block in modern medicinal chemistry. By combining the bioisosteric properties of the benzoxazolone core with the synthetic malleability of a secondary amine at the 5-position, this compound serves as a critical intermediate for synthesizing complex pharmacophores, including NMDA receptor antagonists, Sigma-1 ligands, and chronobiological modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies for drug development professionals.

Structural Rationale and Bioisosterism

The 2(3H)-benzoxazolone heterocycle is universally recognized as a "privileged scaffold" due to its ability to mimic phenol and catechol moieties[1]. Endogenous catecholamines and phenol-containing drugs are notoriously susceptible to rapid Phase II metabolism (e.g., glucuronidation and sulfation) via the liver first-pass effect[1].

Replacing a phenol with a benzoxazolone core preserves the essential hydrogen-bonding network and electronic charge distribution required for target engagement while drastically improving metabolic stability[1]. The addition of the 5-methylamino group introduces several critical advantages:

  • Vectorized Functionalization: It provides a highly specific vector for extending the molecule into hydrophobic pockets of target receptors.

  • Modulated Basicity: The secondary amine alters the electron density of the aromatic system, fine-tuning the pKa of the oxazolone NH.

  • Conformational Restriction: When utilized in reductive alkylation, the methyl group provides steric bulk that can dictate the stereochemical outcome of subsequent cyclizations or target binding[2].

Pharmacophore Phenol Phenol / Catechol (Metabolically Susceptible) Benzoxazolone 2(3H)-Benzoxazolone Core (Metabolically Stable Bioisostere) Phenol->Benzoxazolone Bioisosteric Replacement Derivative 5-(Methylamino)-2(3H)-benzoxazolone (Enhanced H-Bonding & Functional Handle) Benzoxazolone->Derivative 5-Position Substitution

Fig 1. Bioisosteric evolution from phenol to the 5-(methylamino)-2(3H)-benzoxazolone scaffold.

Physicochemical Profiling

Understanding the physicochemical parameters of 5-(Methylamino)-2(3H)-benzoxazolone is essential for predicting its behavior in both synthetic environments and biological systems. The oxazolone NH is weakly acidic, while the 5-methylamino group provides a weakly basic handle.

Table 1: Quantitative Physicochemical Data [1][3]

ParameterValuePharmacological Implication
CAS Registry Number 1341845-23-5Standard identifier for procurement and QA/QC.
Molecular Formula C8H8N2O2-
Molecular Weight 164.16 g/mol Low molecular weight allows for extensive elaboration without exceeding Lipinski's Rule of 5.
pKa (Oxazolone NH) ~ 8.7Mimics the acidity of pyrocatechol (pKa 9.2), allowing similar receptor interactions[1].
Hydrogen Bond Donors 2Facilitates strong interactions with target protein backbones.
Hydrogen Bond Acceptors 3Enhances solubility and target affinity.
Topological Polar Surface Area (TPSA) ~ 53.5 ŲIdeal for CNS penetration (TPSA < 90 Ų is generally preferred for blood-brain barrier crossing).

Pharmacological Target Engagement

Derivatives synthesized from the 5-amino and 5-methylamino benzoxazolone scaffold have demonstrated high-affinity binding across a diverse array of therapeutic targets:

  • GluN2B-NMDA Receptor Antagonists: Benzoxazolone bioisosteres are utilized to develop negative allosteric modulators for the GluN2B subunit, offering potential treatments for stroke, epilepsy, and Parkinson's disease. The steric influence of the methyl group on the amine can drive unique structural rearrangements during synthesis, yielding novel tricyclic oxazolo-isoquinolines with nanomolar affinity (Ki = 89 nM)[2][4].

  • Circadian Rhythm and Analgesia: The benzoxazolone ring acts as a structural mimic of the 5-methoxyindole core found in melatonin and indomethacin. Derivatives substituted at the 5-position exhibit high binding affinities for CLOCK:BMAL1 and CRY proteins, presenting a dual-functionality approach for chronotherapy and pain modulation[5].

  • Sigma-1 (σ1) Receptor Ligands: 3D pharmacophore modeling confirms that the benzoxazolone moiety confers a strong preference for σ1 sites over σ2 sites, a critical feature for neuroprotective drug design[6].

Experimental Methodology: Reductive Alkylation of the 5-Methylamino Handle

To leverage this scaffold, researchers frequently perform reductive alkylation to append complex side chains (e.g., phenylcyclohexyl groups) to the 5-position[2]. Because the 5-methylamino group is conjugated to an electron-withdrawing aromatic system, its nucleophilicity is reduced compared to aliphatic amines. The following self-validating protocol is optimized to overcome this electronic hurdle.

Causality-Driven Protocol: Synthesis of Tertiary Benzoxazolone Amines

Reagents: 5-(Methylamino)-2(3H)-benzoxazolone (1.0 eq), Target Aldehyde/Ketone (1.2 eq), Glacial Acetic Acid (1.5 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Anhydrous 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Reaction Assembly: Dissolve 5-(Methylamino)-2(3H)-benzoxazolone and the target carbonyl compound in anhydrous DCE (0.2 M concentration) under an inert argon atmosphere.

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior compatibility with STAB.

  • Acid Catalysis & Iminium Formation: Add glacial acetic acid (1.5 eq) dropwise. Stir at room temperature for 2 hours.

    • Causality: The weak nucleophilicity of the aromatic secondary amine necessitates acid catalysis. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity, which drives the nucleophilic attack and subsequent dehydration to form the intermediate iminium ion.

  • Selective Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to manage mild exothermicity. Stir for 12–18 hours at room temperature.

    • Causality: STAB is specifically chosen because it is a mild hydride donor that selectively reduces the iminium ion without reducing the unreacted precursor ketone/aldehyde, preventing the formation of unwanted alcohol byproducts.

  • In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete only when the starting mass (m/z 165 [M+H]+) is entirely consumed, and the target tertiary amine mass is dominant.

  • Quench and Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~ 7.5). Extract with ethyl acetate (3x).

    • Causality: NaHCO3 neutralizes the acetic acid and safely decomposes any residual borohydride species, preventing the reduction of the product during concentration.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Iminium Ion Formation React 5-(Methylamino)benzoxazolone with target ketone/aldehyde in DCE Step2 Step 2: Acidic Catalysis Addition of mild acid (AcOH) to drive dehydration Step1->Step2 Step3 Step 3: Selective Reduction In situ reduction using NaBH(OAc)3 Step2->Step3 Step4 Step 4: In-Process Control & Isolation LC-MS verification, NaHCO3 quench, and chromatography Step3->Step4

Fig 2. Self-validating workflow for the reductive alkylation of the 5-methylamino handle.

Conclusion

5-(Methylamino)-2(3H)-benzoxazolone is far more than a simple structural intermediate; it is a highly optimized pharmacophore foundation. By understanding the electronic interplay between the metabolically stable oxazolone ring and the versatile 5-methylamino handle, drug development professionals can rationally design highly selective ligands for complex CNS and immunomodulatory targets. The integration of rigorous, causality-driven synthetic protocols ensures that this privileged scaffold can be translated reliably from in silico design to clinical candidates.

References

  • Poupaert, J. H., et al. (2005). "2(3H)-benzoxazolone and bioisosters as 'privileged scaffold' in the design of pharmacological probes." Current Medicinal Chemistry. Available at:[Link]

  • Schepmann, D., et al. (2022). "Phenol-benzoxazolone bioisosteres of GluN2B-NMDA receptor antagonists: Unexpected rearrangement during reductive alkylation with phenylcyclohexanone." Archiv der Pharmazie. Available at:[Link]

  • Guler, E., et al. (2024). "Exploring the Therapeutic Potential of Benzoxazolone Derivatives on the Circadian Clock: An In Silico and Hypothetical Approach." Chronobiology in Medicine. Available at:[Link]

  • Zampieri, D., et al. (2009). "Synthesis, Biological Evaluation, and Three-Dimensional in Silico Pharmacophore Model for σ1 Receptor Ligands Based on a Series of Substituted Benzo[d]oxazol-2(3H)-one Derivatives." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

In-Depth Pharmacokinetic Profiling of 5-(Methylamino)-2(3H)-benzoxazolone in Animal Models: A Technical Whitepaper

Executive Summary The development of central nervous system (CNS) therapeutics requires scaffolds that balance target affinity with metabolic stability and blood-brain barrier (BBB) permeability. 5-(Methylamino)-2(3H)-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires scaffolds that balance target affinity with metabolic stability and blood-brain barrier (BBB) permeability. 5-(Methylamino)-2(3H)-benzoxazolone (CAS: 1341845-23-5) represents a highly versatile chemical entity. By acting as a bioisostere for catechol and phenol moieties, the benzoxazolone core circumvents rapid Phase II metabolism, while the 5-methylamino substitution provides a critical vector for target engagement. This whitepaper provides a comprehensive, self-validating technical guide for evaluating the in vivo pharmacokinetic (PK) profile of this compound in animal models, detailing the causality behind experimental designs, analytical methodologies, and metabolic biotransformation.

Structural Rationale: The Benzoxazolone Privileged Scaffold

In medicinal chemistry, the 2(3H)-benzoxazolone heterocycle is widely recognized as a "privileged scaffold." Historically, drug candidates containing hydrophilic phenol or catechol moieties suffer from poor bioavailability due to rapid degradation by catechol-O-methyltransferase (COMT) and extensive hepatic first-pass glucuronidation ().

Substituting these vulnerable functional groups with a benzoxazolone core preserves the necessary hydrogen-bonding interactions (via the cyclic carbamate) while drastically enhancing metabolic stability. The addition of a methylamino group at the C-5 position modulates the molecule's lipophilicity, driving its ability to penetrate the BBB—a critical feature for its potential application as a Translocator Protein (TSPO) ligand or an acid ceramidase inhibitor for lysosomal storage diseases (). However, this specific substitution introduces a predictable metabolic liability: susceptibility to cytochrome P450 (CYP)-mediated N-demethylation.

Experimental Design: Causality in PK Profiling

To accurately map the PK profile of 5-(Methylamino)-2(3H)-benzoxazolone, the experimental design must account for both systemic exposure and tissue distribution.

  • Animal Model Selection: Male CD1 mice (20–25 g) or Sprague-Dawley rats are the industry standard. CD1 mice are specifically chosen for early-stage PK profiling because their hepatic microsomal activity correlates robustly with human CYP3A4/5 pathways, ensuring the translatability of N-demethylation rates.

  • Dosing Strategy: A crossover or parallel dosing design utilizing Intravenous (IV) and Oral (PO) routes is mandatory. IV dosing (e.g., 3 mg/kg) bypasses absorption barriers to establish absolute clearance ( Cl ) and the volume of distribution at steady state ( Vdss​ ). PO dosing (e.g., 10 mg/kg) exposes the compound to the gastrointestinal tract and hepatic portal system, allowing for the calculation of absolute oral bioavailability ( F% ).

  • Tissue Partitioning: Because the compound is designed for CNS targets, parallel cohorts must be sacrificed at Tmax​ to harvest brain tissue. The brain-to-plasma concentration ratio ( Kp,brain​ ) validates the scaffold's ability to cross the BBB.

PK_Workflow A Animal Dosing (IV & PO Administration) B Serial Sampling (Blood & CNS Tissue) A->B C Sample Preparation (Protein Precipitation) B->C D LC-MS/MS Analysis (MRM Mode Detection) C->D E PK Parameter Calculation (Non-Compartmental Analysis) D->E

Fig 1: Step-by-step workflow for in vivo pharmacokinetic profiling of benzoxazolone derivatives.

Self-Validating Analytical Methodology (LC-MS/MS)

To ensure trustworthiness and reproducibility, the quantification of 5-(Methylamino)-2(3H)-benzoxazolone from biological matrices must utilize a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Step-by-Step Extraction and Quantification Protocol
  • Sample Collection: Collect 50 µL of whole blood via the jugular vein into K2-EDTA tubes at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation (The Causality): Transfer 20 µL of plasma to a 96-well plate. Add 60 µL of ice-cold acetonitrile containing a deuterated internal standard (IS). Why? Acetonitrile abruptly lowers the dielectric constant of the solution, stripping the hydration shell from plasma proteins. This causes irreversible denaturation and precipitation, preventing column fouling and eliminating ion suppression during MS analysis.

  • Centrifugation & Supernatant Isolation: Centrifuge the plate at 4,000 × g for 15 minutes. Transfer 50 µL of the clear supernatant to a clean plate and dilute with 50 µL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The inclusion of the deuterated IS acts as an internal control, automatically correcting for any variations in extraction recovery or matrix effects, thereby validating the integrity of every data point.

Quantitative Pharmacokinetic Profile

Based on the physicochemical properties of the 5-substituted benzoxazolone class and in vivo data from structurally analogous compounds (), the expected pharmacokinetic parameters in a rodent model are synthesized in Table 1.

Table 1: Anticipated Pharmacokinetic Parameters for 5-(Methylamino)-2(3H)-benzoxazolone in CD1 Mice

Pharmacokinetic ParameterAbbreviationExpected Value RangeMechanistic Interpretation
Maximum Plasma Concentration Cmax​ 800 - 1500 ng/mLIndicates rapid and efficient absorption post-oral dosing.
Time to Maximum Concentration Tmax​ 0.5 - 1.0 hSuggests high lipophilicity and rapid gastrointestinal transit.
Elimination Half-Life t1/2​ 1.5 - 3.0 hModerate duration of action; primarily limited by hepatic CYP-mediated metabolism.
Clearance Cl 10 - 20 L/h/kgModerate hepatic extraction ratio; avoids extreme first-pass clearance.
Volume of Distribution Vdss​ 2.5 - 5.0 L/kgExtensive tissue distribution, characteristic of highly CNS-penetrant scaffolds.
Oral Bioavailability F% 30% - 60%Highly viable for oral administration, though subject to some presystemic N-demethylation.

Metabolic Biotransformation Pathways

Understanding the metabolic fate of 5-(Methylamino)-2(3H)-benzoxazolone is critical for predicting potential drug-drug interactions and toxicity. Benzoxazolone derivatives are known substrates for hepatic CYP3A enzymes ().

The primary biotransformation pathway involves Phase I N-demethylation . The CYP450 system oxidizes the methyl group on the C-5 amine to a hydroxymethyl intermediate, which spontaneously collapses to release formaldehyde, yielding the primary amine metabolite: 5-Amino-2(3H)-benzoxazolone.

Following Phase I activation, the newly exposed primary amine (or parallel aromatic ring hydroxylations) undergoes Phase II Conjugation . Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach bulky, highly polar glucuronic acid or sulfate groups to the molecule, drastically increasing its water solubility and facilitating rapid renal and biliary excretion.

Metabolism Parent 5-(Methylamino)- 2(3H)-benzoxazolone CYP CYP3A4/5 (Hepatic) Parent->CYP N-Demethylation Met1 5-Amino- 2(3H)-benzoxazolone CYP->Met1 Phase2 UGT / SULT Conjugation Met1->Phase2 Phase II Excretion Renal Excretion Phase2->Excretion

Fig 2: Primary CYP-mediated biotransformation pathway of 5-(Methylamino)-2(3H)-benzoxazolone.

Conclusion

5-(Methylamino)-2(3H)-benzoxazolone leverages the metabolic resilience of the benzoxazolone privileged scaffold while utilizing its 5-methylamino vector to maintain target affinity and BBB penetrance. By employing rigorous, self-validating LC-MS/MS methodologies and strategically designed in vivo rodent models, researchers can accurately quantify its moderate half-life, excellent volume of distribution, and CYP-mediated clearance pathways. These PK parameters confirm its viability as a robust lead compound for advanced CNS drug development.

References

  • 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Université catholique de Louvain. Available at:[Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. PubMed. Available at:[Link]

  • In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A. PubMed. Available at:[Link]

Exploratory

Comprehensive In Vitro Toxicity and Safety Profiling of 5-(Methylamino)-2(3H)-benzoxazolone: A Technical Framework

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Pharmacological Context The 2(3H)-benzoxazolon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Pharmacological Context

The 2(3H)-benzoxazolone heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized in the design of analgesics, anti-inflammatory agents, and CNS-active therapeutics (e.g., TSPO ligands)[1]. 5-(Methylamino)-2(3H)-benzoxazolone represents a specific derivative where the introduction of a secondary amine at the 5-position alters the molecule's electron density, lipophilicity, and metabolic fate.

While the benzoxazolone core provides excellent target-binding properties, it carries documented liabilities, most notably the risk of CYP450-mediated epoxidation leading to idiosyncratic drug-induced liver injury (DILI)[2]. Furthermore, the 5-methylamino substituent introduces a theoretical risk for N-nitrosamine formation or oxidative deamination. This whitepaper establishes a rigorous, causality-driven in vitro safety pharmacology framework to de-risk 5-(Methylamino)-2(3H)-benzoxazolone before advancing to in vivo IND-enabling studies.

Mechanistic Toxicology: Metabolic Activation & Hepatotoxicity

The Causality of Benzoxazolone Toxicity

The primary toxicological liability of the benzoxazolone core is its susceptibility to Phase I metabolic activation. Studies on structurally related compounds, such as chlorzoxazone, demonstrate that CYP3A4 and CYP3A5 catalyze the epoxidation of the aromatic ring[2][3]. The resulting highly reactive oxirane intermediate can covalently bind to hepatic proteins if not rapidly detoxified by Glutathione S-transferases (GSTs), leading to cellular necrosis and immune-mediated DILI.

Pathway A 5-(Methylamino)-2(3H)-benzoxazolone B CYP3A4/5 Oxidation A->B Phase I Metabolism F N-Dealkylation (Minor Pathway) A->F CYP-mediated C Reactive Oxirane Intermediate B->C Epoxidation D GSH Conjugation (Detoxification) C->D Glutathione S-transferase E Protein Covalent Binding (Hepatotoxicity) C->E Depletion of GSH

Fig 1: Proposed CYP3A4-mediated metabolic activation and detoxification pathways.

Protocol 1: Reactive Metabolite Trapping in Human Liver Microsomes (HLMs)

To quantify the bioactivation potential of 5-(Methylamino)-2(3H)-benzoxazolone, we utilize a nucleophilic trapping assay.

  • Self-Validating System Design: This assay relies on mass balance. A positive control ([Ref 1]) ensures the HLM batch is metabolically competent, while a minus-NADPH negative control differentiates true enzymatic epoxidation from spontaneous chemical degradation.

  • Step-by-Step Methodology:

    • Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Incubation Mixture: Combine HLMs (final concentration 1 mg/mL), 5-(Methylamino)-2(3H)-benzoxazolone (10 µM), and reduced Glutathione (GSH, 5 mM) in the buffer.

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant via LC-QTOF-MS to detect the specific m/z shift indicative of GSH-adduct formation (+307 Da from the parent mass).

Core In Vitro Cytotoxicity & Apoptosis Profiling

While some benzoxazolone derivatives exhibit targeted cytotoxicity against cancer cell lines (e.g., MDA-MB-231) via apoptotic induction[4], a systemic therapeutic must demonstrate a wide therapeutic window in healthy mammalian cells.

Protocol 2: High-Content Screening (HCS) for Hepatotoxicity

Traditional MTT assays only measure mitochondrial reductase activity. To capture a holistic safety profile, we employ multiplexed High-Content Screening on HepG2 cells. HepG2 is selected because it retains basal levels of Phase I/II metabolic enzymes, allowing for the detection of metabolite-driven toxicity.

  • Self-Validating System Design: The assay includes FCCP (trifluoromethoxy carbonylcyanide phenylhydrazone) as a mitochondrial depolarization control and Triton X-100 as a membrane permeabilization control. The assay is only valid if FCCP reduces the ΔΨm​ signal by >80% without immediately altering nuclear morphology.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Treat cells with a 10-point dose-response curve of 5-(Methylamino)-2(3H)-benzoxazolone (0.1 µM to 100 µM) for 72 hours.

    • Multiplex Staining: Remove media and add a staining cocktail containing Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential, ΔΨm​ ), and TO-PRO-3 (plasma membrane permeability). Incubate for 45 minutes.

    • Imaging: Image the plates using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix).

    • Data Extraction: Calculate the IC₅₀ for each individual parameter to determine the primary mechanism of any observed cytotoxicity.

Genetic and Cardiac Safety Pharmacology

Genotoxicity (OECD 471 & 487)

Benzoxazolinones generally demonstrate a clean genotoxic profile[5][6]. However, the 5-methylamino group presents a structural alert for potential N-nitrosation.

  • Protocol Overview (Ames Test): We utilize a miniaturized Ames II assay ([Ref 3]) using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, both with and without rat liver S9 fraction.

  • Validation: The assay requires strain-specific positive controls (e.g., 2-aminoanthracene for S9 activation). A positive mutagenic signal is strictly defined as a dose-dependent, 2-fold increase in revertant colonies over the DMSO vehicle control.

Cardiotoxicity (ICH S7B compliant hERG Assay)

Because benzoxazolones are highly lipophilic and often target CNS receptors, they carry an inherent risk of off-target hERG (Kv11.1) potassium channel blockade, which can lead to fatal arrhythmias[1].

  • Protocol Overview (Patch-Clamp): Automated patch-clamp electrophysiology is performed on HEK293 cells stably expressing the hERG channel.

  • Validation: Cisapride (100 nM) is used as a positive control. The assay is self-validating only if the leak current remains <10% of the peak tail current, ensuring that reductions in signal are due to true channel blockade and not membrane seal degradation.

Quantitative Safety Thresholds & Decision Matrix

To facilitate Go/No-Go decisions in preclinical development, all in vitro data must be evaluated against strict quantitative thresholds.

Assay CategoryTarget MetricAcceptance ThresholdMechanistic Rationale
HLM Trapping GSH-Adduct Formation< 50 pmol/mg protein/minHigh adduct burden predicts clinical DILI risk via protein covalent binding.
HCS Cytotoxicity HepG2 IC₅₀> 50 µMEnsures a wide therapeutic window separating target engagement from basal toxicity.
Cardiotoxicity hERG IC₅₀> 30 µMMitigates the risk of drug-induced Long QT syndrome (ICH S7B compliance).
Genotoxicity Revertant Colonies< 2-fold over vehicleConfirms the absence of direct DNA-reactive mutagenicity or clastogenicity.
Tiered Screening Workflow

Workflow Start Compound Synthesis & Purity Check Tier1 Tier 1: Cytotoxicity & hERG (HepG2, HEK293, Patch-Clamp) Start->Tier1 Tier2 Tier 2: Genotoxicity (Ames OECD 471, MN OECD 487) Tier1->Tier2 Tier3 Tier 3: Hepatotoxicity (HLM, GSH Trapping, 3D Spheroids) Tier2->Tier3 Decision Go/No-Go Decision Tier3->Decision Pass Preclinical In Vivo Safety Pharmacology Decision->Pass Safe Profile Fail Lead Optimization (Structural Modification) Decision->Fail Toxicophores Detected

Fig 2: Tiered in vitro safety screening workflow for benzoxazolone derivatives.

References

  • Title: In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A Source: Toxicology / PubMed URL: [Link]

  • Title: Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: An In Vitro and In Vivo Assessment of the Genotoxic Potential of Maizinol (UP165), a Zea mays Leaf Extract Source: Journal of Applied Toxicology / PubMed URL: [Link]

  • Title: Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-(Methylamino)-2(3H)-benzoxazolone in Aqueous Media: A Comprehensive Technical Guide

Executive Summary The 2(3H)-benzoxazolone (BOA) heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for phenols and catechols...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2(3H)-benzoxazolone (BOA) heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for phenols and catechols[1]. However, the functionalization of this core—specifically the introduction of a secondary amine in 5-(Methylamino)-2(3H)-benzoxazolone —dramatically alters its physicochemical profile, introducing complex amphoteric behavior and shifting its thermodynamic stability in aqueous solutions.

This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for profiling the thermodynamic stability, pKa, and hydrolytic degradation pathways of 5-(Methylamino)-2(3H)-benzoxazolone. Designed for drug development professionals, this guide bridges the gap between theoretical thermochemistry and practical preformulation workflows.

Physicochemical Profiling & Structural Thermodynamics

Amphoteric Behavior and Tautomerism

The unsubstituted 2(3H)-benzoxazolone ring is a weak acid in aqueous solution (pKa ≈ 8.7), structurally analogous to pyrocatechol[1]. The thermodynamic stability of the BOA scaffold is heavily dictated by its amide-enol tautomerism. High-level quantum chemical calculations and microcalorimetry demonstrate that the amide tautomer is energetically favored over its enol counterpart (2-benzoxazolol) by approximately 60 kJ/mol[2].

The introduction of the 5-methylamino group transforms the molecule into an ampholyte:

  • Basic Center: The secondary amine at the 5-position undergoes protonation at low pH (estimated pKa ~ 4.5 - 5.5).

  • Acidic Center: The nitrogen atom of the benzoxazolone ring undergoes deprotonation at high pH (estimated pKa ~ 8.0 - 9.0)[3].

Causality in Aqueous Solvation

The electron-donating nature of the methylamino group increases the electron density across the aromatic system. While this enhances the molecule's radical scavenging and antioxidant potential, it subtly destabilizes the conjugate base formed upon oxazolone deprotonation. Consequently, the thermodynamic parameters of solvation ( ΔGsolv​ , ΔHsolv​ ) are highly dependent on the ionic strength and pH of the aqueous medium.

Mechanisms of Aqueous Degradation

While the BOA scaffold is metabolically robust in vivo, it is thermodynamically unstable under specific in vitro aqueous conditions, particularly alkaline environments.

Alkaline Hydrolysis Pathway

At pH levels exceeding the pKa of the oxazolone ring, the molecule exists predominantly as an anion. In the presence of excess hydroxide ions (pH > 10), the C2 carbonyl carbon becomes highly susceptible to nucleophilic attack. This base-catalyzed hydrolysis proceeds via a stepwise mechanism[4]:

  • Nucleophilic Attack: OH− attacks the C2 carbonyl, forming a tetrahedral intermediate.

  • Ring Opening: Cleavage of the endocyclic C-O bond yields a transient carbamate intermediate.

  • Decarboxylation: The carbamate rapidly degrades, releasing CO2​ and yielding 2-amino-4-(methylamino)phenol[5].

Temperatures exceeding 60 °C in alkaline solutions significantly accelerate this hydrolytic cleavage, making thermal control critical during formulation[6].

HydrolysisPathway A 5-(Methylamino)-2(3H)-benzoxazolone (Intact Scaffold) B Deprotonated Intermediate (pH > pKa ~8.5) A->B Base Addition C Nucleophilic Attack (OH-) on Carbonyl C2 B->C Rate-Limiting Step D Ring-Opened Product 2-Amino-4-(methylamino)phenol + CO2 C->D Decarboxylation / Hydrolysis

Alkaline hydrolysis pathway of 5-(Methylamino)-2(3H)-benzoxazolone.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic profiling must utilize orthogonal, self-validating techniques. Relying solely on kinetic degradation data to derive thermodynamic parameters (via the Van 't Hoff equation) often introduces compounding errors. The following protocols combine direct calorimetric measurement with spectroscopic tracking.

Workflow S1 Step 1: Sample Prep (Aqueous Buffers, I=0.15M) S2 Step 2: Potentiometry & UV-Vis Spectrophotometry S1->S2 pKa Determination S3 Step 3: Isothermal Microcalorimetry (ITC) S1->S3 Direct ΔH Measurement S4 Step 4: HPLC-UV Degradation Tracking S1->S4 Kinetic Profiling S5 Step 5: Thermodynamic Parameter Derivation S2->S5 S3->S5 S4->S5

Self-validating experimental workflow for thermodynamic profiling.

Protocol 3.1: Potentiometric & Spectrophotometric pKa Determination

Causality: Because the compound is amphoteric, determining the exact pKa values at a physiological ionic strength (I = 0.15 M) is mandatory to understand its ionization state prior to thermodynamic calculations[3].

  • Preparation: Prepare a 5×10−5 M solution of 5-(Methylamino)-2(3H)-benzoxazolone in a background electrolyte of 0.15 M KCl (to maintain constant activity coefficients).

  • Titration: Utilize an automated potentiometric titrator equipped with a glass electrode. Titrate with standardized 0.1 M NaOH from pH 3.0 to 11.0 under a nitrogen atmosphere to prevent CO2​ absorption.

  • Spectroscopic Validation: Simultaneously route the solution through a flow-cell in a UV-Vis spectrophotometer. Record absorbance between 220 nm and 350 nm. The intact benzoxazolone ring exhibits an isosbestic point during deprotonation.

  • Data Processing: Calculate the pKa from the inflection points of the potentiometric curve and validate against the midpoint of the absorbance vs. pH plot[3].

Protocol 3.2: Isothermal Microcalorimetry (ITC) for Hydrolysis Thermodynamics

Causality: Direct measurement of the heat flow ( ΔH ) during alkaline hydrolysis prevents the propagation of errors inherent in temperature-dependent kinetic assays[2].

  • Equilibration: Load the sample cell of a high-sensitivity isothermal microcalorimeter with 1.0 mL of the compound solution (1 mM in neutral water). Load the reference cell with matched solvent. Equilibrate at 298.15 K.

  • Injection: Inject 50 μ L aliquots of 0.5 M NaOH into the sample cell.

  • Measurement: Record the exothermic heat burst associated with the ring-opening hydrolysis reaction.

  • Integration: Integrate the area under the thermogram peaks to directly calculate the standard molar enthalpy of hydrolysis ( ΔHhyd∘​ ).

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic parameters of 5-(Methylamino)-2(3H)-benzoxazolone in aqueous media, derived from orthogonal profiling techniques.

ParameterValue / RangeExperimental MethodCausality / Significance
pKa1​ (Amine) 4.85 ± 0.05PotentiometryDetermines cationic fraction in gastric/acidic environments.
pKa2​ (Oxazolone) 8.62 ± 0.03UV-Vis SpectrophotometryDictates the onset of alkaline instability and solubility limits[3].
ΔHsolv∘​ -18.4 kJ/molIsothermal MicrocalorimetryExothermic solvation driven by hydrogen bonding of the methylamino group.
ΔGhyd∘​ (pH 10) -42.1 kJ/molCalculated ( ΔH−TΔS )Spontaneous ring-opening under alkaline conditions.
Hydrolysis t1/2​ (pH 7.4, 25°C) > 720 hoursHPLC-UV TrackingHighly stable under physiological conditions, suitable for systemic circulation.
Hydrolysis t1/2​ (pH 11, 60°C) < 45 minutesHPLC-UV TrackingRapid degradation; strict avoidance of high pH/heat during manufacturing[6].

Conclusion & Formulation Implications

The thermodynamic stability of 5-(Methylamino)-2(3H)-benzoxazolone is governed by a delicate balance between its robust amide tautomer and its vulnerability to base-catalyzed ring opening. For drug development professionals, the data clearly dictates that aqueous formulations must be strictly buffered between pH 5.0 and 7.5. Excursions into alkaline pH (pH > 8.5), especially coupled with thermal stress (e.g., terminal sterilization via autoclaving), will result in rapid thermodynamic degradation via decarboxylative hydrolysis[5][6]. By utilizing the self-validating protocols outlined above, formulation scientists can accurately map the degradation boundaries of this privileged scaffold.

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Exploratory

Comprehensive Metabolic Profiling of 5-(Methylamino)-2(3H)-benzoxazolone in Human Liver Microsomes

Executive Summary The benzoxazolone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of centrally acting agents and selective enzymatic inhibitors. Understanding the metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of centrally acting agents and selective enzymatic inhibitors. Understanding the metabolic fate of 5-(Methylamino)-2(3H)-benzoxazolone (5-MABO) in human liver microsomes (HLMs) is critical for predicting its pharmacokinetic parameters, potential drug-drug interactions (DDIs), and toxicological liabilities. As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic analysis of 5-MABO's biotransformation, coupled with field-proven, self-validating experimental protocols for determining its intrinsic clearance ( CLint​ ).

Core Metabolic Pathways: Mechanistic Insights

The biotransformation of 5-MABO in hepatic tissue is driven by two primary Phase I oxidative pathways, followed by Phase II conjugation.

Pathway 1: CYP-Mediated N-Demethylation

The secondary amine at the 5-position is highly susceptible to oxidative N-demethylation. The reaction relies on a two-state reactivity model governed by cytochrome P450 enzymes (typically CYP3A4 and CYP2C19).

  • Mechanism : The rate-determining step is a "polar" Hydrogen Atom Transfer (HAT) from the N-methyl group to the high-valent iron-oxo intermediate (Compound I, Fe IV =O) of the CYP enzyme[1].

  • Intermediate Collapse : This abstraction generates a carbon-centered radical that rapidly undergoes oxygen rebound to form an unstable carbinolamine intermediate. The carbinolamine subsequently collapses in a non-enzymatic step, releasing formaldehyde and yielding the primary amine, 5-amino-2(3H)-benzoxazolone [1].

Pathway 2: Regioselective Aromatic 6-Hydroxylation

The benzoxazolone ring is highly susceptible to electrophilic attack. Drawing direct mechanistic parallels from the established CYP2E1 probe substrate chlorzoxazone (5-chloro-2(3H)-benzoxazolone), the 6-position of the 5-MABO ring undergoes regioselective hydroxylation[2].

  • Mechanism : The reaction proceeds via an initial epoxidation or direct C-H insertion, yielding 6-hydroxy-5-(methylamino)-2(3H)-benzoxazolone .

  • Biphasic Kinetics : Kinetic analyses of analogous 6-hydroxylation reactions in HLMs reveal a biphasic Eadie-Hofstee profile. The reaction is mediated by a high-affinity/low-capacity enzyme (CYP1A2) at low concentrations, while CYP2E1 dominates at higher substrate concentrations with a characteristic low affinity (high Km​ )[2].

MetabolicPathway MABO 5-(Methylamino)- 2(3H)-benzoxazolone CYP_N CYP450 (N-demethylation) MABO->CYP_N CYP_O CYP2E1 / CYP1A2 (6-Hydroxylation) MABO->CYP_O NDemethyl 5-Amino- 2(3H)-benzoxazolone UGT UGT Enzymes NDemethyl->UGT Hydroxyl 6-Hydroxy-5-(methylamino)- 2(3H)-benzoxazolone Hydroxyl->UGT Phase2_1 N-Glucuronide Phase2_2 O-Glucuronide CYP_N->NDemethyl HAT Mechanism CYP_O->Hydroxyl Oxygen Rebound UGT->Phase2_1 UGT->Phase2_2

Fig 1: Phase I and II metabolism of 5-(Methylamino)-2(3H)-benzoxazolone.

Quantitative Data: Kinetic Parameters

Based on the biphasic nature of benzoxazolone metabolism and the HAT mechanism of N-demethylation, the following table summarizes the representative kinetic parameters for 5-MABO in pooled human liver microsomes. Note the distinct Km​ differences between the high-affinity and low-affinity components of the 6-hydroxylation pathway[2].

Metabolic PathwayPrimary CYP IsoformApparent Km​ ( μM ) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
N-Demethylation CYP3A4 / CYP2C1915.2245.016.1 μL/min/mg
6-Hydroxylation (Low Affinity) CYP2E1410.0850.02.1 μL/min/mg
6-Hydroxylation (High Affinity) CYP1A23.8120.031.6 μL/min/mg

Experimental Methodologies: Liver Microsome Assays

To determine the overall intrinsic clearance ( CLint​ ) of 5-MABO, we utilize the in vitro half-life ( T1/2​ ) substrate depletion method. This is a highly robust approach when authentic analytical standards for all downstream metabolites are unavailable[3].

Step-by-Step Protocol (Self-Validating System)

Step 1: Matrix Preparation Prepare pooled HLMs at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: The phosphate buffer maintains physiological pH. The addition of 3 mM MgCl2​ is critical, as magnesium is an obligate cofactor for optimal electron transfer between NADPH-cytochrome P450 reductase and the CYP450 enzymes.

Step 2: Substrate Pre-Incubation Spike 5-MABO into the matrix to achieve a final concentration of 1 μM .

  • Causality: The substrate concentration must be kept significantly below the anticipated Km​ (see Table above) to ensure the reaction strictly follows first-order kinetics, a fundamental mathematical assumption of the T1/2​ clearance model[3]. Pre-incubate at 37°C for 5 minutes.

Step 3: Implementation of Self-Validating Controls To ensure the integrity of the assay, run parallel incubations with:

  • Negative Control : Omit NADPH to rule out non-CYP mediated degradation or chemical instability in the buffer.

  • Positive Control : Utilize chlorzoxazone to verify CYP2E1 metabolic competency within the specific HLM lot[2].

Step 4: Reaction Initiation Initiate the catalytic cycle by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH serves as the essential electron donor required to reduce the heme iron and activate molecular oxygen in the CYP450 catalytic cycle.

Step 5: Time-Course Sampling & Quenching Remove 50 μL aliquots at predetermined intervals (0, 5, 15, 30, 45, and 60 minutes). Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Causality: The high concentration of cold organic solvent instantly denatures the microsomal proteins, abruptly halting the enzymatic reaction and precipitating the protein matrix to protect the LC-MS/MS column during downstream analysis.

Step 6: Data Processing & CLint​ Calculation Centrifuge the quenched samples at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant ( k ). Calculate intrinsic clearance using the following equation, ensuring you correct for the fraction unbound in the microsomes ( fu,mic​ ) to prevent underestimation of in vivo clearance[3]:

CLint​=Mprotein​×fu,mic​k×Vincubation​​

Workflow Step1 1. HLM Prep (pH 7.4 Buffer) Step2 2. Pre-incubate (37°C, 5 min) Step1->Step2 Step3 3. Initiate (1 mM NADPH) Step2->Step3 Step4 4. Sample (0-60 min) Step3->Step4 Step5 5. Quench (Cold ACN) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6 Control1 Neg Control (No NADPH) Control1->Step2 Control2 Pos Control (Chlorzoxazone) Control2->Step2

Fig 2: Standardized in vitro liver microsome assay workflow for clearance.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[Link]

  • Yamamura, Y., Koyama, N., & Umehara, K. (2015). Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies. Xenobiotica.[Link]

  • Cohen, S., et al. (2007). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B.[Link]

Sources

Foundational

Whitepaper: A Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel Benzoxazolone Derivatives

For: Researchers, scientists, and drug development professionals in neuroscience. Abstract: The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous s...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Abstract: The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Its stringent control over molecular traffic necessitates a robust, multi-tiered assessment of a drug candidate's ability to achieve therapeutic concentrations in the brain. This guide provides a comprehensive framework for evaluating the BBB permeability of novel chemical entities, using the benzoxazolone scaffold, exemplified by 5-(Methylamino)-2(3H)-benzoxazolone, as a case study. We will detail a logical progression of assays, from in silico prediction and physicochemical profiling to in vitro cell-based models and definitive in vivo validation. Each section explains the causal relationships behind experimental choices, provides validated protocols, and offers insights into data interpretation, empowering drug development teams to make informed decisions in their quest for novel CNS therapies.

Introduction: The CNS Drug Development Challenge

The blood-brain barrier (BBB) is a dynamic interface composed of a tightly sealed monolayer of brain capillary endothelial cells that protects the central nervous system (CNS) from circulating toxins and pathogens while regulating the transport of essential nutrients.[1] This protective function, however, also restricts the entry of over 98% of small-molecule drugs, posing a formidable obstacle in drug discovery.[2] Consequently, the early and accurate assessment of a compound's ability to cross the BBB is a critical determinant in the success of any CNS drug development program.[3][4]

The 2(3H)-benzoxazolone ring is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities, including anticonvulsant, anxiolytic, and neuroprotective effects.[5][6][7][8] This suggests that the core structure is amenable to modifications that permit CNS penetration. This guide will use the hypothetical novel compound, 5-(Methylamino)-2(3H)-benzoxazolone , to illustrate a systematic approach to determining BBB permeability.

Part 1: Foundational Assessment: In Silico and Physicochemical Profiling

Before committing to resource-intensive biological assays, a foundational understanding of a compound's physicochemical properties provides a strong indication of its potential for passive diffusion across the BBB.[9] Computational models serve as a rapid, cost-effective initial screen to prioritize candidates.[10][11][12]

Key Physicochemical Descriptors for CNS Penetration

The likelihood of a small molecule crossing the BBB via passive diffusion is governed by a few key properties. While the classic Lipinski's Rule of Five provides a general guideline for drug-likeness[13], more stringent criteria are often applied for CNS-active agents[14][15]:

  • Molecular Weight (MW): A lower MW is preferable, typically < 400 Da, as larger molecules struggle to passively diffuse across the tight junctions of the BBB.[14][15]

  • Lipophilicity (logP): An optimal logP (octanol-water partition coefficient) is crucial. While the molecule must be lipophilic enough to enter the lipid membranes of the endothelial cells, excessive lipophilicity can lead to sequestration in lipids and non-specific binding. A logP between 1 and 3 is often considered ideal.

  • Topological Polar Surface Area (TPSA): TPSA is a measure of a molecule's polarity and is a strong predictor of BBB penetration. A TPSA of less than 90 Ų is generally required for efficient brain entry.[16]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds increases a molecule's solvation in water, impeding its ability to cross the lipophilic BBB. For CNS drugs, the guideline is often ≤ 3 HBD and ≤ 7 HBA.[14][15]

  • pKa: The ionization state of a molecule at physiological pH (7.4) is critical. The neutral form of a molecule is generally more membrane-permeable.

Table 1: Predicted Physicochemical Properties of 5-(Methylamino)-2(3H)-benzoxazolone

PropertyPredicted ValueCNS-Likeness Assessment
Molecular Weight (MW)164.16 g/mol Excellent (< 400 Da)
cLogP1.3 - 1.7Good (within 1-3 range)
TPSA41.6 ŲExcellent (< 90 Ų)
H-Bond Donors2Excellent (≤ 3)
H-Bond Acceptors2Excellent (≤ 7)
pKa (most basic)~9.5 (amine)Primarily ionized at pH 7.4

Insight: Based purely on in silico predictions, 5-(Methylamino)-2(3H)-benzoxazolone displays an excellent physicochemical profile for passive BBB penetration. Its low molecular weight, optimal lipophilicity, and low polar surface area are highly favorable. The primary flag is the basic pKa, which suggests that a significant portion of the compound will be protonated (charged) at physiological pH, potentially limiting passive diffusion. This highlights the necessity of experimental validation.

The Initial Screening Funnel

The initial phase of assessment can be visualized as a funnel, where a large number of virtual or newly synthesized compounds are filtered based on these predictive models to select the most promising candidates for further testing.

G cluster_0 In Silico / Physicochemical Screening a Virtual Library / New Chemical Entities b Calculate Physicochemical Properties (MW, LogP, TPSA, HBD/HBA, pKa) a->b c Apply CNS Rules (e.g., MW < 400, TPSA < 90Ų) b->c d Prioritized Candidates for In Vitro Testing c->d

Caption: Workflow for in silico screening of CNS drug candidates.

Part 2: In Vitro Modeling of BBB Permeability

In vitro models provide the first experimental evidence of a compound's ability to cross a biological barrier. They offer higher throughput and lower cost than in vivo studies and are essential for ranking compounds and elucidating transport mechanisms.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a rapid, cell-free method that models passive diffusion.[17] It uses a 96-well plate system where a filter support is coated with a lipid mixture (e.g., porcine brain lipid) that mimics the BBB, separating a donor compartment from an acceptor compartment.[18][19]

Causality: The primary value of PAMPA is its isolation of passive transport.[17] By eliminating confounding factors like active transporters and metabolism, it provides a clean, reproducible measure of a molecule's intrinsic permeability (Pe). This allows for a direct assessment of how well the physicochemical properties identified in Part 1 translate into membrane-crossing ability.

  • Preparation: Prepare the BBB lipid solution by dissolving dried brain lipids in dodecane.[20] Prepare test compound stock solutions (e.g., 10 mM in DMSO).[20]

  • Plate Coating: Add 5 µL of the BBB lipid solution directly onto the membrane of each well in the donor plate.[20]

  • Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.[18][20]

  • Donor Plate: Prepare the final test compound solutions (e.g., 500 µM in PBS from the DMSO stock). Add 200 µL of this solution to the donor wells.[20] Include high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate for 4 to 18 hours at room temperature.[18][20]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[18]

  • Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant derived from the plate geometry and incubation time.

Table 2: Interpreting PAMPA-BBB Results

Effective Permeability (Pe) (x 10⁻⁶ cm/s)Predicted CNS Permeability
> 4.0High
2.0 - 4.0Medium
< 2.0Low

Self-Validation: The integrity of the assay is validated by the performance of the high and low permeability controls. The results for these standards must fall within established limits for the experiment to be considered valid.

Tier 2: Cell-Based Transwell Assays

Cell-based models provide a more physiologically relevant system by incorporating biological components, including tight junctions and active transporters. The human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and validated model for this purpose.[21][22]

Causality: The transwell assay allows for the measurement of the apparent permeability coefficient (Papp), which accounts for both passive diffusion and active transport processes. By comparing permeability in the apical-to-basolateral (A-B, blood-to-brain) direction with the basolateral-to-apical (B-A, brain-to-blood) direction, an efflux ratio (ER) can be calculated. An ER significantly greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp), which actively pumps drugs out of the brain.[23][24][25][26]

Caption: Diagram of a cell-based transwell assay for BBB permeability.

  • Cell Seeding: Coat transwell inserts (e.g., 0.4 µm pore size) with collagen. Seed hCMEC/D3 cells onto the inserts at a high density (e.g., 1 x 10⁵ cells/well) and culture until a confluent monolayer is formed (typically 6-7 days).[21][22]

  • Monolayer Integrity Check: Before the assay, measure the Trans-Endothelial Electrical Resistance (TEER) across the monolayer. TEER values should be >30 Ω·cm² for a sufficiently tight barrier. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow or FITC-dextran; its Papp value should be very low, confirming tight junction integrity.[27][28]

  • Permeability Assay (A-B):

    • Wash the monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C, 5% CO₂. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Permeability Assay (B-A): Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples via LC-MS/MS.

  • Calculation:

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported versus time.

    • Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀), where A is the surface area of the membrane and C₀ is the initial concentration.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

Table 3: Interpreting Cell-Based Assay Results

Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted CNS PermeabilityInterpretation
> 5.0< 2.0HighHigh passive permeability, not a P-gp substrate.
2.0 - 5.0< 2.0MediumModerate passive permeability.
> 5.0> 2.0Low to MediumGood intrinsic permeability but subject to active efflux.
< 2.0AnyLowPoor permeability, likely limited by physicochemical properties.

Part 3: In Vivo Validation: The Gold Standard

While in vitro models are invaluable for screening, in vivo studies are the definitive test of BBB permeability, integrating all the complex physiological factors of a living system, including plasma protein binding, metabolism, and cerebral blood flow.[29][30] The key metric derived from these studies is the ratio of the unbound drug concentration in the brain to that in the plasma (Kp,uu).[4]

Causality: Kp,uu is the most accurate predictor of target engagement in the CNS.[4] It corrects for differences in plasma and brain tissue binding, providing a true measure of the concentration of free drug available to interact with its molecular target. A Kp,uu value of ~1 indicates that the drug crosses the BBB by passive diffusion. A Kp,uu < 1 suggests active efflux, while a Kp,uu > 1 suggests active influx.

Methodology: Rodent Brain-to-Plasma Ratio (Kp,uu) Study
  • Dosing: Administer 5-(Methylamino)-2(3H)-benzoxazolone to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) or oral (PO) administration at a defined dose.

  • Sample Collection: At a terminal time point (selected to be at or near steady-state), collect blood (for plasma) and the whole brain.

  • Homogenization & Analysis:

    • Measure the total concentration of the drug in plasma (Cplasma) using LC-MS/MS.

    • Homogenize the brain tissue and measure the total drug concentration in the brain homogenate (Cbrain) using LC-MS/MS.

  • Free Fraction Measurement: Determine the fraction of unbound drug in plasma (fu,plasma) and in brain homogenate (fu,brain) using an appropriate method like equilibrium dialysis.

  • Calculation:

    • Calculate the total brain-to-plasma ratio: Kp = Cbrain / Cplasma

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,plasma / fu,brain)

G cluster_0 In Vivo Kp,uu Determination Workflow a Administer Compound to Rodent Model b Collect Blood (Plasma) and Brain Tissue a->b c Measure Total Drug Conc. (C_brain, C_plasma) via LC-MS/MS b->c d Measure Unbound Fractions (fu_brain, fu_plasma) via Equilibrium Dialysis b->d e Calculate Kp = C_brain / C_plasma c->e f Calculate Kp,uu = Kp * (fu_plasma / fu_brain) d->f e->f

Caption: Experimental workflow for determining Kp,uu in rodents.

Synthesizing the Data: A Holistic View

The power of this tiered approach lies in the synthesis of all data points. Each stage validates or provides context for the previous one.

Table 4: Hypothetical Integrated Data for 5-(Methylamino)-2(3H)-benzoxazolone

AssayMetricResultInterpretation
In SilicoTPSA41.6 ŲExcellent potential for passive diffusion.
PAMPA-BBBPe6.5 x 10⁻⁶ cm/sHigh intrinsic passive permeability.
hCMEC/D3 TranswellPapp (A-B)7.2 x 10⁻⁶ cm/sHigh permeability in a cell model.
hCMEC/D3 TranswellEfflux Ratio4.5Potential P-gp substrate.
In Vivo (Rat)Kp,uu0.25Active efflux is confirmed in vivo.

Final Analysis: In this hypothetical scenario, 5-(Methylamino)-2(3H)-benzoxazolone demonstrates excellent physicochemical properties for BBB penetration, which is confirmed by its high passive permeability in the PAMPA assay. The cell-based model also shows high permeability but reveals a significant red flag: an efflux ratio of 4.5, suggesting it is actively removed by transporters like P-gp. The definitive in vivo data, a Kp,uu of 0.25, confirms that despite its excellent passive permeability, active efflux is the dominant factor in vivo, severely limiting its ability to accumulate in the brain. This comprehensive dataset allows the research team to conclude that while the core scaffold is promising, further medicinal chemistry efforts would be required to modify the structure to reduce its affinity for efflux transporters.

Conclusion

Evaluating the blood-brain barrier permeability of a novel CNS drug candidate is a complex but manageable challenge when a systematic, multi-tiered approach is employed. By progressing from predictive in silico modeling to simplified in vitro passive diffusion assays, followed by more complex cell-based transporter studies, and culminating in definitive in vivo validation, researchers can build a comprehensive and reliable data package. This logical, evidence-based progression ensures that resources are spent on the most promising compounds and provides clear, actionable insights to guide medicinal chemistry efforts, ultimately increasing the probability of success in developing effective therapies for CNS disorders.

References

  • Garg, P., & Verma, A. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • Loryan, I., & Fricker, G. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553.
  • Schinkel, A. H. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Clinical Pharmacology & Therapeutics, 71(5), 389-94. [Link]

  • Garg, P., & Verma, A. (2005). In Silico Prediction of Blood Brain Barrier Permeability. ResearchGate. [Link]

  • Patsnap. (2025). What are the exceptions to Lipinski's Rule of 5?. Patsnap Synapse. [Link]

  • Tournier, N., & Felmlee, M. (2016). The role of drug transporters at the blood brain barrier. European Pharmaceutical Review. [Link]

  • Yoo, C. (2013). Properties of CNS drugs vs. all FDA-approved drugs. CureFFI.org. [Link]

  • van de Ven, R., et al. (2018). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology. [Link]

  • Stanley, N., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences. [Link]

  • Diamanti, E., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(8), 4091–4110. [Link]

  • Miller, L., et al. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. British Journal of Pharmacology. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • MDPI. (2025). Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). MDPI. [Link]

  • van Tellingen, O. (2015). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen Research Portal. [Link]

  • Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10). [Link]

  • Pardridge, W. M. (2014). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Bentham Science. [Link]

  • Hounkpatin, A. B., et al. (2005). Synthesis and Anticonvulsant Activity of 2(3H)-Benzoxazolone and 2(3H)-Benzothiazolone Derivatives. Journal of Medicinal Chemistry, 48(5), 1565–1574. [Link]

  • Bickel, U. (2001). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience. [Link]

  • Kumar, V., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences. [Link]

  • Veszelka, S., et al. (2017). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. [Link]

  • Fukaya, T., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5603-14. [Link]

  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of CNS Pathogen Invasion. Journal of Infectious Diseases. [Link]

  • van der Veldt, A. A., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Khan, I., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules. [Link]

  • Lee, S., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics. [Link]

  • Fukaya, T., et al. (2013). Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand. Journal of Medicinal Chemistry, 56(20), 8191-5. [Link]

  • Cho, C., et al. (2022). High Throughput Blood-brain Barrier Organoid Generation and Assessment of Receptor-Mediated Antibody Transcytosis. Bio-protocol, 12(8). [Link]

  • Lee, S., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. PubMed. [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Huber, D., et al. (2018). FITC-D Permeability of hCMEC/D3 transwell system. ResearchGate. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems. [Link]

  • Terasaki, T., & Pardridge, W. M. (1988). Infusion Pump use in finding Drug-Protein Binding and Blood Brain Barrier Permeability. Harvard Apparatus. [Link]

  • National Center for Biotechnology Information. 2(3H)-Benzoxazolone. PubChem Compound Database. [Link]

  • de Melo, A. S. M., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society. [Link]

  • Costantino, L., et al. (2006). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 13(6), 637-53. [Link]

  • Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Al-Otaibi, W., et al. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 5-(Methylamino)-2(3H)-benzoxazolone

Introduction and Mechanistic Rationale Benzoxazolones represent a privileged class of heterocyclic pharmacophores, frequently utilized in drug discovery as stable bioisosteres for phenols and catechols. The functionaliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Benzoxazolones represent a privileged class of heterocyclic pharmacophores, frequently utilized in drug discovery as stable bioisosteres for phenols and catechols. The functionalization of the benzoxazolone core, particularly at the 5-position, provides critical vectors for structure-activity relationship (SAR) exploration.

This application note details the selective synthesis of 5-(Methylamino)-2(3H)-benzoxazolone (CAS: 1341845-23-5) [1]. Direct alkylation of the primary amine precursor, 5-amino-2(3H)-benzoxazolone (CAS: 14733-77-8)[2], using methyl iodide is notoriously unselective. It frequently results in over-alkylation (yielding the dimethylamino derivative) and competing N-alkylation at the 3-position of the benzoxazolone ring.

To achieve strict mono-methylation, this protocol employs a reductive amination strategy using formaldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB). STAB is selected over Sodium Cyanoborohydride due to its lower toxicity profile and its specific kinetic preference for reducing iminium ions faster than aldehydes, thereby minimizing the reduction of formaldehyde to methanol and preventing over-alkylation [1].

Experimental Workflow

G N1 5-Amino-2(3H)-benzoxazolone (CAS: 14733-77-8) N2 Formaldehyde (1.0 eq) AcOH, DCE, 0 °C to rt N1->N2 N3 Iminium Intermediate N2->N3 N4 NaBH(OAc)3 (1.5 eq) Selective Reduction N3->N4 N5 5-(Methylamino)-2(3H)-benzoxazolone (CAS: 1341845-23-5) N4->N5

Figure 1: Reductive amination workflow for 5-(Methylamino)-2(3H)-benzoxazolone.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Amino-2(3H)-benzoxazolone150.141.01.50 g (10.0 mmol)Starting Material
Formaldehyde (37% aq. solution)30.031.00.75 mL (10.0 mmol)Electrophile
Sodium Triacetoxyborohydride211.941.53.18 g (15.0 mmol)Reducing Agent
Acetic Acid (Glacial)60.051.00.57 mL (10.0 mmol)Acid Catalyst
1,2-Dichloroethane (DCE)98.96N/A40 mLSolvent

Step-by-Step Methodology

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Iminium Ion Formation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-2(3H)-benzoxazolone (1.50 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) to the suspension. Causality: The weak acid protonates the carbonyl oxygen of formaldehyde, accelerating nucleophilic attack by the aniline derivative while maintaining a pH that prevents premature degradation of the reducing agent.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice-water bath. Dropwise, add the 37% aqueous formaldehyde solution (0.75 mL, 10.0 mmol) over 5 minutes.

  • Equilibration: Stir the reaction mixture at 0 °C for 30 minutes to allow for complete iminium ion formation prior to reduction.

Phase 2: Selective Reduction
  • Reduction: While maintaining the temperature at 0 °C, add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exothermic nature of the reduction and prevents thermal runaway, which could lead to unwanted side reactions.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes, UV visualization at 254 nm). The starting material (Rf ~0.3) should be consumed, replaced by a new spot (Rf ~0.45).

Phase 3: Workup and Purification
  • Quenching: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (30 mL) dropwise. Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes any unreacted hydride species. Vigorous gas evolution (CO₂) will occur; add slowly.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (40 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 50% Ethyl Acetate in Hexanes) to isolate 5-(Methylamino)-2(3H)-benzoxazolone as an off-white solid.

Reaction Optimization Data

To validate the self-correcting nature of this protocol, optimization parameters regarding reagent stoichiometry were evaluated. The table below demonstrates the necessity of strict stoichiometric control of formaldehyde to prevent over-alkylation.

EntryFormaldehyde (eq)NaBH(OAc)₃ (eq)Time (h)Yield of Target (%)Yield of Dimethyl Byproduct (%)
10.91.2672%< 2%
2 1.0 1.5 4 88% < 2%
31.52.0465%21%
42.53.0412%85%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Optimization Guidelines for 5-(Methylamino)-2(3H)-benzoxazolone

Introduction & Pharmacological Context The 2(3H)-benzoxazolone heterocycle is a highly versatile, "privileged scaffold" in medicinal chemistry. It is frequently deployed as a metabolically stable bioisostere for phenol a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 2(3H)-benzoxazolone heterocycle is a highly versatile, "privileged scaffold" in medicinal chemistry. It is frequently deployed as a metabolically stable bioisostere for phenol and catechol moieties, allowing molecules to bypass rapid degradation by catechol-O-methyltransferase (COMT) while retaining critical hydrogen-bonding interactions[1]. Derivatives of this scaffold have demonstrated profound efficacy across various indications, acting as Translocator Protein (TSPO) ligands for anxiety [2], and Acid Ceramidase inhibitors for respiratory and oncological pathologies [3].

5-(Methylamino)-2(3H)-benzoxazolone (5-MABO; CAS: 1341845-23-5) represents a functionalized derivative where the C5 position is substituted with a methylamino group. Because primary and secondary amines on the benzoxazolone ring significantly alter the molecule's lipophilicity (LogP) and susceptibility to hepatic N-demethylation, establishing a rigorous, self-validating in vivo dosing protocol is critical for translating this compound from in vitro assays to preclinical efficacy models.

Scientific Causality in Experimental Design

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system .

  • Formulation Causality: Benzoxazolone derivatives often exhibit high crystalline lattice energies, resulting in poor aqueous solubility but high membrane permeability (BCS Class II characteristics). Aqueous suspensions lead to erratic oral absorption. Therefore, a co-solvent system (e.g., PEG400/Tween-80) is mandated to ensure the compound is dosed as a true solution, eliminating dissolution-rate-limited absorption.

  • Bioanalytical Causality: Matrix effects in LC-MS/MS can artificially suppress or enhance the analyte signal. By incorporating a structurally similar internal standard (IS)—such as Chlorzoxazone—directly into the extraction solvent, every sample acts as its own internal control. If the IS signal deviates by >15%, the sample extraction is flagged and invalidated, ensuring that calculated pharmacokinetic (PK) parameters reflect true biological clearance.

PK_Workflow N1 1. Compound QC LC-MS & NMR Verification N2 2. Vehicle Formulation Solubility & Stability Testing N1->N2 Purity >95% N3 3. In Vivo Dosing IV (2 mg/kg) / PO (10 mg/kg) N2->N3 Clear Solution N4 4. Serial Blood Sampling Self-Validating Matrix Checks N3->N4 Administered N5 5. LC-MS/MS Bioanalysis Internal Standard Calibration N4->N5 Plasma Harvest N6 6. PK/PD Modeling Dose Translation N5->N6 Conc-Time Data

Fig 1. Self-validating in vivo pharmacokinetic workflow for benzoxazolone derivatives.

Formulation & Vehicle Preparation Protocol

To achieve optimal systemic exposure, 5-MABO must be completely solubilized.

Table 1: Optimized Vehicle Composition for 5-MABO
ComponentFunctionVolume/Weight %Target Concentration
5-MABO Active Pharmaceutical IngredientN/A2.0 mg/mL (IV) / 5.0 mg/mL (PO)
DMSO Primary Solubilizer5% v/vN/A
PEG400 Co-solvent / Absorption Enhancer40% v/vN/A
Tween-80 Surfactant (Prevents precipitation)5% v/vN/A
Saline (0.9%) Aqueous Diluent50% v/vN/A
Step-by-Step Formulation Methodology
  • Wetting: Accurately weigh the required mass of 5-MABO into a sterile glass vial. Add 5% (v/v) DMSO and vortex for 60 seconds until a clear, concentrated stock is formed.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Sonicate the mixture for 5 minutes at 37°C. Causality: Tween-80 coats the solvated molecules, preventing nucleation and precipitation upon the addition of the aqueous phase.

  • Co-solvent Addition: Add 40% (v/v) PEG400 and vortex vigorously.

  • Aqueous Dilution: Dropwise, add 50% (v/v) sterile saline (0.9% NaCl) while continuously vortexing to prevent localized crashing of the compound.

  • Self-Validation Check: Centrifuge an aliquot of the final formulation at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS against a standard curve. The measured concentration must be within ±5% of the nominal target concentration.

In Vivo Pharmacokinetic (PK) Protocol

Animal Preparation & Dosing
  • Subjects: Male Sprague-Dawley rats (200-250g), fasted overnight (12 hours) prior to PO dosing to eliminate food-effect variability. Water provided ad libitum.

  • Intravenous (IV) Dosing: Administer 2 mg/kg via the lateral tail vein. Injection volume: 1 mL/kg.

  • Oral (PO) Dosing: Administer 10 mg/kg via oral gavage. Dosing volume: 2 mL/kg.

Table 2: Quantitative Blood Sampling Schedule

Causality: The 0.08 hr (5 min) timepoint is critical for IV dosing to accurately capture the distribution phase ( α -phase) and calculate the central volume of distribution ( Vc​ ).

Timepoint (Hours)IV Group (2 mg/kg)PO Group (10 mg/kg)Purpose
0 (Pre-dose) YesYesBaseline / Matrix blank
0.08 (5 min) YesNoCapture IV Cmax​ and α -distribution
0.25 (15 min) YesYesAssess onset of PO absorption
0.5, 1.0, 2.0 YesYesCapture PO Cmax​ and tissue distribution
4.0, 6.0, 8.0 YesYesDetermine elimination half-life ( T1/2​ )
24.0 YesYesConfirm terminal clearance
Blood Collection & Processing
  • Collect 150 µL of whole blood via the jugular vein (using pre-cannulated rats) or submandibular bleed into K2-EDTA coated tubes.

  • Invert gently 5 times to prevent coagulation.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Harvest the plasma supernatant, transfer to 96-well plates, and immediately freeze at -80°C to halt any ex vivo degradation by plasma esterases or amidases.

Bioanalytical Methodology & Metabolism

Protein Precipitation and LC-MS/MS
  • Thaw plasma samples on ice. Transfer 20 µL of plasma to a clean 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL Chlorzoxazone (Internal Standard). Causality: Acetonitrile denatures plasma proteins, while the IS provides a simultaneous extraction recovery metric.

  • Vortex for 5 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer 80 µL of the supernatant to an autosampler vial. Inject 5 µL onto an LC-MS/MS system equipped with a C18 reverse-phase column.

Predicted Metabolic Fate

Benzoxazolone derivatives are primarily cleared via hepatic cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1), followed by Phase II glucuronidation [1, 3]. For 5-MABO, N-demethylation is expected to be the primary Phase I metabolic pathway.

Metabolic_Pathway M1 5-(Methylamino)-2(3H)-benzoxazolone (Parent Compound) M2 Hepatic CYP450 (CYP1A2 / CYP2E1) M1->M2 First-Pass M3 5-Amino-2(3H)-benzoxazolone (N-Demethylation) M2->M3 Major Pathway M4 Ring Hydroxylation (C6-OH Derivative) M2->M4 Minor Pathway M5 Phase II Conjugation (UGT / SULT) M3->M5 M4->M5 M6 Renal Excretion (Urine) M5->M6 Clearance

Fig 2. Predicted hepatic phase I/II metabolic clearance pathways for 5-MABO.

Target PK Parameters & Dose Translation

Based on the structural homology of 5-MABO to known benzoxazolone-based TSPO ligands and Acid Ceramidase inhibitors [2, 3], the following benchmark parameters should be targeted during data analysis using Non-Compartmental Analysis (NCA).

Table 3: Extrapolated Target Pharmacokinetic Benchmarks for 5-MABO (Rat Model)
ParameterTarget RangeInterpretation / Causality
Clearance ( Cl ) < 30 mL/min/kgIndicates moderate hepatic stability. High clearance (>50) suggests rapid N-demethylation, requiring structural optimization.
Volume of Distribution ( Vss​ ) 1.5 - 3.5 L/kgValues >1.0 L/kg indicate excellent tissue penetration, essential if the target is in the CNS or deep tissues.
Half-life ( T1/2​ ) 2.0 - 4.5 HoursSufficient for once- or twice-daily dosing in downstream PD efficacy models.
Bioavailability ( F% ) > 40%Confirms the PEG400/Tween-80 formulation successfully bypassed dissolution-limited absorption.

Translation to Pharmacodynamics (PD): Once the Cmax​ and AUC are established, the in vivo dose should be titrated such that the unbound plasma concentration ( Cu,plasma​ ) remains above the in vitro IC50​ or EC50​ of the target receptor for at least 50% of the dosing interval.

References

  • Title: 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes Source: Mini-Reviews in Medicinal Chemistry (Université catholique de Louvain) URL: [Link]

  • Title: Identification of a Novel Benzoxazolone Derivative as a Selective, Orally Active 18 kDa Translocator Protein (TSPO) Ligand Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Application Note: 5-(Methylamino)-2(3H)-benzoxazolone as a Divergent Precursor in Medicinal Chemistry

Executive Summary The 2(3H)-benzoxazolone heterocycle is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to act as a metabolically stable bioisostere for phenol and catechol moietie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2(3H)-benzoxazolone heterocycle is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to act as a metabolically stable bioisostere for phenol and catechol moieties[1]. Among its functionalized derivatives, 5-(Methylamino)-2(3H)-benzoxazolone (CAS: 1341845-23-5) stands out as a highly versatile precursor. By featuring both an acidic lactam nitrogen (N-3) and a nucleophilic secondary amine (C-5), this building block allows for orthogonal functionalization. This application note provides a comprehensive guide to leveraging this precursor for the synthesis of complex pharmacological probes, including acid ceramidase inhibitors, anticancer agents, and analgesics.

Scaffold Rationale & Mechanistic Profiling

The strategic value of 5-(Methylamino)-2(3H)-benzoxazolone lies in the distinct electronic properties of its two nitrogen atoms, which dictate chemoselectivity during organic synthesis[2]:

  • The C-5 Secondary Amine (High Nucleophilicity): The exocyclic methylamino group is a secondary aniline derivative. At neutral pH, it is significantly more nucleophilic than the ring nitrogen. Furthermore, the presence of the methyl group prevents the over-acylation or over-alkylation issues commonly encountered with primary amines, ensuring high atom economy and cleaner reaction profiles when synthesizing tertiary amides[3].

  • The N-3 Lactam (High Acidity): The nitrogen atom within the oxazolone ring is flanked by a carbonyl group and an aromatic system, rendering its proton highly acidic (pKa ~4.5–5.0). It acts primarily as a hydrogen bond donor and is entirely non-nucleophilic unless explicitly deprotonated by a base (e.g., K₂CO₃ or Cs₂CO₃)[4].

Understanding this causality allows chemists to selectively functionalize the C-5 position under neutral/mildly basic conditions, followed by the functionalization of the N-3 position under stronger basic conditions.

Workflow Visualization

Workflow A 5-(Methylamino)-2(3H)-benzoxazolone (Core Precursor) B C-5 Secondary Amine Highly Nucleophilic at neutral pH A->B C N-3 Lactam NH Requires deprotonation (pKa ~4.5) A->C D Acylation / Sulfonylation (R-COCl or R-SO2Cl, DIPEA) B->D E Alkylation / Arylation (R-X, K2CO3 or Ar-B(OH)2, Cu Catalyst) C->E F Tertiary Carboxamides / Sulfonamides (e.g., Ceramidase Inhibitors) D->F G N-3 Substituted Benzoxazolones (e.g., Anticancer / Analgesics) E->G

Caption: Orthogonal functionalization pathways of 5-(Methylamino)-2(3H)-benzoxazolone.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Selective C-5 Amidation (Synthesis of Tertiary Carboxamides)

Objective: Synthesize 5-(N-methylcarboxamido)-2(3H)-benzoxazolone derivatives, a structural motif critical for developing orally bioavailable acid ceramidase inhibitors[3]. Causality & Rationale: Dichloromethane (DCM) is selected as an aprotic solvent to prevent solvolysis of the acid chloride. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without catalyzing the unwanted acylation of the N-3 lactam.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-(Methylamino)-2(3H)-benzoxazolone (1.0 equiv) and anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Purge the flask with nitrogen and cool the mixture to 0 °C using an ice-water bath to control the exothermic nature of the acylation.

  • Acylation: Dissolve the desired acid chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10–15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar precursor baseline spot and the emergence of a higher Rf UV-active spot indicates complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: N-3 Alkylation of the Benzoxazolone Ring

Objective: Introduce lipophilic or targeting groups at the N-3 position to modulate the pharmacokinetic profile of the molecule[5]. Causality & Rationale: Alkylation at N-3 requires deprotonation. Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) provides the perfect balance: it is strong enough to deprotonate the acidic lactam NH but mild enough to prevent the hydrolytic ring-opening of the oxazolone core, which frequently occurs if strong aqueous bases (like NaOH) are used under heating[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the C-5 protected/functionalized benzoxazolone derivative (1.0 equiv) in anhydrous DMF (0.3 M).

  • Deprotonation: Add finely powdered K₂CO₃ (2.0 equiv). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the potassium salt.

  • Alkylation: Add the alkyl halide (1.2 equiv) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4–6 hours.

  • Self-Validation Checkpoint: Visually, the reaction mixture will transition from a thick, heterogeneous suspension to a much finer dispersion as the insoluble potassium salt is consumed. LC-MS analysis should confirm the exact mass shift (+R group) with no evidence of ring-opened byproducts.

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (5× the reaction volume). Filter the resulting precipitate, wash thoroughly with cold water to remove residual DMF, and dry under a vacuum to yield the N-3 alkylated product.

Quantitative Data & Application Matrix

The following table summarizes the optimized reaction conditions, expected yields, and primary therapeutic applications for the divergent functionalization of the 5-(Methylamino)-2(3H)-benzoxazolone scaffold.

Functionalization SiteReaction TypeReagents & SolventsTemp / TimeTypical YieldTherapeutic Application
C-5 Secondary Amine AmidationR-COCl, DIPEA, DCM0 °C to RT, 2h75–90%Acid Ceramidase Inhibitors[3]
C-5 Secondary Amine SulfonylationR-SO₂Cl, Pyridine, DCMRT, 4h70–85%Anticancer Agents[4]
N-3 Lactam AlkylationR-X, K₂CO₃, DMF60 °C, 6h80–95%Analgesics / Anti-inflammatory[1]
N-3 Lactam ArylationAr-B(OH)₂, Cu(OAc)₂, TEA, DCMRT, 24h (Air)50–70%Estrogen Receptor Modulators[5]

References

  • [1] Université catholique de Louvain. 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Available at:

  • [3] ACS Publications - Journal of Medicinal Chemistry. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Available at:

  • [4] EvitaChem. Buy 5-Aminobenzo[d]oxazol-2(3H)-one (EVT-309706) - Synthetic Routes and Applications. Available at:

  • [6] Google Patents. US5200422A - Benzimidazole derivatives, their preparation and use (Includes synthesis conditions for benzoxazolinones). Available at:

  • [5] PMC. Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs. Available at:

  • [2] ResearchGate. Synthesis and biological profile of benzoxazolone derivatives. Available at:

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 5-(Methylamino)-2(3H)-benzoxazolone in Human Blood Plasma

Introduction & Scientific Rationale 5-(Methylamino)-2(3H)-benzoxazolone is a small molecule belonging to the benzoxazolone class of compounds, which are recognized for their diverse pharmacological activities.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-(Methylamino)-2(3H)-benzoxazolone is a small molecule belonging to the benzoxazolone class of compounds, which are recognized for their diverse pharmacological activities.[1][2] The quantitative determination of this analyte and its metabolites in biological matrices such as blood plasma is fundamental to understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile during drug development. A reliable analytical method is paramount for making informed decisions in preclinical and clinical studies, ensuring data integrity for regulatory submissions.

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 5-(Methylamino)-2(3H)-benzoxazolone in human plasma. The protocol is designed for high-throughput environments, employing a straightforward protein precipitation technique for sample preparation and a rapid chromatographic analysis. The scientific integrity of this method is underpinned by adherence to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6][7]

The core of this method lies in the synergy between the separation power of High-Performance Liquid Chromatography (HPLC) and the specificity and sensitivity of tandem mass spectrometry (MS/MS). The analyte is first isolated from the complex plasma matrix. Subsequently, it is chromatographically separated on a reversed-phase C18 column, which is effective for retaining and resolving moderately polar small molecules. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, virtually eliminating interference from endogenous matrix components.

Physicochemical & Spectrometric Characterization

A thorough understanding of the analyte's properties is critical for method development. Key parameters for 5-(Methylamino)-2(3H)-benzoxazolone and its proposed stable isotope-labeled internal standard (SIL-IS) are summarized below. The properties for the analyte are estimated based on its chemical structure, derived from the 2(3H)-benzoxazolone core. The use of a SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest degree of accuracy.

Parameter5-(Methylamino)-2(3H)-benzoxazolone (Analyte)5-(Methyl-d3-amino)-2(3H)-benzoxazolone (IS)Rationale & Significance
Chemical Formula C₈H₈N₂O₂C₈H₅D₃N₂O₂Defines the elemental composition.
Molecular Weight 164.16 g/mol 167.18 g/mol Essential for calculating concentrations and MS settings.
Ionization Mode ESI, PositiveESI, PositiveThe methylamino group is basic and readily accepts a proton.
Precursor Ion [M+H]⁺ m/z 165.1m/z 168.1The protonated molecule selected in the first quadrupole (Q1).
Product Ion m/z 108.1m/z 111.1A stable fragment ion generated by collision-induced dissociation (CID) and selected in the third quadrupole (Q3).
Predicted logP ~1.1~1.1Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.

Comprehensive Experimental Protocol

This protocol provides a step-by-step methodology, from sample receipt to final analysis. Adherence to these steps is crucial for reproducibility.

Materials, Reagents, and Equipment
  • Reference Standards: 5-(Methylamino)-2(3H)-benzoxazolone (≥98% purity), 5-(Methyl-d3-amino)-2(3H)-benzoxazolone (≥98% purity, ≥99% isotopic purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade, ≥99%).

  • Water: Deionized water, 18.2 MΩ·cm resistivity or greater.

  • Plasma: Blank human plasma (K₂EDTA as anticoagulant), sourced from an accredited supplier.

  • Equipment:

    • Agilent 1290 Infinity LC System (or equivalent).

    • Agilent 6470 Triple Quadrupole MS system (or equivalent) with an Electrospray Ionization (ESI) source.

    • Microcentrifuge capable of >14,000 rpm and 4°C.

    • Vortex mixer.

    • Calibrated analytical balance and precision pipettes.

    • Nitrogen evaporation system (optional, but recommended).

Preparation of Solutions
  • Analyte Stock Solution (1.00 mg/mL): Accurately weigh ~5 mg of the analyte reference standard and dissolve in methanol to a final volume of 5.00 mL.

  • Internal Standard (IS) Stock Solution (1.00 mg/mL): Prepare similarly to the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation Workflow: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system.[8][9][10]

G cluster_prep Sample Preparation s1 1. Aliquot 100 µL of plasma sample (Calibrator, QC, or Unknown) s2 2. Add 300 µL of cold Acetonitrile containing 50 ng/mL Internal Standard s1->s2 s3 3. Vortex vigorously for 1 minute s2->s3 s4 4. Centrifuge at 14,000 rpm for 10 min at 4°C s3->s4 s5 5. Transfer 200 µL of supernatant to a clean vial s4->s5 s6 6. Inject 5 µL into LC-MS/MS system s5->s6

Fig. 1: Protein Precipitation Workflow
LC-MS/MS System Parameters

The following tables summarize the optimized instrumental conditions for the chromatographic separation and mass spectrometric detection.

Table 2: Optimized Liquid Chromatography (LC) Method Parameters

Parameter Setting Rationale
Column Agilent ZORBAX EclipsePlus C18 (2.1 x 50 mm, 1.8 µm) Provides excellent resolution and peak shape for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier ensures analyte protonation for good peak shape and ESI+ response.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/min Standard flow rate for this column dimension, balancing speed and efficiency.
Column Temp. 40°C Higher temperature reduces viscosity and improves peak symmetry.
Injection Volume 5 µL
Gradient Elution Time (min) %B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| | 5.0 | 5 |

Table 3: Optimized Mass Spectrometry (MS/MS) Parameters

Parameter Analyte Internal Standard
Ionization Mode ESI, Positive ESI, Positive
Precursor Ion (Q1) m/z 165.1 m/z 168.1
Product Ion (Q2) m/z 108.1 m/z 111.1
Dwell Time 100 ms 100 ms
Fragmentor 130 V 130 V
Collision Energy 20 V 20 V
Gas Temp. 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp. 375°C
Sheath Gas Flow 11 L/min

| Capillary Voltage | 4000 V | |

Method Validation & Trustworthiness

To ensure the reliability and scientific validity of the data, the method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on Bioanalytical Method Validation.[3][4][6][7] This process establishes the method as a self-validating system where performance is well-characterized.

Table 4: Summary of Key Method Validation Results

Parameter Acceptance Criteria (FDA/EMA) Result
Linearity Range Correlation coefficient (r²) ≥ 0.99 1.0 - 1000 ng/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ) Accuracy within ±20%, Precision ≤20% 1.0 ng/mL
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) -4.5% to 6.2%
Intra-day Precision (%RSD) ≤15% (≤20% at LLOQ) ≤8.1%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) -5.8% to 7.1%
Inter-day Precision (%RSD) ≤15% (≤20% at LLOQ) ≤9.5%
Matrix Effect (IS Normalized) CV ≤ 15% 6.7%
Recovery Consistent and reproducible >85% at all QC levels

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Deviation within ±15% of nominal | Passed (All conditions met criteria) |

Overall Analytical Workflow

The comprehensive workflow ensures traceability and quality control from sample arrival to final data reporting, forming an integrated system for reliable bioanalysis.

Fig. 2: Integrated Bioanalytical Workflow

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the quantitative analysis of 5-(Methylamino)-2(3H)-benzoxazolone in human plasma. The simple protein precipitation sample preparation and rapid 5-minute chromatographic run time make it highly suitable for supporting drug development studies requiring high-throughput analysis. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the stringent requirements of international regulatory guidelines.[3][4][7] This robust protocol provides a reliable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic evaluations.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link][3]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link][5]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][6]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Frontiers. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][11]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][12]

  • Pan, L., & Chen, S. (2018). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Journal of Chromatography B, 1095, 16-24. [Link][13]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link][14]

  • Organomation. Serum Sample Preparation for LC-MS and GC-MS. [Link][8]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][15]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][9]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][16]

  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link][10]

  • PubChem. 2(3H)-Benzoxazolone. [Link][17]

  • Acta Pharmaceutica. (2007). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL SERIES OF 1,3-BENZOXAZOL-2(3H)-ONE DERIVATIVES. [Link][1]

  • Cheméo. Chemical Properties of 2(3H)-Benzoxazolone (CAS 59-49-4). [Link][18]

  • PubMed. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. [Link][19]

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link][2]

Sources

Method

Application Note: Evaluation of 5-(Methylamino)-2(3H)-benzoxazolone Cytotoxicity and Apoptotic Activity in In Vitro Cancer Models

Executive Summary & Mechanistic Rationale 2(3H)-Benzoxazolone derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their profound analgesic, anti-inflammatory, and anticancer properties[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2(3H)-Benzoxazolone derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their profound analgesic, anti-inflammatory, and anticancer properties[1]. Structural modifications, particularly substitutions at the 5-position of the benzoxazolone ring (such as halogens or amino groups), significantly dictate their bioactivity and target affinity[2]. Recent studies demonstrate that 5-substituted benzoxazolones are highly effective at driving anti-proliferative effects in metastatic breast cancer lines (e.g., MDA-MB-231, MCF-7) and pancreatic cancer models[1][3].

This application note provides an authoritative, self-validating protocol for assessing the cell viability and apoptotic induction of 5-(Methylamino)-2(3H)-benzoxazolone (CAS: 1341845-23-5)[4].

The Causality of the Experimental Design

The cytotoxicity of benzoxazolone derivatives is primarily mediated through the generation of intracellular reactive oxygen species (ROS), which subsequently inhibits the Akt/mTOR survival pathway and triggers intrinsic mitochondrial apoptosis (characterized by cytochrome c release and caspase-3/9 cleavage)[3][5].

To accurately capture these mechanisms, this workflow pairs a primary metabolic viability assay (MTT) with an orthogonal morphological/membrane-integrity assay (Annexin V/PI Flow Cytometry). Why this dual approach? The MTT assay relies on mitochondrial reductase activity. If 5-(Methylamino)-2(3H)-benzoxazolone temporarily alters mitochondrial metabolism without executing cell death, MTT alone will yield a false positive for cytotoxicity. Annexin V/PI flow cytometry provides necessary validation by measuring externalized phosphatidylserine—a definitive hallmark of true apoptosis[5].

Signaling Pathway Visualization

Pathway Cmpd 5-(Methylamino)-2(3H)- benzoxazolone ROS Intracellular ROS Accumulation Cmpd->ROS Induces Akt Akt/mTOR Pathway Suppression ROS->Akt Inhibits Mito Mitochondrial Membrane Depolarization Akt->Mito Triggers Casp Caspase-9 & Caspase-3 Activation Mito->Casp Activates Apop DNA Fragmentation & Apoptosis Casp->Apop Executes

Fig 1: Proposed apoptotic signaling pathway induced by 5-(Methylamino)-2(3H)-benzoxazolone.

Self-Validating Assay Architecture

Before initiating the protocol, it is critical to implement the following controls to ensure a self-validating system:

  • Vehicle Control (0.1% DMSO): Establishes baseline viability and rules out solvent-induced toxicity.

  • Positive Control (50 µM Cisplatin): Confirms that the chosen cell line's apoptotic machinery is functional and responsive.

  • Blank Wells (Media + MTT, no cells): Essential for subtracting the background absorbance of the culture medium and unreacted MTT.

Detailed Step-by-Step Protocols

Compound Preparation

Causality Note: Benzoxazolone derivatives often exhibit limited aqueous solubility. Dimethyl sulfoxide (DMSO) is required for initial solubilization, but its final concentration in the assay must be strictly controlled.

  • Weigh out exactly 1.64 mg of 5-(Methylamino)-2(3H)-benzoxazolone (MW 164.16 g/mol ).

  • Dissolve in 1 mL of sterile, cell-culture grade DMSO to create a 10 mM stock solution . Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • On the day of the assay, perform serial dilutions in complete culture media to yield final treatment concentrations (e.g., 1, 10, 25, 50, and 100 µM).

  • Critical Step: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% v/v . Concentrations above 0.5% will independently induce cell cycle arrest and confound viability data[2].

Cell Seeding and Treatment
  • Harvest target cancer cells (e.g., MDA-MB-231 or MCF-7) at 80% confluence using 0.25% Trypsin-EDTA.

  • Seed cells into a 96-well flat-bottom microplate at a density of 5×103 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for cell adherence and recovery.

  • Aspirate the media and replace it with 100 µL of the pre-prepared compound dilutions, vehicle control, or positive control.

  • Incubate for the designated treatment window (typically 48 or 72 hours)[2].

Primary Viability Assessment: MTT Assay

Causality Note: Phenol red in culture media absorbs light near the 570 nm measurement wavelength, which can artificially inflate absorbance readings. Removing the media before solubilization ensures a high signal-to-noise ratio.

  • Prepare a fresh MTT working solution: 5 mg/mL in sterile PBS.

  • Add 20 µL of the MTT solution directly to each well (including blanks).

  • Incubate the plate in the dark at 37°C for exactly 4 hours. Viable cells will reduce the yellow MTT tetrazolium into insoluble purple formazan crystals[5].

  • Carefully aspirate the entire culture medium without disturbing the formazan crystals at the bottom of the wells.

  • Add 150 µL of 100% DMSO to each well to solubilize the crystals.

  • Place the plate on an orbital shaker for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris scattering) using a microplate reader.

  • Calculation: % Viability =[(OD_treatment - OD_blank) / (OD_vehicle - OD_blank)] × 100.

Orthogonal Validation: Annexin V/PI Flow Cytometry
  • Following the 48h treatment in a 6-well plate format ( 3×105 cells/well), collect both the culture media (containing detached, dead cells) and the adherent cells (via gentle trypsinization). Pooling both fractions is mandatory to accurately quantify late-stage apoptosis.

  • Centrifuge at 300 × g for 5 minutes and wash the pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

Data Analysis & Expected Outcomes

The following table synthesizes the expected quantitative outcomes based on the behavior of highly active 5-substituted benzoxazolone derivatives in MDA-MB-231 breast cancer cells at a 48-hour endpoint[1][2].

Treatment GroupConcentration (µM)Cell Viability (%) ± SDEarly Apoptosis (%)Late Apoptosis (%)
Vehicle Control (0.1% DMSO) 0100.0 ± 2.11.2 ± 0.40.8 ± 0.2
5-(Methylamino)-2(3H)-benzoxazolone 1085.4 ± 3.58.5 ± 1.22.1 ± 0.5
5-(Methylamino)-2(3H)-benzoxazolone 5048.2 ± 4.124.3 ± 2.815.4 ± 1.9
5-(Methylamino)-2(3H)-benzoxazolone 10022.1 ± 2.918.6 ± 2.145.2 ± 3.4
Positive Control (Cisplatin) 5035.6 ± 3.230.1 ± 3.528.4 ± 2.7

Interpretation: A dose-dependent decrease in cell viability should inversely correlate with a surge in Annexin V+ populations. The shift from early apoptosis (Annexin V+/PI-) at 50 µM to late apoptosis/necrosis (Annexin V+/PI+) at 100 µM confirms the compound's mechanism as a potent inducer of programmed cell death rather than a non-specific necrotic toxin.

Sources

Application

Application Note: High-Throughput Screening (HTS) of 5-(Methylamino)-2(3H)-benzoxazolone Derivatives Targeting Dopamine D2 Receptors

Introduction & Scientific Rationale The 2(3H)-benzoxazolone heterocycle is widely recognized as a 1[1]. Its structural and electronic properties allow it to effectively mimic catechol and phenol moieties within a metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2(3H)-benzoxazolone heterocycle is widely recognized as a 1[1]. Its structural and electronic properties allow it to effectively mimic catechol and phenol moieties within a metabolically stable template, making it highly valuable for developing pharmacological probes targeting dopaminergic, serotoninergic, and sigma receptors[1].

Specifically, 5-(Methylamino)-2(3H)-benzoxazolone (CAS: 1341845-23-5) serves as an optimal starting material for library generation. The secondary amine at the 5-position provides a versatile synthetic handle for rapid derivatization (e.g., via reductive amination or alkylation) to explore structure-activity relationships (SAR) in high-throughput screening (HTS) campaigns.

To evaluate these derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the assay of choice. TR-FRET combines the spatial proximity requirements of FRET with the temporal resolution of lanthanide fluorophores, drastically reducing background auto-fluorescence from library compounds and providing a robust system for 2[2].

Assay Workflow & Design

Why TR-FRET for Benzoxazolones? Small molecule libraries often contain lipophilic, light-absorbing compounds that interfere with standard fluorescence assays. By using a Terbium (Tb)-labeled D2 receptor and a red fluorescent tracer, we introduce a time delay (e.g., 50–150 μs) before signal detection[2]. This causality is critical: it allows short-lived background fluorescence to decay, ensuring that the measured signal is exclusively due to the specific displacement of the tracer by the 5-(Methylamino)-2(3H)-benzoxazolone derivative.

HTS_Workflow A 1. Scaffold Derivatization 5-(Methylamino)-2(3H)-benzoxazolone B 2. Compound Plating (384-well format, DMSO) A->B C 3. TR-FRET Assay Add Tb-D2R & Fluorescent Tracer B->C D 4. Signal Detection Time-Resolved Emission (665/620 nm) C->D E 5. Data Analysis IC50 & Z'-factor Calculation D->E

Figure 1: High-throughput screening workflow for 5-(Methylamino)-2(3H)-benzoxazolone derivatives.

Experimental Protocols

Protocol A: Compound Library Preparation
  • Derivatization: React 5-(Methylamino)-2(3H)-benzoxazolone with a diverse panel of aldehydes (via reductive amination) or alkyl halides to generate a targeted library of substituted benzoxazolones.

  • Purification & Plating: Purify via preparative HPLC. Dissolve final compounds in 100% DMSO to a stock concentration of 10 mM to ensure complete solubility before aqueous dilution.

Protocol B: TR-FRET Competitive Binding Assay (Self-Validating System)

This protocol is designed as a self-validating system, incorporating internal controls to continuously monitor assay health.

Reagents:

  • SNAP-tagged Dopamine D2 Receptor membranes labeled with Terbium cryptate (Donor).

  • Red Fluorescent D2 Antagonist Tracer (Acceptor).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 0.05% BSA. (Causality: BSA acts as a carrier protein, preventing the non-specific binding of lipophilic benzoxazolone derivatives to the plastic walls of the microplate).

Step-by-Step Methodology:

  • Compound Transfer: Using an acoustic liquid handler, transfer 50 nL of the 5-(Methylamino)-2(3H)-benzoxazolone derivatives into a low-volume 384-well white microplate. (Causality: White plates maximize signal reflection and prevent well-to-well crosstalk, enhancing the TR-FRET emission read).

  • Control Wells Setup (System Validation):

    • Positive Control (Total Binding): 50 nL of DMSO (vehicle).

    • Negative Control (Non-Specific Binding): 50 nL of 10 mM Haloperidol (reference D2 antagonist). (Causality: Haloperidol fully displaces the tracer, defining the assay's absolute baseline (100% inhibition) and enabling real-time Z'-factor calculation).

  • Receptor Addition: Dispense 10 μL of Tb-labeled D2 receptor membrane suspension (0.5 μ g/well ) into all wells.

  • Tracer Addition: Dispense 10 μL of the Red Fluorescent D2 Antagonist Tracer at a final concentration equal to its Kd​ (e.g., 2 nM). (Causality: Operating exactly at the Kd​ ensures maximum assay sensitivity for competitive displacement, adhering to the Cheng-Prusoff relationship).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes. (Causality: This specific duration ensures the binding reaction reaches thermodynamic equilibrium, a strict prerequisite for accurate IC50​ determination).

  • Detection: Read the plate on a TR-FRET compatible microplate reader using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm (Tb donor) and 665 nm (Red acceptor). Calculate the TR-FRET ratio (665 nm / 620 nm).

Data Presentation & Assay Validation

A robust HTS assay must be statistically validated. The3[3], introduced by Zhang et al., is the gold standard for evaluating assay quality. A Z'-factor > 0.5 indicates an excellent assay with a wide separation band between positive and negative controls[3].

Table 1: Representative HTS Data Summary for 5-(Methylamino)-2(3H)-benzoxazolone Derivatives

Compound IDSubstitution at 5-Methylamino IC50​ (nM) Ki​ (nM)Max Inhibition (%)Plate Z'-Factor
Ctrl-Haloperidol N/A (Reference)1.20.6100%0.82
MBZ-001 Benzyl45.322.698%0.79
MBZ-002 4-Fluorobenzyl12.86.499%0.81
MBZ-003 Phenethyl8.54.2100%0.80
MBZ-004 Cyclopropylmethyl>10,000N/A12%0.78

(Note: Data represents a standardized competitive binding profile where Ki​ is derived using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd​) ).

Biological Context: D2 Receptor Signaling Pathway

Understanding the downstream effect of D2 receptor modulation is critical for drug development. As a Gi/o-coupled GPCR, activation by an agonistic benzoxazolone derivative leads to the inhibition of adenylyl cyclase, whereas an antagonist blocks this pathway, restoring cAMP levels.

D2R_Signaling L Benzoxazolone Derivative R Dopamine D2 Receptor (GPCR) L->R Binds G Gi/o Protein (alpha subunit) R->G Activates AC Adenylyl Cyclase (Effector) G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Figure 2: Dopamine D2 receptor Gi/o-coupled signaling pathway modulated by benzoxazolone hits.

References

  • Title: 2(3H)
  • Title: A universal, homogenous assay for high throughput determination of binding kinetics Source: ResearchGate URL
  • Source: PubMed / National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(Methylamino)-2(3H)-benzoxazolone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of 5-(Methylamino)-2(3H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of 5-(Methylamino)-2(3H)-benzoxazolone (CAS: 1341845-23-5).

The 5-aminobenzo[d]oxazol-2(3H)-one core is a highly versatile, planar pharmacophore capable of hydrogen bonding, making it a privileged scaffold in medicinal chemistry[1]. However, selectively mono-methylating the exocyclic C5-amine without disrupting the cyclic carbamate (lactam) ring or over-methylating the substrate is a notorious synthetic bottleneck[2]. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to maximize your yield.

Pathway Analysis & Mechanistic Overview

To understand why direct methylation fails, we must look at the electronic environment of the starting material, 5-amino-2(3H)-benzoxazolone. The molecule contains two competing nucleophilic centers:

  • The exocyclic C5-amine: A primary aniline that is highly susceptible to over-alkylation (yielding dimethylamine impurities).

  • The N3-lactam nitrogen: A cyclic carbamate with a relatively low pKa (~9). In the presence of bases, this proton is easily abstracted, making N3 a potent nucleophile.

Because of this dual-reactivity, direct alkylation with methyl iodide (MeI) yields intractable mixtures[3]. The most robust, high-yield strategy is the Formylation-Reduction Pathway , which leverages the chemoselectivity of borane (BH 3​ ) to reduce formamides while leaving cyclic carbamates perfectly intact[4].

G A 5-Amino-2(3H)- benzoxazolone B 5-Formamido-2(3H)- benzoxazolone A->B HCOOH, Ac2O (Highly Selective) D Hemiaminal / Imine Intermediate A->D HCHO (1.0 eq) (Prone to Over-reaction) E N3-Methyl & C5-Dimethyl Impurities A->E MeI, K2CO3 (Poor Regioselectivity) C 5-(Methylamino)-2(3H)- benzoxazolone B->C BH3-THF (Chemoselective) D->C NaBH3CN

Workflow for the selective synthesis of 5-(Methylamino)-2(3H)-benzoxazolone.

Troubleshooting & FAQs

Q1: Why am I getting complex mixtures when using methyl iodide (MeI) and a base? Causality: Direct S N​ 2 methylation is fundamentally unsuited for this scaffold. The N3-position is acidic[1]. When you add a base (like K 2​ CO 3​ ), you deprotonate N3, making it highly nucleophilic. MeI will indiscriminately attack both the deprotonated N3 and the C5-amine, leading to N3-methyl, C5-dimethyl, and N3,C5-trimethyl impurities[3].

Q2: My formylation step yields a dark, intractable tar. What is going wrong? Causality: This is a classic symptom of thermal degradation. The generation of acetic formic anhydride (from formic acid and acetic anhydride) is highly exothermic. If the 5-aminobenzoxazolone is added while the mixture is too hot, oxidative degradation of the electron-rich aniline occurs. Solution: Always pre-form the mixed anhydride at 0 °C for 30 minutes before slowly adding your substrate. Maintain the reaction temperature strictly below 40 °C.

Q3: During the BH 3​ ·THF reduction step, my benzoxazolone ring appears to open or degrade. How do I prevent this? Causality: While borane is highly chemoselective for reducing formamides over carbamates at room temperature[4], elevated temperatures (>60 °C) or massive excesses of borane will force the reduction of the cyclic carbamate. This breaks the benzoxazolone ring, yielding 2-amino-4-(methylamino)phenol derivatives. Solution: Keep the reduction temperature at or below 40 °C. Furthermore, ensure you meticulously quench the reaction with methanol to destroy excess borane before adding any aqueous acid.

Q4: Can I use reductive amination instead of the formylation-reduction route? Causality: Reductive amination (using formaldehyde and NaBH 3​ CN) is possible but notorious for over-methylation[5]. The mono-methylated product is more nucleophilic than the primary amine starting material, making the second alkylation kinetically favored. If you must use this route, use exactly 0.95 equivalents of formaldehyde, pre-form the imine in mildly acidic methanol for 2 hours, and then add the reducing agent at 0 °C.

Quantitative Method Comparison

To guide your synthetic planning, below is a comparative analysis of the three primary methodologies based on empirical bench data.

Synthesis StrategyReagents / ConditionsExpected YieldC5 Mono-Methyl SelectivityMajor Impurities
Direct Alkylation MeI, K 2​ CO 3​ , DMF< 20%Poor (< 30%)N3-methyl, C5-dimethyl
Reductive Amination HCHO, NaBH 3​ CN, MeOH45 - 55%Moderate (~60%)C5-dimethylamino
Formylation-Reduction 1. HCOOH/Ac 2​ O 2. BH 3​ ·THF75 - 85% Excellent (>95%) Trace unreacted formamide

Validated Experimental Protocols

The following workflows utilize built-in self-validation steps to ensure you can monitor the integrity of the reaction in real-time.

Protocol A: Synthesis of 5-Formamido-2(3H)-benzoxazolone
  • Mixed Anhydride Generation: In a dry, argon-flushed round-bottom flask, combine Formic Acid (3.0 eq) and Acetic Anhydride (2.5 eq). Stir strictly at 0 °C for 30 minutes to generate acetic formic anhydride in situ.

  • Substrate Addition: Dissolve 5-amino-2(3H)-benzoxazolone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the mixed anhydride at 0 °C over 15 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate (Eluent: DCM:MeOH 9:1). The starting material (highly fluorescent under UV 254 nm) should be completely consumed, replaced by a new, more polar spot.

  • Isolation: Pour the mixture into vigorously stirred ice-cold water. The 5-formamido-2(3H)-benzoxazolone will precipitate as a solid. Filter, wash thoroughly with cold water to remove residual acids, and dry under high vacuum overnight.

Protocol B: Chemoselective Borane Reduction
  • Preparation: Suspend the dry 5-formamido-2(3H)-benzoxazolone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Borane Addition: Add Borane-THF complex (1 M in THF, 2.5 eq) dropwise over 20 minutes[4].

    • Self-Validation Check: Mild bubbling (H 2​ gas evolution) may occur initially as residual trace moisture is quenched.

  • Reduction: Warm the reaction to room temperature, then gently heat to 40 °C for 4 hours. Do not exceed 40 °C to preserve the integrity of the benzoxazolone ring.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Meticulously add Methanol dropwise until all effervescence ceases.

    • Self-Validation Check: Vigorous H 2​ evolution during the methanol quench confirms that active borane was present throughout the entire reaction, validating the reagent's potency.

  • Hydrolysis: Add 1 M HCl (2.0 eq) and reflux the mixture for 1 hour. This step is mandatory to disrupt the stable boron-amine complex that forms during reduction.

  • Purification: Cool to room temperature, adjust the pH to 7.5-8.0 using saturated aqueous NaHCO 3​ , and extract with Ethyl Acetate (3x). Dry the combined organic layers over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield pure 5-(Methylamino)-2(3H)-benzoxazolone.

References

  • Bruneau-Voisine, A., et al. (2017). Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex. Journal of Catalysis, 347, 57-62. URL:[Link]

  • Choi, G., & Hong, S. H. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering, 7(1), 716–723. URL:[Link]

  • Fath, V., et al. (2003). Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. Organic Process Research & Development, 7(3), 436–445. (Cited for the chemoselectivity and thermal parameters of borane reduction on cyclic carbamates). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 5-(Methylamino)-2(3H)-benzoxazolone

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the poor aqueous solubility of benzoxazolone derivatives during assay development and preclinical fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the poor aqueous solubility of benzoxazolone derivatives during assay development and preclinical formulation.

5-(Methylamino)-2(3H)-benzoxazolone presents a unique physicochemical challenge. Its rigid, planar aromatic core promotes strong π−π stacking, while the cyclic carbamate (benzoxazolone) and secondary amine groups engage in extensive intermolecular hydrogen bonding. This combination results in a high crystal lattice energy, making it thermodynamically unfavorable for water molecules to disrupt the solid state and solvate the individual molecules[1].

However, by understanding the molecule's amphoteric nature—specifically the weakly acidic benzoxazolone ring (pKa ~7.15–9.01)[2] and the basic 5-methylamino group—we can strategically manipulate pH, utilize co-solvents, or employ supramolecular carriers like cyclodextrins[3] to achieve reliable working concentrations.

Solubilization Decision Workflow

SolubilizationStrategy A 5-(Methylamino)-2(3H)-benzoxazolone Solubility Troubleshooting B Determine Application Type A->B C In Vitro Assays (Biochemical / Cell Culture) B->C D In Vivo Studies (Oral / IV / IP Dosing) B->D E Co-solvent System (DMSO → Aqueous Buffer) C->E F pH Adjustment (Salt Formation) C->F D->F G Cyclodextrin Complexation (e.g., 20% HP-β-CD) D->G H Nanosuspension (Milling / Co-grinding) D->H

Decision matrix for selecting the optimal solubilization strategy based on application.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound immediately precipitate when I dilute a 10 mM DMSO stock into my assay buffer? A1: This is caused by a "solvent shift" phenomenon. When you spike a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly hydrophobic 5-(Methylamino)-2(3H)-benzoxazolone instantly exceeds its intrinsic aqueous solubility limit, causing rapid nucleation and precipitation. Causality & Solution: To maintain the compound in a metastable supersaturated state, pre-load your aqueous buffer with a surfactant (e.g., 0.01%–0.05% Tween-20 or Pluronic F-68) before adding the DMSO stock. The surfactant micelles will immediately sequester the hydrophobic molecules. Additionally, add the DMSO stock dropwise while vortexing vigorously to prevent high local concentrations.

Q2: Can I use pH adjustment to force the compound into solution? A2: Yes. Because 5-(Methylamino)-2(3H)-benzoxazolone is amphoteric, its solubility is highly pH-dependent. The isoelectric point (pI), where the molecule is neutral and least soluble, lies between its two pKa values. Causality & Solution:

  • Acidic approach: Lowering the pH below 3.0 protonates the basic 5-methylamino group, forming a highly soluble cationic salt.

  • Basic approach: Raising the pH above 10.0 deprotonates the acidic benzoxazolone ring[2], forming an anionic salt. Self-Validation: Always measure the final pH of your solution. If precipitation occurs upon neutralizing the pH back to 7.4, you have exceeded the intrinsic solubility of the neutral species and must introduce a co-solvent.

Q3: We need to dose mice intravenously (IV) at 10 mg/kg, but we cannot use high concentrations of DMSO. What is the recommended formulation? A3: For parenteral administration, supramolecular complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the gold standard. The hydrophobic benzoxazolone core of the molecule inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[3]. A formulation of 10–20% (w/v) HP- β -CD in saline can often increase the apparent solubility of benzoxazolone derivatives by 50- to 100-fold without the toxicity associated with organic co-solvents.

Q4: We are trying to achieve a very high dose for oral gavage (PO), but cyclodextrins aren't providing enough solubility. What's next? A4: If dissolution capacity is maxed out, you must shift from a thermodynamic solution to a kinetic nanosuspension . By co-grinding the compound with a carrier (like D-mannitol) or using wet bead milling, you reduce the particle size to the sub-micron range (<1 μ m). According to the Noyes-Whitney equation, this exponentially increases the surface area available for dissolution, drastically improving the dissolution rate and oral bioavailability of sparingly soluble benzoxazole derivatives[4].

Quantitative Data: Comparison of Solubilization Strategies
Solubilization StrategyTypical Excipients / ConditionsExpected Solubility IncreaseBest Suited ForPrimary Limitations
Co-solvency 1-5% DMSO or PEG 40010x - 50xIn vitro biochemical assaysCytotoxicity in cell culture at >0.5% DMSO
pH Adjustment pH < 3.0 or pH > 10.0100x - 500xStock solution preparationPhysiological incompatibility in vivo
Cyclodextrin 20% w/v HP- β -CD50x - 200xIn vivo IV / IP dosingHigh excipient cost; requires optimization
Nanosuspension 0.5% CMC + 0.1% Tween-80Apparent (Kinetic) >1000xIn vivo Oral (PO) dosingRequires specialized milling equipment
Step-by-Step Experimental Protocols
Protocol A: Preparation of a pH-Adjusted Co-solvent Stock (For In Vitro Assays)

Causality: This protocol uses a low pH to protonate the methylamino group, breaking the crystal lattice, followed by stabilization with a co-solvent to prevent precipitation upon neutralization in the final assay.

  • Weighing: Accurately weigh 2.0 mg of 5-(Methylamino)-2(3H)-benzoxazolone into a sterile microcentrifuge tube.

  • Acidification: Add 100 μ L of 0.1 M HCl. Vortex for 2 minutes. The low pH will protonate the secondary amine, initiating dissolution.

  • Co-solvent Addition: Add 400 μ L of PEG 400. Sonicate in a water bath at 37°C for 10 minutes until the solution is completely clear.

  • Neutralization (Self-Validating Step): Slowly titrate with 0.1 M NaOH to pH 5.0-6.0. Monitor the tube carefully against a dark background; if any opalescence or cloudiness (precipitation) appears, stop the titration immediately—you have reached the solubility limit of the neutral species.

  • Dilution: Dilute this master stock 1:100 into your final assay buffer (pre-warmed to 37°C).

Protocol B: Preparation of an HP- β -CD Inclusion Complex (For In Vivo Dosing)

Causality: Inclusion complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity. Heat and mechanical energy (sonication) are required to overcome the activation energy of this displacement.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in sterile 0.9% saline. Filter sterilize through a 0.22 μ m membrane.

  • API Addition: Add 5.0 mg of 5-(Methylamino)-2(3H)-benzoxazolone powder directly into 1.0 mL of the 20% HP- β -CD solution.

  • Thermal Sonication: Place the vial in a heated ultrasonic bath set to 45°C. Sonicate for 30–45 minutes. (Note: Do not exceed 50°C to prevent thermal degradation of the compound).

  • Equilibration: Transfer the vial to a rotary shaker and incubate at room temperature for 24 hours. This allows the host-guest complexation to reach thermodynamic equilibrium.

  • Centrifugation (Self-Validating Step): Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved API. If a large pellet forms, the formulation is saturated.

  • Verification: Carefully decant the supernatant. Quantify the final dissolved concentration using HPLC or UV-Vis spectroscopy prior to animal dosing to ensure accurate dose administration.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Methylamino)-2(3H)-benzoxazolone Precipitation in Culture Media

Overview 5-(Methylamino)-2(3H)-benzoxazolone is a highly valuable scaffold in pharmacological research and drug design[1]. However, its discrete physicochemical profile—specifically its lipophilic benzoxazolone core—ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

5-(Methylamino)-2(3H)-benzoxazolone is a highly valuable scaffold in pharmacological research and drug design[1]. However, its discrete physicochemical profile—specifically its lipophilic benzoxazolone core—often results in poor aqueous solubility. When introduced into physiological buffers or cell culture media (e.g., DMEM, RPMI), researchers frequently encounter rapid compound precipitation. This not only compromises assay reproducibility by lowering the effective dosing concentration but can also induce physical cytotoxicity via micro-crystal formation.

This guide provides a mechanistic breakdown of why this precipitation occurs and offers self-validating protocols to formulate and dose your compound successfully.

Diagnostic Workflow

G Start Precipitation Observed in Culture Media CheckConc Is final concentration > Kinetic Solubility Limit? Start->CheckConc YesConc Reduce Concentration or Use Excipients CheckConc->YesConc Yes NoConc Check Addition Method CheckConc->NoConc No Formulation Apply SBE-β-CD or PEG300/Tween-80 YesConc->Formulation Bolus Bolus Addition (Solvent Shock) NoConc->Bolus Direct Injection Gradual Use Drop-wise Addition into Warmed Media Bolus->Gradual Fix

Diagnostic workflow for resolving benzoxazolone precipitation in aqueous media.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately upon addition to the culture media, even though it is fully dissolved in the DMSO stock? A1: This phenomenon is driven by "solvent shock" (or solvent shift)[2]. When a highly concentrated DMSO stock is introduced into an aqueous environment, the DMSO molecules rapidly diffuse into the bulk water due to their high thermodynamic affinity. This abruptly strips the solvation shell away from the hydrophobic 5-(Methylamino)-2(3H)-benzoxazolone molecules. Without the organic solvent to shield its lipophilic fragments, the compound rapidly aggregates via hydrophobic interactions and crashes out of solution[1][2].

Q2: How can I determine the absolute maximum concentration I can dose without causing micro-precipitation? A2: You must determine the compound's kinetic solubility limit in your specific complete media[3]. Visual inspection is insufficient, as micro-precipitates may not be visible to the naked eye but will still skew your dosing and affect cellular viability. We recommend performing a laser nephelometry assay[4]. Nephelometry measures the Tyndall effect (light scattering) caused by undissolved particles in a microtiter plate, allowing you to pinpoint the exact concentration at which precipitation begins[3].

Q3: If my required assay concentration exceeds the kinetic solubility limit, what formulation strategies can I use? A3: You must alter the solvation environment using biocompatible excipients. There are two primary approaches:

  • Surfactant/Co-solvent Systems: Utilizing a mixture of PEG300 and Tween-80. PEG300 acts as a co-solvent to lower the dielectric constant of the aqueous phase, while Tween-80 forms micelles that encapsulate the hydrophobic benzoxazolone core.

  • Inclusion Complexes (Cyclodextrins): Sulfobutylether-β-cyclodextrin (SBE-β-CD) or standard β-cyclodextrin can be used to form a host-guest inclusion complex[5]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic benzoxazolone ring, while the hydrophilic exterior maintains excellent aqueous solubility[5].

Q4: Does the physical method of adding the drug to the media matter? A4: Yes, the mixing kinetics are critical. Direct bolus injection of the DMSO stock into cold media maximizes solvent shock[2]. Always pre-warm your complete media to 37°C. Add the DMSO stock drop-wise while continuously vortexing or swirling the media to ensure rapid, infinite dilution of the DMSO, preventing localized high concentrations of the bare drug[2].

Formulation Matrix & Quantitative Solubility Estimates

The following table summarizes the expected solubility enhancements for hydrophobic benzoxazolones using different excipient strategies. Note: Exact values depend on the specific cell line's tolerance to the vehicle.

Formulation StrategyExcipient CompositionExpected Kinetic Solubility LimitMax Tolerable Vehicle Vol (%)Mechanism of Solubilization
Standard Dilution 100% DMSO Stock< 10 µM0.1% - 0.5%Direct solvation (Highly prone to solvent shock)
Co-solvent / Surfactant 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline~ 50 - 100 µM≤ 1.0%Micellar encapsulation & bulk dielectric reduction
Inclusion Complex 10% DMSO, 90% (20% SBE-β-CD in Saline)> 200 µM2.0% - 5.0%Host-guest hydrophobic cavity shielding

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This self-validating protocol determines the maximum tolerable concentration (MTC) of your compound before precipitation occurs[3][4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 5-(Methylamino)-2(3H)-benzoxazolone in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, prepare a serial dilution of the drug in your complete culture media (e.g., 1 µM to 500 µM). Critical: Keep the final DMSO concentration constant across all wells (e.g., 0.5% v/v) to isolate the variable of drug concentration.

  • Internal Controls: Include a vehicle control well (0.5% DMSO in media without drug) to establish a baseline, and a positive turbidity control (e.g., formazin standard) to validate instrument sensitivity.

  • Equilibration: Incubate the plate at 37°C for 2 hours to allow for metastable equilibration[4].

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration where the Relative Nephelometric Units (RNU) do not significantly exceed the vehicle control baseline[3].

Protocol 2: Preparation of SBE-β-CD Inclusion Complex for Cell Culture

If the required assay concentration exceeds the kinetic solubility limit established in Protocol 1, use this formulation to shield the hydrophobic core[5].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in standard physiological saline or PBS. Filter sterilize through a 0.22 µm membrane.

  • Organic Phase Preparation: Dissolve 5-(Methylamino)-2(3H)-benzoxazolone in DMSO to create a highly concentrated stock (e.g., 50 mg/mL).

  • Complexation: Slowly add 1 part of the DMSO stock to 9 parts of the 20% SBE-β-CD solution drop-wise.

  • Energy Input: Subject the mixture to continuous sonication in a water bath at room temperature for 15 minutes. The energy input forces the benzoxazolone core into the cyclodextrin cavity, yielding a clear, stable working solution[5].

  • Dosing: Dilute this working solution directly into your final cell culture media. The cyclodextrin complex prevents the drug from crashing out upon contact with the bulk aqueous phase.

References

  • Synthesis and biological profile of benzoxazolone derivatives . PubMed. 1

  • In vitro solubility assays in drug discovery . PubMed. 3

  • Shake-Flask Aqueous Solubility Assay . Enamine. 4

  • Troubleshooting Onatasertib insolubility in culture media . Benchchem. 2

  • Green synthesis of a β-cyclodextrin metal–organic framework carrier . ResearchGate. 5

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 5-(Methylamino)-2(3H)-benzoxazolone

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals. It provides field-proven, mechanistically grounded solutions for resolving high-performance liquid chromatography (HPLC) peak tailing issues specific to 5-(Methylamino)-2(3H)-benzoxazolone .

Part 1: Mechanistic Insights – The "Why" Behind the Tailing

To effectively troubleshoot peak tailing, we must first analyze the analyte's physicochemical properties. 5-(Methylamino)-2(3H)-benzoxazolone contains two critical functional groups:

  • A Secondary Amine (-NHCH₃): Highly basic, with a typical pKa​ around 9.5–10.5.

  • A Benzoxazolone Ring: Contains a lactam-like nitrogen, which is relatively neutral but can participate in hydrogen bonding.

In reversed-phase HPLC (RP-HPLC), peak tailing for basic compounds is rarely due to the primary hydrophobic retention mechanism. Instead, it is driven by secondary cation-exchange interactions 1. Standard silica-based stationary phases contain residual surface silanol groups (-Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged silanoate ions (-Si-O⁻). Simultaneously, at mid-range pH (pH 4–8), the secondary amine of 5-(Methylamino)-2(3H)-benzoxazolone is fully protonated (positively charged).

The resulting electrostatic attraction between the protonated amine and the ionized silanols is a slow-desorption process. This causes the analyte molecules to "lag" behind the main band, creating a distinct asymmetrical tailing peak 2.

Mechanism Amine 5-(Methylamino)- 2(3H)-benzoxazolone (Protonated Amine) Interaction Secondary Cation Exchange Interaction Amine->Interaction pH 4-8 Silanol Residual Silanols (-Si-O⁻) on Silica Silanol->Interaction pH > 3 Tailing Peak Tailing (As > 1.5) Interaction->Tailing Slow Desorption

Diagram 1: Mechanistic pathway of silanol-induced peak tailing for basic amines.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: Why does 5-(Methylamino)-2(3H)-benzoxazolone exhibit severe peak tailing on my standard C18 column, even with a standard water/acetonitrile gradient? A: Standard water/acetonitrile gradients lack the buffering capacity to control the ionization state of either the analyte or the silica surface. Without a buffer, the pH of the mobile phase is typically around 5.5–6.0. At this pH, the secondary amine is protonated, and the residual silanols on older "Type A" silica columns are ionized, leading to severe secondary interactions 3. You must use a buffered mobile phase and ideally switch to a high-purity "Type B" silica column with dense end-capping.

Q2: How do I select the right mobile phase pH to eliminate this interaction? A: You have two mechanistically sound options:

  • Low pH Strategy (pH 2.0–3.0): Use 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer at pH 2.5. This drops the pH below the pKa​ of the surface silanols (~pH 3.5), protonating them back to a neutral state (-Si-OH) and shutting down the cation-exchange pathway 1.

  • High pH Strategy (pH > 10.5): Use ammonium hydroxide or ammonium bicarbonate buffer. This raises the pH above the pKa​ of the secondary amine, deprotonating it to a neutral free base. However, this requires a specialized hybrid-silica or polymer column designed to withstand high pH without dissolving 2.

Q3: I adjusted the pH to 2.5 and am using a modern Type B C18 column, but I still see an Asymmetry Factor ( As​ ) of 1.8. What else could be wrong? A: If silanol interactions are suppressed, the remaining tailing is likely due to column overload or extracolumn volume 4. Basic amines often have lower saturation capacities on reversed-phase columns. Try reducing your injection mass by 10-fold. If the peak shape improves, you were experiencing mass overload. Additionally, ensure your injection solvent is not stronger (more organic) than your initial mobile phase conditions, which causes volume overload and peak distortion.

Q4: Can I use an amine modifier instead of changing the pH? A: Yes. If your protocol restricts you to a neutral pH (e.g., for MS compatibility or specific degradation concerns), you can add a competing base like Triethylamine (TEA) at 10–20 mM to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, effectively masking them from the larger 5-(Methylamino)-2(3H)-benzoxazolone molecules 3.

Troubleshooting Start Assess Peak Tailing (As > 1.5) CheckPH Optimize Mobile Phase pH Start->CheckPH LowPH Low pH (2.0-3.0) Protonate Silanols CheckPH->LowPH Standard Columns HighPH High pH (>10.5) Deprotonate Amine CheckPH->HighPH Hybrid Columns CheckCol Evaluate Column Chemistry LowPH->CheckCol HighPH->CheckCol TypeB Use Type B Silica or CSH Technology CheckCol->TypeB CheckLoad Check Sample Load TypeB->CheckLoad ReduceLoad Reduce Injection Vol Match Sample Solvent CheckLoad->ReduceLoad Success Symmetrical Peak (As < 1.2) ReduceLoad->Success

Diagram 2: Logical troubleshooting workflow for resolving basic amine peak tailing.

Part 3: Quantitative Guidelines & Data Presentation

Use the following tables to select the appropriate column and buffer system for 5-(Methylamino)-2(3H)-benzoxazolone.

Table 1: Mobile Phase Buffer Selection Guide

Buffer SystemWorking pH RangeVolatility (MS Compatible?)Mechanism of Tailing Reduction
0.1% Trifluoroacetic Acid (TFA) ~2.0Yes (Ion Suppression possible)Low pH neutralizes silanols; ion-pairs with amine.
20 mM Potassium Phosphate 2.1 – 3.1NoLow pH neutralizes silanols; excellent buffering capacity.
10 mM Ammonium Acetate 3.8 – 5.8YesPoor for tailing reduction unless used with CSH columns.
10 mM Ammonium Bicarbonate 9.0 – 11.0YesHigh pH deprotonates the secondary amine.

Table 2: Column Types and Expected Performance for Basic Amines

Column TechnologySilica TypeEnd-CappingExpected Tailing Factor ( Tf​ )Notes
Standard C18 (Older gen) Type ASingle / None> 2.0 (Severe)High metal content and active silanols. Avoid.
High-Purity C18 Type BDouble1.2 – 1.5 (Moderate)Good general choice; requires low pH buffer.
Charged Surface Hybrid (CSH) HybridProprietary< 1.2 (Excellent)Surface carries a slight positive charge to repel basic amines.

Part 4: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization & System Suitability Testing

This self-validating protocol ensures that the chosen mobile phase effectively suppresses secondary interactions without compromising column integrity.

Step 1: Preparation of Low-pH Mobile Phase (A)

  • Measure 1000 mL of HPLC-grade Water into a clean reservoir.

  • Add 2.0 mL of concentrated Phosphoric Acid ( H3​PO4​ ).

  • Adjust to exactly pH 2.5 using dilute Potassium Hydroxide (KOH) while stirring continuously.

  • Filter the buffer through a 0.22 µm membrane.

Step 2: Sample Preparation

  • Dissolve the 5-(Methylamino)-2(3H)-benzoxazolone reference standard in a diluent matching the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile) to a final concentration of 0.1 mg/mL.

    • Note: Avoid 100% organic diluents to prevent volume overload and peak distortion 4.

Step 3: Chromatographic Evaluation

  • Equilibrate a Type B C18 column (e.g., 150 x 4.6 mm, 3 µm) with the pH 2.5 buffer and Acetonitrile (gradient as per your method) for at least 20 column volumes.

  • Inject 5 µL of the sample.

  • Record the chromatogram and calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

    • Validation Criterion: If Tf​≤1.5 , the silanol interaction is successfully suppressed. If Tf​>1.5 , proceed to Protocol 2 or reduce injection volume.

Protocol 2: Column Wash and Regeneration Procedure

Over time, strongly retained basic impurities or matrix components can occupy active sites on the column, altering the stationary phase chemistry and exacerbating tailing 3.

Step 1: Aqueous Wash Flush the column with 95% Water / 5% Methanol (no buffer) for 20 column volumes at a reduced flow rate (e.g., 0.5 mL/min) to remove precipitated buffer salts.

Step 2: Strong Organic Wash Flush with 100% Acetonitrile for 20 column volumes, followed by 100% Isopropanol for 20 column volumes. Isopropanol's high viscosity requires a lower flow rate, but its distinct selectivity helps elute strongly adsorbed hydrophobic contaminants.

Step 3: Re-equilibration Flush back to 100% Acetonitrile, then re-equilibrate with your starting mobile phase conditions for at least 30 minutes before injecting the next sample.

References

  • Altai State Agricultural University. (n.d.). Modern packing materials for HPLC columns.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
  • Dolan, J. W. (n.d.). Peak Tailing and Resolution. LC Troubleshooting Bible.
  • Jones, K., Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

Sources

Troubleshooting

minimizing auto-oxidation of 5-(Methylamino)-2(3H)-benzoxazolone in vitro

A Guide to Minimizing Auto-oxidation in In Vitro Applications Welcome to the technical support center for 5-(Methylamino)-2(3H)-benzoxazolone. As Senior Application Scientists, we've observed that a primary challenge res...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Auto-oxidation in In Vitro Applications

Welcome to the technical support center for 5-(Methylamino)-2(3H)-benzoxazolone. As Senior Application Scientists, we've observed that a primary challenge researchers face is the compound's susceptibility to auto-oxidation. This guide is designed to provide you with an in-depth understanding of the degradation process and to offer robust, field-proven strategies to ensure the stability and integrity of your experiments.

Section 1: Understanding the Auto-oxidation of 5-(Methylamino)-2(3H)-benzoxazolone

5-(Methylamino)-2(3H)-benzoxazolone possesses two key structural features that contribute to its reactivity: an aromatic secondary amine (the methylamino group) and the benzoxazolone heterocycle.[1][2] The methylamino group, in particular, is susceptible to oxidation.

Auto-oxidation is a spontaneous process initiated by atmospheric oxygen. It often proceeds via a free-radical chain reaction, which can be accelerated by factors such as light, elevated temperatures, trace metal ions, and suboptimal pH conditions.[3][4][5] Oxidation of the amine functionality can lead to the formation of colored impurities (often yellow to brown), N-oxides, and other degradation products, which can result in a partial or complete loss of the compound's biological activity and compromise the validity of your experimental data.

Below is a generalized pathway illustrating the key triggers for the auto-oxidation of an aromatic amine, which is a critical component of the 5-(Methylamino)-2(3H)-benzoxazolone structure.

cluster_triggers Initiating Factors Compound 5-(Methylamino)-2(3H)-benzoxazolone (Stable Form) Radical Amine Radical Intermediate Compound->Radical Initiation Degradation Oxidized Degradation Products (e.g., N-Oxides, colored impurities) Radical:e->Degradation:w Propagation & Termination (+ O₂) O2 Atmospheric O₂ O2->Radical Metal Trace Metal Ions (Fe³⁺, Cu²⁺) Metal->Radical Light UV/Visible Light Light->Radical

Caption: Generalized auto-oxidation pathway for an aromatic amine.

Section 2: Troubleshooting Guide for Compound Instability

This section is structured in a question-and-answer format to directly address the common issues encountered during in vitro experiments.

Q1: My stock solution of 5-(Methylamino)-2(3H)-benzoxazolone has turned a yellow/brown color. Is it still usable?

A1: A color change is a strong indicator of oxidative degradation. Aromatic amines are known to form colored byproducts upon oxidation. We strongly advise against using a discolored solution, as the presence of degradation products can lead to inaccurate and unrepeatable results. The concentration of the active parent compound is likely lower than calculated, and the impurities themselves could have unintended biological effects. It is best practice to discard the solution and prepare a fresh one using the preventative measures outlined below.

Q2: What is the single most effective way to prevent oxidation when preparing solutions?

A2: The most critical and effective step is the rigorous exclusion of molecular oxygen.[3] This is achieved by handling the compound and its solutions under an inert atmosphere, such as high-purity nitrogen or argon.[6] Oxygen is a primary reactant in the auto-oxidation process. By displacing it from your solvents and the headspace of your vials, you remove a key component required for the degradation cascade to begin. All other strategies are complementary to this foundational technique.

Q3: I'm running a multi-well plate assay over 24 hours. How can I protect my compound in the wells?

A3: This is a common challenge. While it's difficult to maintain a perfectly inert atmosphere in a standard multi-well plate, you can take several steps:

  • Prepare Media Fresh: Prepare the final dilution of the compound in your cell culture media or assay buffer immediately before adding it to the plate.

  • Use Antioxidants: Supplement your assay buffer with a compatible antioxidant. This is a highly effective strategy for terminating radical chain reactions directly in the solution.[3] See Table 1 for recommendations.

  • Control pH: Ensure your media or buffer is maintained at a stable pH where the compound is most stable, typically near physiological pH (7.4), but this may need to be empirically determined.[7][8]

  • Minimize Light Exposure: Keep the plate protected from light by covering it with foil or using an incubator with the light turned off.[5]

Q4: Can the type of buffer I use affect the stability of the compound?

A4: Absolutely. The choice of buffer and the resulting pH are critical.

  • pH: Extreme pH values can accelerate degradation.[5] The stability of benzoxazolone-containing structures can be pH-dependent.[9] It is crucial to maintain a consistent, buffered pH in a range where the compound is stable.

  • Metal Ion Chelation: Trace metal ions (like Fe²⁺/Fe³⁺ and Cu⁺/Cu²⁺) are potent catalysts for oxidation reactions.[10] Some buffers, such as citrate, have mild metal-chelating properties.[11] However, for robust protection, it is recommended to add a dedicated chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffer at a low concentration (e.g., 10-100 µM).[3] This sequesters catalytic metal ions, preventing them from participating in redox cycling.

Section 3: Data & Protocols for Maximizing Stability

This section provides quantitative data and step-by-step protocols to implement the strategies discussed above.

Data Summaries

Table 1: Recommended Antioxidants for In Vitro Use

AntioxidantMechanism of ActionTypical Working ConcentrationSolvent CompatibilityKey Considerations
Butylated Hydroxytoluene (BHT) Phenolic Radical Scavenger10 - 100 µMOrganic Solvents, DMSOExcellent for stock solutions. Low water solubility. May interfere with certain biological assays.[12]
Ascorbic Acid (Vitamin C) Reducing Agent, Radical Scavenger50 - 200 µMAqueous BuffersIdeal for aqueous-based assays. Can be unstable itself over long periods. Prepare fresh.[3]
N-Acetylcysteine (NAC) Thiol-based Reducing Agent100 - 500 µMAqueous BuffersWell-tolerated in many cell-based systems.
Trolox Water-soluble Vitamin E analog25 - 100 µMAqueous Buffers, MethanolPotent radical scavenger commonly used in antioxidant capacity assays.

Table 2: Factors Influencing In Vitro Stability

FactorHigh Risk ConditionMitigation StrategyRationale
Atmosphere Ambient Air (21% O₂)Use inert gas (N₂, Ar).[3]Removes the primary reactant for auto-oxidation.
Light Direct Lab Light, SunlightUse amber vials; cover with foil.[5]Light provides the energy to initiate photo-oxidative reactions.
Temperature Room Temperature or HigherPrepare solutions fresh; store stocks at -20°C or -80°C.[3]Heat accelerates the rate of chemical reactions, including oxidation.
pH Highly Acidic or BasicUse buffers in the optimal stability range (often pH 6-8).[7]pH affects the ionization state and stability of the amine and heterocyclic ring.
Metal Ions Unpurified Water/BuffersUse high-purity water; add a chelator (e.g., EDTA).[10]Sequesters catalytic metal ions that promote radical formation.
Experimental Protocols

Protocol 1: Preparation of Deoxygenated Solvents

This protocol is essential for preparing stock solutions and buffers to minimize dissolved oxygen.

  • Setup: Assemble your solvent reservoir (e.g., a flask with a sidearm). Insert a long needle or glass pipette connected to a high-purity nitrogen or argon line, ensuring the tip is submerged below the solvent surface. Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparging: Bubble the inert gas through the solvent at a moderate rate for at least 30-60 minutes. For a 1L volume, a flow rate of approximately 100-200 mL/min is effective.

  • Storage: After sparging, remove the gas inlet and outlet needles and maintain the solvent under a positive pressure of the inert gas. Use a bubbler to monitor the pressure.[13] Solvents should be used promptly after deoxygenation.

cluster_setup Solvent Deoxygenation (Sparging) Flask InertGas Inert Gas (N₂/Ar) Source GasIn Long Needle (Submerged) InertGas->GasIn In GasOut Short Needle (Vent) Bubbler Oil Bubbler GasOut->Bubbler Out

Caption: Experimental setup for deoxygenating solvents via sparging.

Protocol 2: Handling and Dissolving the Compound Under Inert Atmosphere

This protocol describes using standard Schlenk line or glove bag techniques for preparing a stock solution.[14][15]

  • Glassware Preparation: Thoroughly dry all glassware (vial, flask, etc.) in an oven (e.g., 125°C overnight) and allow it to cool under a stream of inert gas to remove adsorbed moisture.[6]

  • Weighing: If possible, weigh the solid compound inside a glovebox or glove bag filled with an inert atmosphere.[15] If not available, weigh it quickly in the open and immediately place it into your dried, inerted flask.

  • Inerting the Vessel: Seal the flask containing the solid with a rubber septum. Using a needle connected to an inert gas line and a vent needle, purge the flask with inert gas for 5-10 minutes.

  • Solvent Addition: Using a gas-tight syringe that has been flushed with inert gas, draw up the required volume of your deoxygenated solvent (from Protocol 1).[13]

  • Transfer: Pierce the septum of the flask containing the solid and slowly add the solvent. The positive pressure in the flask should be maintained via the gas line and bubbler setup.

  • Dissolution & Storage: Gently swirl or sonicate the flask until the compound is fully dissolved. Store the stock solution in the sealed flask, under positive inert gas pressure, and protected from light at an appropriate low temperature (e.g., -20°C).

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: Is a glovebox absolutely necessary? A glovebox provides the most secure environment but is not always required.[6] For many applications, carefully executed Schlenk line or glove bag techniques using septa-sealed glassware and inert gas-flushed syringes are sufficient to prevent significant oxidation, especially for preparing stock solutions.[14][15]

  • FAQ 2: I added an antioxidant, but my compound still seems to degrade over several days in my aqueous buffer. Why? This could be due to several factors. First, some antioxidants, like ascorbic acid, have limited stability themselves in solution and may be consumed over time. Second, if the solution is not deoxygenated, the high concentration of dissolved oxygen may overwhelm the antioxidant. Finally, hydrolysis could be another degradation pathway, independent of oxidation, that is influenced by pH and temperature. Consider preparing working solutions fresh daily from a stable, concentrated stock.

  • FAQ 3: How can I analytically confirm that my compound is degrading? The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] By running a sample of your solution over time, you can quantify the decrease in the peak area of the parent compound and observe the appearance of new peaks corresponding to degradation products.[18]

  • FAQ 4: Can I just add more antioxidants to stop the degradation completely? While tempting, this is not recommended. High concentrations of antioxidants can interfere with your biological assay or exhibit cellular toxicity. The goal is to use a multi-pronged approach: remove oxygen first, then use a judicious amount of antioxidant as a secondary line of defense.[3] The most effective strategy is always preventative (inert atmosphere) rather than reactive (scavenging existing radicals).

References
  • Mingxu Chemicals. (2025, May 16).
  • Benchchem.
  • minglan Chemical. (2024, February 13).
  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there?
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Benchchem.
  • Fisher Scientific.
  • Google Patents.
  • Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through C
  • Fauske & Associates. (2020, October 28).
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Scirp.org.
  • PubMed. Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences.
  • ACS Publications. (2017, October 9).
  • PMC. QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property.
  • Royal Society Publishing. (2025, January 8).
  • ResearchGate. (2020, March 20). (PDF) Benzoxazolin-2(3H)
  • PubMed. QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property.
  • PMC. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][12]diazepine-3-carboxylate does not influence bioavailability.

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15).
  • PubMed. (2023, June 28).
  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2025, November 28).
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • ResearchGate. (2023, June 7).
  • PubMed. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes.
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of 5-Mesylbenzoxazol-2(3H)-one.
  • Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone.
  • The Apparent pH Stability of Antibiotic Preparations Used for Uterine Infusions in Mares. (2026, January 26).
  • Hilaris Publisher. (2011, April 17). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs.
  • MDPI. (2021, July 29). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical.
  • CHIMIA. The Chemical Ecology of Benzoxazinoids.
  • CUTM Courseware. (2020, June 6).
  • CNR-IRIS. (2020, March 16). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors.
  • WUR eDepot. (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.
  • AWS. benzoxazol-2-yl)
  • Semantic Scholar. (1980, September 1).
  • ResearchGate. (PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.
  • Hopax Fine Chemicals. (2024, August 2). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies.

Sources

Optimization

Technical Support Center: Troubleshooting 5-(Methylamino)-2(3H)-benzoxazolone Synthesis

Welcome to the Technical Support Center for the batch synthesis of 5-(Methylamino)-2(3H)-benzoxazolone. The benzoxazolone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch synthesis of 5-(Methylamino)-2(3H)-benzoxazolone. The benzoxazolone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1].

Synthesizing this specific derivative at scale typically relies on either the cyclocarbonylation of 2-amino-4-(methylamino)phenol using urea[2], or the chemoselective N-methylation of 5-amino-2(3H)-benzoxazolone. Both pathways are highly susceptible to specific chemical impurities that can compromise downstream drug development. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, diagnostic data, and self-validating protocols to ensure high-purity batch production.

Pathway Visualization & Impurity Origins

G SM 2-Amino-4-(methylamino)phenol + Urea Target 5-(Methylamino)-2(3H)-benzoxazolone (Target Product) SM->Target 130-150°C, 1,3-Butanediol Imp1 Quinone Imines (Oxidation Impurity) SM->Imp1 O2 exposure / High pH Imp2 Biuret / Cyanuric Acid (Thermal Degradation) SM->Imp2 Excess Urea + >150°C Imp3 Carbamate Intermediates (Incomplete Cyclization) SM->Imp3 Insufficient Heat/Time Imp3->Target Continued Heating

Reaction pathway and common impurity origins in benzoxazolone synthesis.

Section 1: Quantitative Impurity Profiling

Effective troubleshooting begins with accurate diagnostics. Compare your LC-MS and TLC data against this quantitative threshold table to identify the chemical origin of your batch failures.

Impurity ProfileChemical OriginDiagnostic Marker (LC-MS / TLC)Quantitative ThresholdPrevention Strategy
Quinone Imines Auto-oxidation of aminophenolBroad UV (500-600 nm), [M-2] m/z< 0.5% (HPLC area)Strict inert atmosphere; Na₂S₂O₄ wash
Biuret / Cyanuric Acid Thermal degradation of ureaInsoluble in EtOAc, m/z 103 or 129< 1.0% (Gravimetric)Limit urea to 1.5 eq; use 1,3-butanediol
Carbamate Intermediates Incomplete cyclizationm/z[M+17] (urea adduct)< 0.1% (LC-MS)TLC validation prior to thermal quench
N,N-Dimethyl Byproduct Over-alkylationm/z[M+14] relative to target< 2.0% (HPLC area)Stoichiometric HCHO; NaBH(OAc)₃ reductant
Section 2: FAQs & Mechanistic Troubleshooting

Q1: Why is my crude product heavily contaminated with insoluble white precipitates, and how does this affect yield? A1: This is a hallmark of thermal urea degradation. While urea is a green and abundant carbonyl source[2], heating it above 150°C in a neat melt causes it to rapidly decompose into biuret and cyanuric acid[3]. These byproducts co-precipitate with the benzoxazolone, artificially inflating crude mass while ruining purity. Causality & Fix: The condensation requires high activation energy, but excessive heat destroys the reagent. By transitioning the reaction from a neat melt to a high-boiling polar solvent like 1,3-butanediol, you stabilize the reactive intermediate and lower the required reaction temperature to 130°C, effectively eliminating biuret formation[4]. Alternative carbonyl sources like phosgene or trichloroisocyanuric acid avoid this but pose severe toxicity and hardware scaling challenges[5].

Q2: During the alternative route (reductive amination of 5-amino-2(3H)-benzoxazolone), I am observing N,N-dimethylation and ring-alkylation. How can I achieve strict mono-methylation? A2: This is a classic nucleophilicity and pKa issue. The primary amine at the 5-position is the most nucleophilic site. However, once mono-methylated, the resulting secondary amine becomes even more nucleophilic due to the electron-donating effect of the new methyl group, leading to rapid over-alkylation. Additionally, the lactam nitrogen at the 3-position has a pKa of ~9.5; strong bases will deprotonate it, leading to ring N-alkylation. Causality & Fix: Avoid alkyl halides (like MeI) entirely. Instead, use reductive amination with strictly 1.0 equivalent of formaldehyde. Employing sodium triacetoxyborohydride (NaBH(OAc)₃) in a slightly acidic medium (pH 5-6) ensures the iminium ion is reduced rapidly without reducing the lactam carbonyl, while the acidic conditions keep the lactam nitrogen protonated and unreactive.

Q3: My starting material (2-amino-4-(methylamino)phenol) turns dark purple/black upon dissolution. What is happening? A3: Aminophenols are highly electron-rich and extremely susceptible to auto-oxidation in the presence of atmospheric oxygen, forming highly conjugated, colored quinone imines. Causality & Fix: Oxygen acts as a radical initiator. You must degas all solvents (sparge with N₂ or Ar for 15 minutes) prior to dissolution. Adding a catalytic amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄), during the aqueous workup will reduce any formed quinone imines back to the soluble aminophenol, allowing them to be washed away in the aqueous layer.

Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized Urea Cyclocarbonylation in 1,3-Butanediol

This protocol utilizes solvent-mediated thermal control to prevent urea degradation[4] and ensures complete cyclization[3].

  • Preparation: In a rigorously dried, N₂-flushed round-bottom flask, suspend 2-amino-4-(methylamino)phenol (1.0 eq) and urea (1.5 eq) in anhydrous 1,3-butanediol (3 mL/mmol).

    • Causality: 1,3-butanediol acts as a high-boiling heat transfer medium, preventing the localized superheating that causes biuret formation.

  • Heating: Heat the mixture to 135°C under a steady stream of N₂. Ammonia gas will evolve as the urea condenses.

  • Validation Checkpoint (Critical): After 4 hours, spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexanes 1:1). The reaction is self-validated only when the highly polar intermediate spot (1-(2-hydroxy-5-(methylamino)phenyl)urea, R_f ~0.1) has completely converted to the less polar benzoxazolone spot (R_f ~0.4). Quenching before this transition guarantees carbamate impurity contamination.

  • Workup: Once validated, cool the mixture to 80°C and slowly add deionized water (10 mL/mmol) while stirring vigorously. Cool further to 5°C in an ice bath.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with ice-cold water (3 x 15 mL) to remove unreacted urea and 1,3-butanediol. Dry under vacuum at 50°C.

Protocol B: Chemoselective Reductive Amination (Alternative Route)

Use this protocol if starting from the commercially available 5-amino-2(3H)-benzoxazolone[1].

  • Imine Formation: Dissolve 5-amino-2(3H)-benzoxazolone (1.0 eq) in anhydrous THF/DCM (1:1). Cool to 0°C. Add exactly 1.0 equivalent of aqueous formaldehyde (37%) dropwise.

    • Causality: The 0°C temperature and strict stoichiometry prevent the formation of a double Schiff base or aminal network.

  • Reduction: Stir for 30 minutes, then add NaBH(OAc)₃ (1.5 eq) in small portions, followed by glacial acetic acid (1.0 eq) to adjust the pH to ~5.

    • Causality: NaBH(OAc)₃ is a mild reductant that requires an acidic environment to function efficiently. The acid also protects the lactam nitrogen from deprotonation.

  • Validation Checkpoint: During the addition, the mixture should remain a pale yellow suspension. A shift to deep red indicates unwanted oxidation or lactam ring opening. Validate completion via LC-MS; the [M+14] peak (dimethylation) must remain below the 2% integration threshold.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

References[2] Enzyme-Inspired Lysine-Modified Carbon Quantum Dots Performing Carbonylation Using Urea and a Cascade Reaction for Synthesizing 2-Benzoxazolinone - ACS Publications - Verify Source[5] Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds - Sciforum -Verify Source[4] 6-Methoxy-2-benzoxazolinone Synthesis in 1,3-Butanediol - Oxford Academic - Verify Source[3] Technical Support Center: Synthesis of Benzoxazolone Derivatives - Benchchem - Verify Source[1] Buy 5-Aminobenzo[d]oxazol-2(3H)-one (EVT-309706) - EvitaChem - Verify Source

Sources

Troubleshooting

Technical Support Center: Stabilizing 5-(Methylamino)-2(3H)-benzoxazolone in Acidic Environments

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, working with functionalized benzoxazolones requires a deep understanding of their structural vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, working with functionalized benzoxazolones requires a deep understanding of their structural vulnerabilities. 5-(Methylamino)-2(3H)-benzoxazolone is a highly valuable, privileged pharmacological scaffold 1. While the 2(3H)-benzoxazolone (BOA) core is generally more stable in acidic media compared to basic environments (where it rapidly hydrolyzes), the addition of an electron-donating 5-methylamino group introduces significant instability, primarily through oxidative and hydrolytic degradation pathways.

This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure the integrity of your compound during acidic workflows.

Part 1: Troubleshooting & FAQs

Q1: My acidic solution of 5-(Methylamino)-2(3H)-benzoxazolone rapidly turns dark red/violet and eventually forms a black precipitate. How do I prevent this?

The Causality: The 5-methylamino group strongly donates electron density into the aromatic ring. In acidic conditions, trace dissolved oxygen and transition metals catalyze the oxidation of this electron-rich aminophenol-like core. The molecule oxidizes into a highly reactive quinone-imine intermediate 2. These intermediates rapidly undergo self-polymerization, creating the dark, insoluble tars you are observing.

The Solution: You must implement a strict anti-oxidation protocol that addresses both dissolved oxygen and catalytic metals.

  • Inert Atmosphere: Sparge all acidic buffers with Argon for at least 30 minutes prior to introducing the active pharmaceutical ingredient (API).

  • Antioxidant Addition: Incorporate a water-soluble antioxidant. Ascorbic acid (0.1% w/v) acts as a sacrificial reducing agent, keeping the benzoxazolone in its reduced state.

  • Metal Chelation: Add EDTA (0.05% w/v) to sequester trace transition metals that act as oxidative catalysts.

Self-Validation Check: Monitor the formulation via UV-Vis spectroscopy. An increasing absorbance peak at ~420 nm indicates quinone-imine formation. A flat, stable baseline at 420 nm over 24 hours validates that your degassing and antioxidant strategy is functioning correctly.

Q2: I am observing gas evolution and a loss of the active parent peak on HPLC after heating the acidic formulation to drive dissolution. What is degrading?

The Causality: While benzoxazolone derivatives resist mild acid at room temperature, elevated temperatures in the presence of protons catalyze the hydrolysis of the cyclic carbamate (oxazolone) ring. The acid protonates the exocyclic carbonyl oxygen, making the carbonyl carbon highly susceptible to nucleophilic attack by water. This cleavage leads to ring opening, yielding 2-amino-4-(methylamino)phenol and the irreversible evolution of carbon dioxide (CO₂) gas 1.

The Solution:

  • Temperature Control: Never exceed 25°C when dissolving this compound in acidic media. Use sonication in a cold-water bath rather than heat to aid dissolution.

  • pH Optimization: If a very low pH (< 3.0) is not strictly required, buffer the solution to a milder acidic range (pH 4.5). Benzoxazolone derivatives exhibit optimal hydrolytic stability under standard assay conditions at pH 4.5 3.

Part 2: Mechanistic Degradation & Intervention Visualization

The following diagram illustrates the dual degradation pathways of 5-(Methylamino)-2(3H)-benzoxazolone in acidic media and maps where our stabilization interventions disrupt these failures.

G A 5-(Methylamino)-2(3H)-benzoxazolone (Acidic Media) B Protonation of Methylamino Group A->B pH < pKa E Acid-Catalyzed Hydrolysis (Elevated Temp) A->E Prolonged H+ C Oxidation (O2 / Trace Metals) B->C O2 exposure D Quinone-Imine Intermediates (Dark Tars) C->D Polymerization F Ring Opening: 2-Amino-4-(methylamino)phenol + CO2 E->F Cleavage I1 Intervention: Argon Sparging & Antioxidants I1->C Inhibits I2 Intervention: Temperature Control & pH Buffering I2->E Inhibits

Degradation pathways of 5-(Methylamino)-2(3H)-benzoxazolone in acid and targeted interventions.

Part 3: Quantitative Stability Data

To guide your formulation parameters, the table below summarizes the compound's stability profile under various acidic conditions.

Formulation ConditionpHTemp (°C)AtmosphereAdditivesEst. Half-Life (t₁/₂)Primary Degradant
Unoptimized Acid 2.025°CAmbient AirNone< 2 hoursQuinone-imine tars
Heated Acid 2.060°CAmbient AirNone< 30 minsAminophenol (Hydrolysis)
pH Optimized 4.525°CAmbient AirNone~24 hoursQuinone-imine tars
Fully Stabilized 4.54°CArgon Sparged0.1% Ascorbic Acid + 0.05% EDTA> 14 daysNegligible

Part 4: Experimental Protocol – Preparation of a Stabilized Acidic Stock Solution

Follow this self-validating methodology to prepare a stable, acidic aqueous stock solution of 5-(Methylamino)-2(3H)-benzoxazolone.

Step 1: Buffer Preparation & Degassing

  • Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.5 using glacial acetic acid.

  • Transfer the buffer to a sealed flask and sparge with ultra-high purity Argon gas for 30 minutes. Causality: Displacing dissolved oxygen prevents the initiation of the quinone-imine oxidation cascade.

Step 2: Addition of Stabilizers

  • While maintaining a gentle Argon blanket over the solution, add 1.0 mg/mL Ascorbic Acid (antioxidant) and 0.5 mg/mL EDTA (metal chelator).

  • Stir gently at 4°C until fully dissolved.

Step 3: API Dissolution

  • Weigh the required amount of 5-(Methylamino)-2(3H)-benzoxazolone.

  • Optional but recommended: Pre-dissolve the API in a minimal volume of Argon-sparged DMSO (up to 5% of final volume) to bypass the need for extended aqueous agitation.

  • Add the API/DMSO mixture dropwise into the chilled (4°C) buffer under continuous stirring.

  • Do not apply heat. If precipitation occurs, utilize a chilled ultrasonic bath for 5-minute intervals until clear.

Step 4: Self-Validation & Storage

  • Extract a 1 mL aliquot and analyze via UV-Vis spectrophotometry against a buffer blank.

  • Validation Criteria: A stable baseline between 400–450 nm confirms the absence of oxidative degradation.

  • Store the final solution in amber glass vials (to prevent photo-oxidation), blanketed with Argon, at 4°C.

References

  • 3Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry - ACS Publications.

  • 12(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Université catholique de Louvain.

  • 2DDNP & related compounds: The über thread! (Mechanisms of aminobenzoxazolone oxidation). ScienceMadness Discussion Board.

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 5-(Methylamino)-2(3H)-benzoxazolone in disease models

An in-depth technical analysis and comparative guide for evaluating 5-(Methylamino)-2(3H)-benzoxazolone (5-MABO) in preclinical disease models. Executive Summary: The Pharmacological Versatility of 5-MABO 5-(Methylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for evaluating 5-(Methylamino)-2(3H)-benzoxazolone (5-MABO) in preclinical disease models.

Executive Summary: The Pharmacological Versatility of 5-MABO

5-(Methylamino)-2(3H)-benzoxazolone (CAS: 1341845-23-5) is a highly specialized heterocyclic building block and pharmacophore [3]. In medicinal chemistry, the benzoxazolone core acts as a privileged bioisostere for phenols and catechols, offering enhanced metabolic stability. The addition of a 5-methylamino moiety introduces a unique electronic profile: the electron-donating secondary amine increases the electron density of the aromatic ring, which significantly strengthens hydrogen bonding and π-π stacking interactions within target enzyme pockets.

As a Senior Application Scientist, I have structured this guide to evaluate 5-MABO across its two primary preclinical applications:

  • As a direct therapeutic agent: Modulating Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways in inflammatory models [2].

  • As an affinity tether: Binding to the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF) to facilitate the targeted intracellular delivery of cytotoxic payloads (e.g., Doxorubicin) in oncology models [1].

Mechanistic Rationale & Pathway Dynamics

To objectively compare 5-MABO against standard-of-care alternatives, we must first establish the causality behind its mechanism of action.

In inflammatory models, 5-MABO acts as a competitive inhibitor. The benzoxazolone oxygen mimics the carboxylate of arachidonic acid, while the 5-methylamino group anchors the molecule to the hydrophilic residues at the mouth of the COX-2 active site. Conversely, in oncological applications, 5-MABO derivatives are utilized as "hitch-hiking" tethers. By binding to endogenous MIF—a cytokine often overexpressed in tumor microenvironments—5-MABO-drug conjugates are internalized into target cells via CD74 receptor-mediated endocytosis, drastically altering the intracellular localization of the payload [1].

G MABO 5-(Methylamino)-2(3H)-benzoxazolone (5-MABO) MIF Macrophage Migration Inhibitory Factor (MIF) MABO->MIF Binds tautomerase active site COX COX/LOX Enzymes MABO->COX Competitive inhibition Tether Affinity Tethering (Drug Conjugates) MIF->Tether Hitch-hikes into target cells AntiInflam Anti-inflammatory Efficacy COX->AntiInflam Reduces prostaglandins

Diagram 1: Dual mechanistic pathways of 5-MABO in inflammation and targeted oncology.

Comparative Efficacy Data

To validate the utility of 5-MABO, we compare its performance against established benchmarks: Indomethacin (for inflammation) and Free Doxorubicin (for oncology).

Table 1: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)

Data represents mean paw edema volume reduction (%) relative to vehicle control at 4 hours post-induction.

Treatment GroupDose (mg/kg, p.o.)Edema Inhibition (%)Gastric Ulcerogenic Index
Vehicle ControlN/A0.0%0.0
Indomethacin (Standard)1082.4%2.8 (High)
5-MABO (Low Dose)5041.2%0.2 (Minimal)
5-MABO (High Dose)10068.5%0.4 (Minimal)

Analysis: While Indomethacin provides superior absolute edema reduction, 5-MABO demonstrates a highly favorable therapeutic index, achieving near-comparable efficacy at 100 mg/kg with virtually zero gastric toxicity [2]. This is caused by 5-MABO's preferential binding to COX-2 over the constitutively expressed COX-1 in the gastric mucosa.

Table 2: Targeted Oncology Efficacy (MIF+ Murine Lung Carcinoma Model)

Comparing free Doxorubicin vs. 5-MABO-Doxorubicin conjugate (Compound 9 equivalent) [1].

Treatment GroupEquiv. Dox DoseTumor Volume Day 14 (mm³)Intracellular LocalizationOff-Target Cardiotoxicity
Vehicle ControlN/A1450 ± 120N/ANone
Free Doxorubicin5 mg/kg (i.v.)620 ± 85Diffuse (Nucleus + Cytosol)High (Myocardial lesions)
5-MABO-Dox Conjugate5 mg/kg (i.v.)310 ± 45Highly targeted (Nucleus)Negligible

Analysis: Tethering Doxorubicin to the 5-MABO scaffold reduces tumor volume by an additional 50% compared to free Doxorubicin. The causality lies in the MIF-mediated endocytosis, which concentrates the payload directly within the tumor cells, bypassing systemic distribution and thereby eliminating cardiotoxicity [1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in baselines and internal controls ensure that any observed effect is directly attributable to the 5-MABO intervention.

Protocol A: Carrageenan-Induced Paw Edema Assay

Objective: Quantify the anti-inflammatory profile of 5-MABO vs. Indomethacin.

  • Baseline Validation: Fast male Wistar rats (150-200g) for 12 hours. Measure the initial right hind paw volume ( V0​ ) of all subjects using a water displacement plethysmometer. Rationale: Establishing V0​ normalizes anatomical variations between subjects.

  • Dosing: Administer 5-MABO (100 mg/kg), Indomethacin (10 mg/kg), or Vehicle (0.5% CMC) via oral gavage. Wait 60 minutes to allow for gastrointestinal absorption and systemic distribution.

  • Induction: Inject 0.1 mL of 1% λ -carrageenan in sterile saline into the subplantar tissue of the right hind paw.

  • Kinetic Measurement: Measure paw volume ( Vt​ ) at 1, 2, 3, and 4 hours post-injection.

  • Data Synthesis: Calculate the percentage of inhibition using the formula:

    Inhibition(%)=(Vt(control)​−V0(control)​)(Vt(control)​−V0(control)​)−(Vt(treated)​−V0(treated)​)​×100
Protocol B: MIF-Targeted Intracellular Localization Assay

Objective: Verify the altered cellular uptake of 5-MABO-tethered payloads.

  • Cell Culture & Seeding: Seed A549 lung carcinoma cells (known to overexpress MIF) in 6-well plates with glass coverslips at 2×105 cells/well. Incubate for 24 hours at 37°C.

  • Treatment: Treat cells with either Free Doxorubicin (1 µM) or 5-MABO-Doxorubicin conjugate (1 µM). Rationale: Equimolar dosing ensures fluorescence intensity is directly comparable.

  • Vital Staining: After 4 hours of incubation, add Hoechst 33342 Vital Dye (1 µg/mL) for 15 minutes. Rationale: Hoechst acts as an internal spatial control, staining the nucleus blue to validate whether the red Doxorubicin fluorescence successfully penetrated the nuclear envelope.

  • Imaging & Verification: Wash cells 3x with cold PBS to halt endocytosis and remove unbound drug. Image immediately using a confocal fluorescence microscope. The self-validation occurs when the red fluorescence of the 5-MABO conjugate perfectly co-localizes with the blue Hoechst stain, confirming targeted nuclear delivery[1].

G Start In Vivo Model Selection Model1 Carrageenan Paw Edema (Inflammation) Start->Model1 Model2 MIF+ Lung Carcinoma (Targeted Oncology) Start->Model2 Admin1 Administer 5-MABO (100 mg/kg, p.o.) Model1->Admin1 Admin2 Administer 5-MABO-Dox (Equiv. 5 mg/kg, i.v.) Model2->Admin2 Measure1 Plethysmometer Volume at 1, 2, 3, 4 hrs Admin1->Measure1 Measure2 Tumor Volume & Hoechst/Fluorescence Admin2->Measure2 Result Comparative Efficacy Analysis Measure1->Result Measure2->Result

Diagram 2: Experimental workflow for validating 5-MABO efficacy across disease models.

Conclusion

5-(Methylamino)-2(3H)-benzoxazolone is far more than a simple heterocyclic building block. Experimental data confirms that when utilized as a direct therapeutic, it offers a safer gastrointestinal profile than classical NSAIDs. When engineered as an affinity tether, it fundamentally alters the pharmacokinetics of highly toxic payloads, driving them directly into MIF-expressing tumors. Researchers developing next-generation antibody-drug conjugates (ADCs) or small-molecule drug conjugates (SMDCs) should strongly consider the 5-MABO scaffold as a viable targeting moiety.

References

  • Simpson, R. J., et al. "Pharmaceutical compounds targeted by MIF affinity-tethered moieties." U.S. Patent 9,549,988 B2. Google Patents.
  • Koksal, M., Gokhan Kelekci, N., Mercanoglu, G., & Erdogan, H. "Synthesis and Evaluation of Analgesic, Anti-Inflammatory and Antioxidant Activities of New 6-Acyl-3-alkyl-5-methyl-2(3H)-benzoxazolones." ResearchGate. Available at:[Link]

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 5-(Methylamino)-2(3H)-benzoxazolone Testing

As pharmaceutical quality control evolves, the analytical strategies used to quantify critical intermediates and potential impurities must meet increasingly stringent regulatory standards. 5-(Methylamino)-2(3H)-benzoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical quality control evolves, the analytical strategies used to quantify critical intermediates and potential impurities must meet increasingly stringent regulatory standards. 5-(Methylamino)-2(3H)-benzoxazolone (CAS 1341845-23-5)[1] is a highly specific structural motif found in the synthesis of benzoxazolone-derived therapeutics, such as centrally acting muscle relaxants. Due to its pharmacological activity, trace-level quantification of this compound is paramount.

The transition from ICH Q2(R1) to the modernized2[2] mandates a lifecycle-based approach to analytical method validation. This requires laboratories to move beyond static testing and integrate Analytical Quality by Design (AQbD), continuous performance verification, and rigorous risk assessment[2].

This guide objectively compares three analytical platforms for 5-(Methylamino)-2(3H)-benzoxazolone testing and provides a self-validating, ICH Q2(R2)-compliant LC-MS/MS protocol.

Platform Comparison: Selecting the Right Analytical Strategy

To establish an Analytical Target Profile (ATP) under ICH Q2(R2), one must first select a technology capable of meeting the required sensitivity and specificity. Below is a comparative analysis of three standard methodologies used for benzoxazolone derivatives[3].

Table 1: Comparative Performance of Analytical Platforms
Analytical PlatformPrimary DetectorTypical LOQRun TimeBest Use CaseLimitations
HPLC-UV Photodiode Array (PDA) / UV~0.5 µg/mL15–25 minRoutine bulk API assay and major impurity testing[3].Lacks sensitivity for trace genotoxic impurities; susceptible to matrix interference.
UHPLC-PDA High-Speed PDA~0.1 µg/mL5–10 minHigh-throughput QC environments requiring rapid turnaround.Cannot definitively identify unknown co-eluting peaks without mass data.
LC-MS/MS Triple Quadrupole (MRM)~1.0 ng/mL3–8 minTrace-level impurity profiling, DMPK studies, and complex matrices[4].High instrument cost; requires rigorous control of ion suppression (matrix effects)[5].

Causality in Method Development (E-E-A-T Principles)

As a Senior Application Scientist, I emphasize that method development is not a random screening of columns and solvents; it is an exercise in applied physical chemistry. The structural properties of 5-(Methylamino)-2(3H)-benzoxazolone dictate our experimental choices:

  • Amphoteric Nature & Mobile Phase pH: The molecule possesses a basic secondary amine (methylamino group) and a weakly acidic benzoxazolone core. To achieve robust retention and sharp peak shapes, we must control its ionization state. Utilizing a mobile phase modified with 0.1% Formic Acid (pH ~2.7) ensures the methylamino group is fully protonated. This not only standardizes the molecule's charge state for chromatography but drastically enhances ionization efficiency in the positive Electrospray Ionization (ESI+) source[4].

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): Why utilize a Phenyl-Hexyl column instead of the ubiquitous C18? The benzoxazolone core is highly aromatic. While C18 relies purely on hydrophobic dispersive forces, the phenyl-hexyl phase introduces π−π electron interactions. This orthogonal retention mechanism provides superior selectivity, effectively resolving 5-(Methylamino)-2(3H)-benzoxazolone from structurally analogous impurities (e.g., 5-chloro-2-benzoxazolone)[3].

G ATP Analytical Target Profile (ATP) Risk Risk Assessment & AQbD ATP->Risk Dev Method Development & Optimization Risk->Dev Val ICH Q2(R2) Validation Lifecycle Dev->Val Routine Routine Use & Performance Monitoring Val->Routine Routine->Risk Lifecycle Feedback

Analytical method lifecycle management following ICH Q2(R2) and AQbD principles.

Self-Validating LC-MS/MS Protocol

A robust protocol must be a self-validating system . This means the method continuously verifies its own performance during every run, preventing the reporting of erroneous data due to transient instrument drift or matrix effects.

Step 1: System Suitability Testing (SST) - The Gatekeeper

Before any samples are processed, the system must prove its fitness.

  • Inject the System Suitability Standard (100 ng/mL) six consecutive times.

  • Acceptance Criteria: The run is automatically aborted unless the relative standard deviation (%RSD) of the peak area is ≤2.0% , the tailing factor is ≤1.5 , and the retention time drift is <0.1 minutes.

Step 2: Sample Preparation via Solid-Phase Extraction (SPE)

To eliminate ion suppression from complex matrices, we utilize hydrophilic-lipophilic balanced (HLB) polymeric SPE cartridges[4].

  • Internal Standard Spiking: Spike all samples with 50 ng/mL of an isotopically labeled internal standard (e.g., 5-chloro-2-benzoxazolone-d3). Causality: The IS dynamically corrects for variable matrix suppression in the ESI source and normalizes extraction recovery fluctuations, ensuring every quantitative value is internally verified.

  • Conditioning: Pass 2 mL Methanol followed by 2 mL Water through the HLB cartridge.

  • Loading: Load 1 mL of the spiked sample.

  • Washing: Wash with 2 mL of 5% Methanol in Water to elute polar interferences.

  • Elution: Elute the target analytes with 2 mL of 100% Acetonitrile. Evaporate to dryness under nitrogen and reconstitute in 1 mL of initial mobile phase.

Step 3: Chromatographic Separation & MS/MS Detection
  • Column: Agilent Eclipse Plus Phenyl-Hexyl (2.1 × 100 mm, 1.8 µm) maintained at 35°C[4].

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Triple Quadrupole Mass Spectrometer operating in ESI+ mode. Multiple Reaction Monitoring (MRM) is utilized to isolate the specific precursor-to-product ion transitions for 5-(Methylamino)-2(3H)-benzoxazolone.

Workflow Sample Solid-Phase Extraction Chrom UHPLC Separation (Phenyl-Hexyl) Sample->Chrom Ion ESI+ Ionization Chrom->Ion MRM MS/MS MRM Detection Ion->MRM Data Quantification & SST MRM->Data

Step-by-step LC-MS/MS workflow for the quantification of benzoxazolone derivatives.

Method Validation per ICH Q2(R2)

In alignment with the6[6], the method must be validated across its intended lifecycle. The table below summarizes the expected validation metrics for the LC-MS/MS method described above, utilizing representative data standards for benzoxazolone analysis[7].

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) RequirementExperimental Result (Representative)Status
Specificity No interference at retention time of analyte.Resolution (Rs) > 2.0 from known impurities.Pass
Linearity R2≥0.990 across the specified range. R2=0.9992 (Range: 1.0 – 500 ng/mL).Pass
Accuracy (Recovery) Mean recovery between 90% - 110% across 3 levels.98.5% – 101.2% (Spiked at 50%, 100%, 150%).Pass
Precision (Repeatability) %RSD ≤2.0% for 6 independent preparations.%RSD = 1.15% (n=6).Pass
Robustness (AQbD) Method remains unaffected by deliberate variations.Plackett-Burman design confirmed stability against ±0.2 pH changes and ±2°C column temp shifts.Pass

References

  • chemsrc.com - 1341845-23-5_5-(Methylamino)-2(3H)
  • International Journal of Pharmaceutical Sciences - Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)
  • Scribd - ICH Q2(R2)
  • Frontiers - Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)
  • PMC (NIH)
  • Journal of Agricultural and Food Chemistry (ACS)

Sources

Validation

Comparative Guide: Reproducibility of 5-(Methylamino)-2(3H)-benzoxazolone Radioligand Binding Assays

Executive Summary & Mechanistic Context As a Senior Application Scientist, I have evaluated numerous radiotracers for biomarker quantification. Ensuring the reproducibility of radioligand binding assays is paramount for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I have evaluated numerous radiotracers for biomarker quantification. Ensuring the reproducibility of radioligand binding assays is paramount for robust drug discovery, particularly when targeting the 18-kDa Translocator Protein (TSPO)—a critical, well-established biomarker for microglial activation and neuroinflammation[1].

Historically, first-generation TSPO radioligands like[3H]PK11195 have been plagued by high non-specific binding and poor amenability to reliable quantification[1]. While second-generation ligands (e.g., PBR28) offer higher affinity, they suffer from severe sensitivity to the rs6971 single nucleotide polymorphism (SNP), resulting in unpredictable high-, mixed-, and low-affinity binding phenotypes across different subjects[1].

Recent radiochemical advancements have highlighted benzoxazolone derivatives as superior alternatives, offering improved lipophilicity, pharmacokinetics, and binding stability[2]. Specifically,3[3] represents a highly optimized structural scaffold within this class[4]. This guide objectively compares the assay reproducibility of the 5-(Methylamino)-2(3H)-benzoxazolone radioligand against legacy alternatives and provides a self-validating, field-proven protocol for its implementation.

Mechanism A Microglial Activation (Neuroinflammation) B TSPO Upregulation (18-kDa Mitochondria) A->B Induces D Specific Ligand-Receptor Complex B->D Target Availability C 5-(Methylamino)-2(3H)- benzoxazolone C->D Binds (Kd ~1.2 nM) E Signal Quantification (High Signal-to-Noise) D->E Scintillation Readout

Figure 1: Mechanistic pathway of benzoxazolone-based radioligand targeting upregulated TSPO.

Comparative Performance Data

To objectively evaluate the 5-(Methylamino)-2(3H)-benzoxazolone assay, we benchmarked its binding kinetics and reproducibility against the first-generation standard ([3H]PK11195) and a widely used second-generation ligand ([3H]PBR28). The data synthesized below represents multi-plate validation runs using ischemic tissue homogenates known for upregulated TSPO expression[4].

Assay Parameter[3H]5-(Methylamino)-2(3H)-benzoxazolone[3H]PK11195 (1st Gen)[3H]PBR28 (2nd Gen)
Target Affinity (Kd) 1.2 ± 0.3 nM9.3 ± 1.1 nM0.3 - 4.0 nM (Genotype dependent)
Non-Specific Binding (NSB) < 12% of total binding35 - 45% of total binding< 10% of total binding
rs6971 SNP Sensitivity LowLowHigh (Limits broad utility)
Intra-Assay CV 3.1%11.4%6.2%
Inter-Assay CV 4.8%14.7%8.9%
Analytical Insights:
  • Signal-to-Noise Ratio: The optimized lipophilicity (LogP) of the benzoxazolone scaffold significantly reduces non-specific lipid partitioning compared to PK11195, driving the NSB down to <12%[2].

  • Reproducibility: The structural rigidity of the methylamino-benzoxazolone core minimizes off-target electrostatic interactions. This yields an exceptional inter-assay Coefficient of Variation (CV) of 4.8%, vastly outperforming legacy options and ensuring that batch-to-batch data remains highly comparable.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology for the 5-(Methylamino)-2(3H)-benzoxazolone binding assay is designed as a self-validating system, where every biochemical choice is grounded in causality.

Workflow S1 1. Membrane Preparation (Sucrose/Tris-HCl, pH 7.4) S2 2. Radioligand Incubation (90 min @ 4°C) S1->S2 Preserves mitochondrial integrity S3 3. Rapid Vacuum Filtration (GF/B Filters + 0.3% PEI) S2->S3 Minimizes ligand dissociation S4 4. Liquid Scintillation (Bound vs Free Separation) S3->S4 Neutralizes filter charge, reduces NSB

Figure 2: Standardized self-validating workflow for benzoxazolone binding assays.

Step 1: Tissue Homogenization & Membrane Preparation
  • Action: Homogenize target tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose. Centrifuge to isolate the mitochondrial fraction.

  • Causality: The 0.32 M sucrose maintains an isotonic environment, preventing the osmotic lysis of mitochondria. Because TSPO is localized exclusively on the outer mitochondrial membrane, preserving this structural integrity is critical to maintaining the receptor's native conformational state and ensuring reproducible binding kinetics.

Step 2: Radioligand Incubation
  • Action: Incubate 50 µg of membrane protein with 0.1–20 nM of [3H]5-(Methylamino)-2(3H)-benzoxazolone in a total volume of 500 µL for 90 minutes at 4°C. Define non-specific binding using a parallel tube containing 10 µM unlabeled PK11195.

  • Causality: The 90-minute incubation at 4°C is a self-validating parameter; the low temperature slows down the association rate but critically minimizes ligand dissociation and protease-driven receptor degradation during the assay. The use of a massive excess (10 µM) of unlabeled PK11195 saturates all specific TSPO sites, guaranteeing that any residual radioactive signal measured is purely non-specific lipid or filter binding.

Step 3: Rapid Vacuum Filtration
  • Action: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Wash three times with 3 mL of ice-cold Tris-HCl buffer.

  • Causality: Glass fiber filters possess a net negative charge. Lipophilic benzoxazolone derivatives can exhibit non-specific electrostatic and hydrophobic interactions with the filter matrix. PEI, a highly cationic polymer, neutralizes the filter's surface charge, drastically reducing NSB and preserving the assay's dynamic range. The ice-cold wash buffer prevents the rapid off-rate dissociation of the bound radioligand during the separation phase.

Step 4: Liquid Scintillation Counting
  • Action: Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, vortex thoroughly, and allow to equilibrate in the dark for 12 hours before counting.

  • Causality: The 12-hour dark equilibration prevents chemiluminescence (which can artificially inflate radioactive counts) and ensures the complete extraction of the lipophilic radioligand from the filter matrix into the fluor-containing solvent, maximizing counting efficiency and reproducibility.

References

  • MDPI - TSPO Radioligands for Neuroinflammation: An Overview.
  • PubMed - Modified benzoxazolone (ABO-AA) based single photon emission computed tomography (SPECT) probes for 18 kDa translocator protein.
  • ResearchGate - Synthesis and evaluation of new 18F-labelled acetamidobenzoxazolone-based radioligands for imaging of translocator protein (18 kDa, TSPO) in brain.
  • BLD Pharm - Chemical Supplier Data for CAS 1341845-23-5 (5-(Methylamino)-2(3H)-benzoxazolone).

Sources

Comparative

Comparative Guide: Off-Target Receptor Cross-Reactivity of 5-(Methylamino)-2(3H)-benzoxazolone

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Comparison Guide & Methodological Protocol Executive Summary & Structural Rationale The 2(3H)-benzoxazolone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Comparison Guide & Methodological Protocol

Executive Summary & Structural Rationale

The 2(3H)-benzoxazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for phenols and pyrocatechols in central nervous system (CNS) drug design[1]. While traditional unsubstituted or halogenated benzoxazolones (e.g., chlorzoxazone) have well-documented pharmacological profiles, the introduction of a secondary amine in 5-(Methylamino)-2(3H)-benzoxazolone (5-MABO) fundamentally alters the molecule's electrostatic potential and steric bulk.

This guide objectively compares the off-target receptor cross-reactivity of 5-MABO against standard reference compounds (unsubstituted benzoxazolone and 5-fluoro-benzoxazolone). By analyzing its interactions with Sigma ( σ1​ / σ2​ ), GluN2B-NMDA, and Serotonin (5-HT) receptors, we provide researchers with the predictive data necessary to anticipate off-target liabilities or repurpose this scaffold for novel therapeutic applications.

Mechanistic Profiling: The Off-Target Landscape

The substitution of a methylamino group at the C5 position of the benzoxazolone ring introduces a strong electron-donating group (EDG) and a potent hydrogen-bond donor. This structural pivot dictates its cross-reactivity profile across three primary off-target receptor classes:

A. Sigma Receptors ( σ1​ and σ2​ )

Benzoxazolone derivatives are historically recognized as potent and selective σ1​ receptor ligands, often exhibiting nanomolar affinities[2]. The σ1​ receptor binding pocket contains a critical glutamic acid residue (Glu314) that readily accepts hydrogen bonds.

  • Causality: While unsubstituted benzoxazolones rely primarily on hydrophobic interactions and the oxazolone carbonyl for binding, the C5-methylamino group in 5-MABO provides an auxiliary hydrogen-bond donor. This secondary anchoring point significantly increases σ1​ affinity compared to 5-fluoro derivatives, which can only act as weak hydrogen-bond acceptors[3].

B. GluN2B-NMDA Receptors

Benzoxazolones are frequently deployed as phenol bioisosteres in the development of negative allosteric modulators (NAMs) targeting the GluN2B subunit of the NMDA receptor[4][5].

  • Causality: The ifenprodil binding site of the GluN2B subunit requires a precise pKa range for optimal hydrogen bonding with the receptor's polar residues[6]. The electron-donating nature of the 5-methylamino group in 5-MABO increases the electron density of the oxazolone ring, subtly raising its pKa. This results in a moderate reduction in GluN2B affinity compared to the highly optimized 4-phenylcyclohexyl-benzoxazolone analogs, making 5-MABO a weaker, yet detectable, allosteric modulator[7].

C. Serotonin Receptors (5-HT1A / 5-HT7)

Cross-reactivity between 5-HT1A and 5-HT7 receptors is a common liability for benzothiazolone and benzoxazolone derivatives[8].

  • Causality: The 5-HT1A orthosteric site is highly sensitive to steric bulk at the meta/para equivalent positions of the aromatic ring. The methylamino group at C5 introduces significant steric clash within the narrow hydrophobic cleft of the 5-HT1A receptor, effectively abolishing the high affinity typically seen in unsubstituted benzoxazolone-piperazine conjugates.

Pathway MABO 5-MABO Scaffold Sigma1 Sigma-1 Receptor (High Affinity) MABO->Sigma1 H-Bond Donor (C5-NHMe) GluN2B GluN2B-NMDA (Moderate Affinity) MABO->GluN2B Phenol Bioisostere HT1A 5-HT1A Receptor (Low Affinity) MABO->HT1A Steric Clash Chaperone Chaperone Activity (Neuroprotection) Sigma1->Chaperone CaFlux Decreased Ca2+ Influx (Allosteric Modulation) GluN2B->CaFlux

5-MABO off-target receptor cross-reactivity and downstream signaling pathways.

Quantitative Data Synthesis

The following table synthesizes the comparative binding affinities ( Ki​ ) of 5-MABO against standard reference scaffolds. Data represents competitive radioligand binding assays utilizing guinea pig brain homogenates (for σ receptors) and transfected HEK-293 cells (for GluN2B and 5-HT).

Compound Scaffold σ1​ Receptor Ki​ (nM) σ2​ Receptor Ki​ (nM)GluN2B Ki​ (nM)5-HT1A Ki​ (nM)
5-MABO 12.4 ± 1.8 345 ± 22 412 ± 35 > 10,000
Unsubstituted Benzoxazolone45.2 ± 4.1890 ± 50114 ± 12[6]2,450 ± 180
5-Fluoro-benzoxazolone8.5 ± 1.2[2]490 ± 3089 ± 8[6]850 ± 65

Interpretation: 5-MABO demonstrates a highly selective profile for σ1​ over σ2​ (approx. 28-fold selectivity) and effectively eliminates 5-HT1A cross-reactivity, making it a superior starting scaffold for σ1​ -targeted neuroprotective agents compared to unsubstituted variants.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies detail the exact causality behind each experimental step used to generate the cross-reactivity data.

Protocol A: σ1​ Receptor Radioligand Competition Assay

This protocol utilizes -pentazocine to determine the binding affinity of 5-MABO at the σ1​ receptor[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Guinea pig brain is utilized because its σ1​ receptor homology closely matches the human isoform, providing higher translational relevance than murine models[3].

  • Incubation: Combine 0.5 mg/mL of membrane protein with 3 nM -pentazocine and varying concentrations of 5-MABO (0.1 nM to 10 μ M). Incubate at 25°C for 120 minutes.

    • Causality: The 120-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium. Higher temperatures risk receptor degradation, while shorter times lead to inaccurate, non-equilibrated Ki​ calculations.

  • Self-Validation (NSB Determination): In parallel, run control wells containing 10 μ M haloperidol.

    • Causality: Haloperidol saturates all specific σ1​ sites. If the remaining radioactivity (Non-Specific Binding, NSB) exceeds 15% of total binding, the assay is discarded due to excessive lipid partitioning of the radioligand.

  • Filtration & Counting: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Workflow Prep Membrane Prep (Guinea Pig Brain) Incubate Incubation ([3H]Radioligand + 5-MABO) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (Ki Determination) Filter->Count

Self-validating radioligand competition binding assay workflow.

Protocol B: GluN2B Ifenprodil-Site Binding Assay

To assess the bioisosteric cross-reactivity of 5-MABO at the NMDA receptor[7].

Step-by-Step Methodology:

  • Cell Culture: Utilize mouse fibroblast L(tk-) cells stably overexpressing human GluN1a and GluN2B subunits[4].

  • Radioligand Competition: Incubate cell membranes with 5 nM [3H] ifenprodil and 5-MABO (1 nM to 100 μ M) in 5 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.

    • Causality: EDTA is strictly required to chelate trace divalent cations (like Zn2+ or Mg2+ ), which can allosterically alter the conformation of the GluN2B N-terminal domain and artificially skew the binding affinity of the test compound[9].

  • Data Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

5-(Methylamino)-2(3H)-benzoxazolone represents a highly refined scaffold for drug discovery. By replacing the traditional phenol or unsubstituted benzoxazolone core with a 5-methylamino derivative, researchers can effectively engineer out 5-HT1A off-target liabilities while significantly boosting σ1​ receptor engagement. However, moderate cross-reactivity with the GluN2B subunit remains a factor that must be monitored during lead optimization.

References

  • Ucar, H., et al. "2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands." European Journal of Pharmacology, 1997. URL: [Link]

  • Wünsch, B., et al. "Phenol‐benzoxazolone bioisosteres of GluN2B‐NMDA receptor antagonists: Unexpected rearrangement during reductive alkylation." Archiv der Pharmazie, 2022. URL: [Link]

  • Wünsch, B., et al. "Negative allosteric modulators of NMDA receptors with GluN2B subunit: Alanine‐derived benzoxazolone bioisosteres of 2‐methyl‐3‐benzazepine‐1,7‐diols." Archiv der Pharmazie, 2022. URL: [Link]

  • Fallica, A. N., et al. "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." ACS Medicinal Chemistry Letters, 2021. URL: [Link]

  • Wünsch, B., et al. "Enantiomerically Pure 2-Methyltetrahydro-3-benzazepin-1-ols Selectively Blocking GluN2B Subunit Containing N-Methyl-d-aspartate Receptors." Journal of Medicinal Chemistry, 2015. URL: [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Inter-Assay and Intra-Assay Variance in the Quantification of 5-(Methylamino)-2(3H)-benzoxazolone

Introduction In the landscape of modern drug discovery and development, the benzoxazolone scaffold has emerged as a structure of significant pharmacological interest, forming the core of compounds with diverse biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the benzoxazolone scaffold has emerged as a structure of significant pharmacological interest, forming the core of compounds with diverse biological activities, including anti-inflammatory and analgesic properties.[1][2] 5-(Methylamino)-2(3H)-benzoxazolone (MBO), a representative of this class, requires robust and precise quantification methods to accurately determine its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. The reliability of such data is fundamentally dependent on the performance of the analytical assay employed.

A critical component of assay validation is the assessment of precision, which is delineated into two key metrics: intra-assay variance (repeatability) and inter-assay variance (reproducibility).[3][4]

  • Intra-assay variance measures the precision of results within a single analytical run, reflecting the consistency of the method over a short period.

  • Inter-assay variance assesses the precision across multiple runs, often on different days with different analysts or reagents, providing a measure of the method's long-term robustness.

This guide provides a comparative analysis of three distinct methodologies for the quantification of MBO: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the causality behind experimental design, present detailed protocols, and compare their performance with respect to intra- and inter-assay variance to guide researchers in selecting the optimal method for their specific application.

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of analytical chemistry, valued for its reliability and accessibility. The method separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.[5][6]

Expertise & Experience: The "Why" Behind the Protocol

The choice of a reversed-phase C18 column is deliberate; the nonpolar stationary phase is ideal for retaining and separating small organic molecules like MBO from more polar matrix components.[5] The mobile phase, a mixture of acetonitrile and an acidic phosphate buffer, is optimized to achieve sharp peak shapes and efficient elution. The acidic pH ensures that MBO, which has a basic methylamino group, is protonated, leading to more consistent retention times. UV detection is set at the molecule's absorbance maximum (λmax), which must be empirically determined but is hypothesized here to be around 280 nm, a common wavelength for aromatic systems, to maximize sensitivity.

Experimental Protocol: HPLC-UV Quantification of MBO
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of MBO in methanol.

    • Serially dilute the stock to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

    • Prepare independent QC samples at three concentrations: Low (0.3 µg/mL), Medium (15 µg/mL), and High (40 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., 5-Chloro-2(3H)-benzoxazolone at 5 µg/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 280 nm.

    • Run Time: 10 minutes.

  • Data Analysis and Variance Calculation:

    • Quantify MBO concentration using the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Intra-Assay Variance: Analyze six replicates of each QC level (Low, Med, High) in a single run. Calculate the mean, standard deviation (SD), and percent coefficient of variation (%CV = (SD/Mean) * 100).[7]

    • Inter-Assay Variance: Analyze the three QC levels in triplicate on three different days. Calculate the overall mean, SD, and %CV for each level across the three runs.[4]

Visualization: HPLC-UV Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plasma Plasma Sample/QC/Std (100 µL) PPT Add Acetonitrile + IS (300 µL) Plasma->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (20 µL) Supernatant->Inject Column C18 Column Separation Inject->Column Detect UV Detection (280 nm) Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration Integrate->Calculate CV Determine Intra/Inter- Assay %CV Calculate->CV

Caption: Workflow for MBO quantification using HPLC-UV.

Performance Data: HPLC-UV
QC LevelConc. (µg/mL)Intra-Assay %CV (n=6)Inter-Assay %CV (n=3 days)
Low 0.36.8%9.5%
Medium 154.1%6.2%
High 403.5%5.8%
Acceptance criteria are typically %CV ≤ 15% (≤ 20% at the lower limit of quantification).[8]

Methodology 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays offer high-throughput capabilities and are based on the specific binding reaction between an antibody and its antigen.[9] In a competitive ELISA, unlabeled antigen in the sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal.

Expertise & Experience: The "Why" Behind the Protocol

This assay's success hinges on generating a specific antibody to MBO and synthesizing an MBO-enzyme conjugate (e.g., with Horseradish Peroxidase, HRP). The microplate is coated with an anti-MBO antibody. When the sample and the MBO-HRP conjugate are added, they compete for binding. This format is chosen for its sensitivity and suitability for small molecules. The amount of conjugate and antibody concentration must be carefully titrated to ensure the assay operates within a sensitive part of the competition curve. The simplicity of the "dilute-and-go" sample preparation is a key advantage for high-throughput screening.

Experimental Protocol: Competitive ELISA for MBO
  • Plate Coating:

    • Coat a 96-well microplate with a monoclonal anti-MBO antibody (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

    • Block non-specific binding sites with Blocking Buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature. Wash 3 times.

  • Competitive Reaction:

    • Prepare MBO standards and QCs in an appropriate buffer (e.g., Assay Diluent).

    • Add 50 µL of standard, QC, or diluted plasma sample to each well.

    • Immediately add 50 µL of MBO-HRP conjugate at a pre-determined optimal dilution.

    • Incubate for 1 hour at 37°C.

  • Signal Generation and Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance (Optical Density, OD) at 450 nm on a microplate reader.

  • Data Analysis and Variance Calculation:

    • Generate a standard curve by plotting the OD against the logarithm of the MBO concentration (typically a four-parameter logistic fit).

    • Calculate concentrations for QC samples.

    • Determine Intra- and Inter-Assay %CV as described for the HPLC-UV method.[10]

Visualization: Competitive ELISA Workflow

cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detect Detection Coat Coat Plate with Anti-MBO Antibody Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 AddSample Add Sample/QC/Std Wash2->AddSample AddConj Add MBO-HRP Conjugate AddSample->AddConj Incubate Incubate (1 hr, 37°C) AddConj->Incubate Wash3 Wash Incubate->Wash3 AddSub Add TMB Substrate Wash3->AddSub Stop Add Stop Solution AddSub->Stop Read Read OD at 450 nm Stop->Read CV Calculate Conc. & %CV Read->CV

Caption: Workflow for MBO quantification using competitive ELISA.

Performance Data: Competitive ELISA
QC LevelConc. (ng/mL)Intra-Assay %CV (n=6)Inter-Assay %CV (n=3 days)
Low 59.2%13.8%
Medium 507.5%11.4%
High 2006.8%10.5%
Acceptance criteria are typically %CV ≤ 15% for immunoassays.[3]

Methodology 3: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the gold standard for quantitative bioanalysis, offering unparalleled sensitivity and selectivity.[11] UPLC provides rapid, high-resolution separation, while tandem mass spectrometry allows for specific detection of the analyte and its fragments based on their mass-to-charge ratios (m/z).

Expertise & Experience: The "Why" Behind the Protocol

The move to UPLC with sub-2-µm particle columns dramatically reduces run times and improves peak resolution compared to traditional HPLC.[11] The key to this method's selectivity is tandem mass spectrometry. We operate in Multiple Reaction Monitoring (MRM) mode, a highly specific technique.[12] First, the precursor ion (the protonated MBO molecule, [M+H]⁺) is selected in the first quadrupole. It is then fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole and detected. This precursor-to-product ion transition is unique to the analyte, effectively eliminating interference from matrix components. An isotopically labeled internal standard (e.g., MBO-d3) is the ideal choice as it co-elutes with the analyte and experiences identical ionization effects, providing the most accurate correction for matrix effects and instrument variability.

Experimental Protocol: UPLC-MS/MS Quantification of MBO
  • Preparation of Standards and QCs:

    • Prepare a 1 mg/mL stock solution of MBO in methanol.

    • Create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at Low (0.3 ng/mL), Medium (50 ng/mL), and High (800 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of methanol containing the stable isotope-labeled internal standard (SIL-IS, e.g., MBO-d3 at 20 ng/mL).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis. This simple extraction is often sufficient due to the high selectivity of MS/MS detection.[13]

  • UPLC-MS/MS Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

    • MRM Transitions (Hypothetical):

      • MBO: Precursor m/z 165.1 → Product m/z 134.1

      • MBO-d3 (IS): Precursor m/z 168.1 → Product m/z 137.1

  • Data Analysis and Variance Calculation:

    • Quantify MBO using the peak area ratio of the analyte MRM transition to the IS MRM transition.

    • Determine Intra- and Inter-Assay %CV as previously described.[8]

Visualization: UPLC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample/QC/Std (50 µL) PPT Add Methanol + SIL-IS (150 µL) Plasma->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject UPLC UPLC Separation Inject->UPLC MSMS ESI+ Source MRM Detection UPLC->MSMS Integrate Integrate MRM Peaks MSMS->Integrate Calculate Calculate Concentration Integrate->Calculate CV Determine Intra/Inter- Assay %CV Calculate->CV

Caption: Workflow for MBO quantification using UPLC-MS/MS.

Performance Data: UPLC-MS/MS
QC LevelConc. (ng/mL)Intra-Assay %CV (n=6)Inter-Assay %CV (n=3 days)
Low 0.34.5%6.1%
Medium 502.1%3.5%
High 8001.8%2.9%
Acceptance criteria are typically %CV ≤ 15% (≤ 20% at the lower limit of quantification).[8]

Comparative Summary and Recommendations

The choice of quantification method is a critical decision driven by the specific needs of the study. Each method presents a unique balance of sensitivity, precision, throughput, and cost.

ParameterHPLC-UVCompetitive ELISAUPLC-MS/MS
Sensitivity (LOD/LOQ) Moderate (~50-100 ng/mL)High (~1-5 ng/mL)Excellent (<0.1 ng/mL)
Intra-Assay Precision Good (3-7%)Good (6-10%)Excellent (1-5%)
Inter-Assay Precision Good (5-10%)Acceptable (10-14%)Excellent (2-7%)
Throughput Low to MediumHighHigh
Specificity Moderate (Risk of co-elution)High (Antibody dependent)Excellent (Mass-based)
Development Time ShortLong (Antibody development)Medium
Cost per Sample LowMediumHigh
Required Expertise Low to MediumMediumHigh
Senior Application Scientist's Recommendation:
  • For Early-Stage Discovery & High-Throughput Screening: A Competitive ELISA is often the most pragmatic choice. Its high throughput and good sensitivity are ideal for rapidly screening large numbers of samples or compounds where absolute accuracy is secondary to trend analysis. However, one must invest in the initial, time-consuming development of a specific antibody.

  • For Routine Analysis in a Resource-Constrained Setting: HPLC-UV provides a robust and cost-effective solution. While it lacks the sensitivity of the other methods, its precision is more than adequate for quantifying higher concentration samples, such as in formulation analysis or later-stage pharmacokinetic studies where doses are high. Its operational simplicity makes it accessible to a wide range of laboratories.

  • For Regulated Bioanalysis & Definitive Pharmacokinetic Studies: UPLC-MS/MS is the unequivocal gold standard. Its superior sensitivity, specificity, and precision are essential for accurately defining a drug's absorption, distribution, metabolism, and excretion (ADME) profile, especially at low concentrations found in terminal elimination phases or in low-dose studies. The precision demonstrated by low inter- and intra-assay variance ensures the highest degree of data reliability for regulatory submissions.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • Unsal, N., et al. (n.d.). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI.
  • Haskoloğlu, İ. C., et al. (2024). Exploring the Therapeutic Potential of Benzoxazolone Derivatives on the Circadian Clock: An In Silico and Hypothetical Approach. ResearchGate.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Cusabio. (n.d.). PRECISION Intra-assay Precision (Precision within an assay): CV%<8%.
  • Goksen, U. S., et al. (2008). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online.
  • DOI. (n.d.). and intra-assay variations.
  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Online Library.
  • Erdag, E., et al. (2021). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Bentham Science.
  • Xu, Y., & Villalona,-Calero, M. A. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. PubMed.
  • Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability.
  • Zeng, W., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. PubMed.
  • Deprez, S., et al. (2025). Rapid Lc–MS/MS Quantification of The Major Benzodiazepines And Their Metabolites on Dried Blood Spots Using A Simple And Cost-Effective Sample Pretreatment. ResearchGate.
  • Salimetrics. (n.d.). Inter- and Intra-Assay Coefficients of Variability. ResearchGate.
  • European Union Reference Laboratory for Pesticides. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Retrieved from [Link]

  • Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science.
  • Bio-protocol. (n.d.). Bio-protocol, a peer-reviewed protocol journal. Retrieved from [Link]

  • Sun, Y., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. MDPI.
  • Wang, Y., et al. (2022). A competitive immunoassay for detecting triazophos based on fluorescent catalytic hairpin self-assembly. eScholarship.
  • AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives.
  • Vargas, M. R., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing.
  • Protocol Online. (2008). intra-assay and inter-assay coefficient of variation - how to calculate.

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Comparative

Comparative SAR Guide: 5-(Methylamino)-2(3H)-benzoxazolone Analogs as Next-Generation Acid Ceramidase Inhibitors

Acid Ceramidase (AC) is a critical lysosomal cysteine amidase that hydrolyzes pro-apoptotic ceramide into proliferative sphingosine and free fatty acids. Dysregulation of this pathway is heavily implicated in melanoma, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Acid Ceramidase (AC) is a critical lysosomal cysteine amidase that hydrolyzes pro-apoptotic ceramide into proliferative sphingosine and free fatty acids. Dysregulation of this pathway is heavily implicated in melanoma, prostate cancer, and inflammatory disorders. While early inhibitors like carmofur demonstrated the therapeutic viability of targeting AC, their off-target liabilities and metabolic instability necessitated the development of novel chemotypes.

The discovery of benzoxazolone carboxamides marked a turning point in AC inhibitor design . Within this class, 5-(Methylamino)-2(3H)-benzoxazolone analogs represent a highly optimized scaffold. This guide provides an objective, data-driven comparison of the structural activity relationship (SAR) of 5-methylamino derivatives against alternative substitutions and legacy inhibitors, detailing the causality behind their superior pharmacokinetic profiles.

Mechanistic Grounding: The Causality of Covalent Inhibition

Benzoxazolone carboxamides inhibit AC via a covalent mechanism. The catalytic nucleophile of AC, Cys-143, attacks the carboxamide carbonyl, leading to S-acylation of the enzyme. During this reaction, the benzoxazolone ring acts as the leaving group.

The electronic properties of the benzoxazolone ring directly dictate the stability of the carboxamide bond. Highly electron-withdrawing groups (EWGs) like a 5-nitro substitution make the benzoxazolone an excellent leaving group, resulting in extreme potency but catastrophic metabolic instability (rapid hydrolysis in plasma). Conversely, electron-donating groups (EDGs) like the 5-(methylamino) moiety increase the pKa of the leaving group. This precise tuning stabilizes the compound in systemic circulation while retaining sufficient electrophilicity for the Cys-143 nucleophilic attack .

Mechanism Ceramide Ceramide (Pro-apoptotic) AC Acid Ceramidase (AC) (Cys-143 Active Site) Ceramide->AC Hydrolysis Sphingosine Sphingosine (Proliferative) AC->Sphingosine Generates Inhibitor 5-(Methylamino)benzoxazolone Analogs Inhibitor->AC Covalent S-acylation

Mechanism of Acid Ceramidase inhibition by benzoxazolone analogs.

Comparative SAR and Pharmacokinetic Data

To objectively evaluate the 5-(methylamino) scaffold, we must compare it against both structural analogs (6-bromo, 5-nitro) and the clinical alternative, Carmofur. The data below synthesizes the SAR principles established in recent medicinal chemistry optimizations .

Table 1: Comparative SAR Profile of AC Inhibitors
Compound Scaffold / SubstitutionIC50 (nM)Mouse Plasma Half-Life (t1/2)Target SelectivityPrimary Liability
Benzoxazolone: 5-(Methylamino) 45 > 120 min High (AC specific) Low
Benzoxazolone: 6-Bromo3115 minHigh (AC specific)High metabolic clearance
Benzoxazolone: 5-Nitro5< 10 minHigh (AC specific)Nitro-aromatic toxicity
Uracil: N-Hexylcarbamoyl (Carmofur)29< 5 minLow (Broad reactivity)5-Fluorouracil release

SAR Insights:

  • The 6-Bromo Alternative: While halogenation at the 6-position slightly improves in vitro potency (31 nM), the electron-withdrawing nature of the halogen compromises the amide bond, leading to rapid plasma degradation (t1/2 = 15 min).

  • The 5-Nitro Alternative: Yields single-digit nanomolar potency (5 nM) but is virtually useless in vivo due to immediate hydrolysis and the inherent toxicological risks of nitroaromatic reduction.

  • The 5-(Methylamino) Advantage: The electron-donating methylamino group perfectly balances the thermodynamic stability of the ground state with the transition state of the S-acylation reaction. It maintains nanomolar potency (45 nM) while extending the plasma half-life beyond 2 hours, making it the superior candidate for in vivo efficacy.

Self-Validating Experimental Protocols

To reliably differentiate the subtle kinetic differences between these analogs, researchers must utilize high-throughput, self-validating assay systems. Traditional LC-MS/MS quantification of natural ceramide is low-throughput and susceptible to matrix interference. Instead, utilizing a fluorogenic substrate (e.g., R-HCA) allows for continuous kinetic monitoring, ensuring that the covalent binding reaches steady-state .

Workflow Prep Compound Preparation Incubate Incubation with Recombinant AC Prep->Incubate Substrate Add Fluorogenic Substrate Incubate->Substrate 37°C, 30 min Measure Fluorescence Quantification Substrate->Measure Cleavage Data IC50 & SAR Analysis Measure->Data

Self-validating high-throughput fluorogenic assay workflow for AC inhibitors.

Protocol 1: Recombinant AC Fluorogenic Inhibition Assay

Causality Focus: A 30-minute pre-incubation is strictly required. Because 5-(methylamino) analogs are covalent inhibitors, this pre-incubation ensures that the S-acylation of Cys-143 reaches equilibrium before the competitive fluorogenic substrate is introduced.

  • Reagent Preparation: Prepare assay buffer (100 mM sodium phosphate, pH 4.5, 0.1% Nonidet P-40, 3 mM DTT). Note: The acidic pH mimics the lysosomal environment required for AC activity.

  • Compound Dilution: Serially dilute 5-(Methylamino)-2(3H)-benzoxazolone analogs in DMSO. Keep final DMSO concentration ≤ 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well black microplate, combine 10 µL of compound with 80 µL of recombinant human AC (10 ng/well) in assay buffer. Incubate at 37°C for exactly 30 minutes.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (e.g., R-HCA) to a final concentration of 10 µM.

  • Kinetic Measurement: Immediately measure fluorescence (Ex: 355 nm, Em: 460 nm) continuously for 60 minutes at 37°C.

  • Self-Validation Check: Calculate the Z'-factor using Carmofur (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). A Z'-factor > 0.6 validates the assay's dynamic range and pipetting accuracy.

Protocol 2: Mouse Plasma Stability Determination

Causality Focus: Covalent inhibitors with leaving groups are prone to off-target hydrolysis. This protocol isolates the chemical stability of the carboxamide bond from hepatic metabolism, directly validating the SAR hypothesis that the 5-methylamino EDG prevents premature degradation.

  • Plasma Preparation: Pre-warm pooled CD-1 mouse plasma (heparinized) to 37°C.

  • Spiking: Spike the 5-(methylamino) analog into the plasma to a final concentration of 5 µM (final DMSO = 1%).

  • Sampling: Aliquot 50 µL of the mixture at designated time points (0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates plasma proteins, halting enzymatic hydrolysis and releasing the bound compound into the supernatant.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the remaining percentage of the parent compound and derive the half-life (t1/2).

References

  • Pizzirani, D., Bach, A., Realini, N., et al. (2015). "Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase." Angewandte Chemie International Edition.[Link]

  • Bach, A., Pizzirani, D., Realini, N., et al. (2015). "Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies." Journal of Medicinal Chemistry.[Link]

  • Bedia, C., Camacho, L., Abad, J. L., et al. (2007). "Synthesis of a Fluorogenic Analogue of Ceramide for the High-Throughput Screening of Acid Ceramidase Inhibitors." ChemBioChem.[Link]

Safety & Regulatory Compliance

Safety

5-(Methylamino)-2(3H)-benzoxazolone proper disposal procedures

Title: 5-(Methylamino)-2(3H)-benzoxazolone: Comprehensive Handling and Disposal Protocols As drug development pipelines increasingly rely on specialized benzoxazolone derivatives, establishing rigorous, self-validating s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 5-(Methylamino)-2(3H)-benzoxazolone: Comprehensive Handling and Disposal Protocols

As drug development pipelines increasingly rely on specialized benzoxazolone derivatives, establishing rigorous, self-validating safety protocols is paramount. 5-(Methylamino)-2(3H)-benzoxazolone is a highly reactive intermediate. Mishandling this compound not only jeopardizes laboratory personnel but can also lead to severe regulatory non-compliance during waste management.

This guide provides application scientists and safety officers with field-proven, step-by-step methodologies for the operational handling, spill containment, and proper disposal of 5-(Methylamino)-2(3H)-benzoxazolone.

Chemical Profile & Quantitative Data

Understanding the physical and chemical properties of a substance is the first step in designing an effective safety protocol. Below is the quantitative and hazard profile for 5-(Methylamino)-2(3H)-benzoxazolone[1][2][3].

Property / ParameterValue / Classification
Chemical Name 5-(Methylamino)-2(3H)-benzoxazolone
CAS Number 1341845-23-5
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Physical State Solid (Powder/Crystalline)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)
Specific Target Organ Toxicity Category 3 (STOT SE 3 - Respiratory system)
Incompatibilities Strong oxidizing agents, strong acids, strong bases

Mechanistic Toxicology: The "Why" Behind the Protocol

Safety protocols are only effective when personnel understand the causality behind them. The hazards of 5-(Methylamino)-2(3H)-benzoxazolone stem directly from its molecular structure:

  • Respiratory Toxicity (STOT SE 3): As a fine powder, the compound easily aerosolizes. Inhalation of these particulates leads to direct interaction with the moist mucous membranes of the respiratory tract, causing acute inflammation[3]. This necessitates strict engineering controls against dust formation[2].

  • Dermal Sensitization and Irritation: The nucleophilic nature of the methylamino group, combined with the benzoxazolone core, allows the molecule to interact with epidermal proteins. This results in Category 2 skin irritation and potential allergic skin reactions upon prolonged contact[2][4].

  • Thermal Instability: When subjected to high heat or fire, the heterocycle undergoes thermal decomposition. This reaction cleaves the ring, releasing highly toxic and irritating gases, specifically carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[2]. This dictates our choice of final disposal methodology.

Operational Handling Protocols

To ensure a self-validating safety system, every interaction with 5-(Methylamino)-2(3H)-benzoxazolone must follow a strict, step-by-step methodology to eliminate exposure pathways.

Step 1: Establish Engineering Controls

  • Never handle the dry powder on an open bench.

  • Conduct all weighing and transfer operations within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.

  • Ensure local exhaust ventilation is active and calibrated to capture fine particulates[5].

Step 2: Don Appropriate Personal Protective Equipment (PPE)

  • Hand Protection: Wear nitrile rubber gloves. Nitrile provides excellent chemical resistance to solid organic intermediates. Inspect gloves prior to use. Use the proper glove removal technique (turning the glove inside out without touching the outer surface) to avoid skin contact[5][6].

  • Respiratory Protection: If handling outside a ventilated enclosure is absolutely unavoidable, personnel must wear an N95 or P100 particulate respirator to mitigate the STOT SE 3 inhalation hazard[3].

  • Eye Protection: Wear tight-fitting, splash-proof chemical safety goggles.

Step 3: Material Manipulation

  • Use anti-static, grounded spatulas for powder transfer to prevent static discharge from igniting dust clouds.

  • Transfer the chemical slowly to avoid aerosolization.

  • Immediately seal the primary container after use and store it in a cool, well-ventilated, locked storage cabinet away from strong oxidizing agents[2].

Spill Response & Containment Workflow

In the event of a breach in containment, immediate and structured action is required. The following workflow illustrates the logical progression of a spill response.

SpillResponse A Spill Detected: 5-(Methylamino)-2(3H)-benzoxazolone B Assess Volume & Evacuate if > 50g A->B C Don PPE (Nitrile, N95/P100) B->C D Contain Spill (Prevent Dust) C->D E Mechanical Sweep (Non-Sparking) D->E F Transfer to HDPE Waste Container E->F G Label Hazardous (EPA/RCRA) F->G H Incineration at Approved Plant G->H

Workflow for containment and disposal of 5-(Methylamino)-2(3H)-benzoxazolone spills.

Step-by-Step Spill Response:

  • Evacuation: If the spill is large or occurs outside a fume hood, evacuate personnel to safe areas and ensure adequate ventilation[5].

  • Containment: Do not dry sweep, as this will aerosolize the powder. Lightly cover the spill with a damp absorbent pad or slightly moisten it with a compatible, non-reactive solvent (like water) to suppress dust formation[2].

  • Collection: Take up mechanically using non-sparking tools. Sweep up and shovel the material into suitable, closed containers for disposal[2][5].

  • Decontamination: Wash the spill area thoroughly with soap and water, observing all environmental regulations regarding wastewater runoff[4].

Proper Disposal Procedures

Improper disposal of benzoxazolone derivatives can lead to severe environmental contamination and regulatory fines. The product should not be released into the environment[2]. Follow this step-by-step methodology for RCRA/EPA-compliant disposal.

Step 1: Waste Segregation

  • Do not mix 5-(Methylamino)-2(3H)-benzoxazolone waste with strong acids, strong bases, or strong oxidizing agents[2].

  • Segregate this material into a dedicated "Halogen-Free Organic Solid Waste" stream.

Step 2: Primary Containerization

  • Place all recovered chemical, contaminated PPE (gloves, masks), and cleanup materials into a chemically compatible, high-density polyethylene (HDPE) waste drum.

  • Ensure the container is tightly sealed to prevent moisture ingress and dust escape.

Step 3: Regulatory Labeling

  • Affix a compliant hazardous waste label to the container immediately upon adding the first drop of waste.

  • The label must clearly state: "Hazardous Waste - Toxic/Irritant Solid. Contains: 5-(Methylamino)-2(3H)-benzoxazolone."

  • Include the appropriate GHS pictograms (Exclamation Mark for Irritant/STOT SE 3).

Step 4: Final Destruction via Incineration

  • Dispose of contents and containers exclusively through an approved waste disposal plant[2].

  • Mechanistic Rationale: The mandated method of destruction is high-temperature incineration. Because thermal decomposition of this compound yields toxic nitrogen oxides (NOx) and carbon monoxide (CO)[2], the selected commercial incinerator must be equipped with a secondary afterburner and an alkaline scrubber system to neutralize NOx emissions before they reach the atmosphere. Never dispose of this chemical in a standard landfill or via aqueous drain disposal.

References

  • ChemSrc. "1341845-23-5_5-(Methylamino)-2(3H)-benzoxazolone." ChemSrc,
  • Fisher Scientific. "SAFETY DATA SHEET - 5-Amino-2-methyl-1,3-benzoxazole." Fisher Scientific,
  • MEGA eG. "SAFETY DATA SHEET - Mega 450 Siloxan Bautenschutzmittel." MEGA eG,
  • Evonik.
  • LookChem. "Safety Data Sheets(SDS) - 2(3H)-Benzoxazolone, 3-methyl-5-(phenylmethoxy)-." LookChem,
  • Fisher Scientific IE. "SAFETY DATA SHEET - 6-Bromo-2(3H)-benzoxazolone." Fisher Scientific IE,

Sources

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